molecular formula C9H5F2NO2 B1455578 2-(4-Cyanophenyl)-2,2-difluoroacetic acid CAS No. 1261358-84-2

2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Cat. No.: B1455578
CAS No.: 1261358-84-2
M. Wt: 197.14 g/mol
InChI Key: YNJRLINCQPOYJK-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C9H5F2NO2 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Cyanophenyl)-2,2-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanophenyl)-2,2-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-cyanophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJRLINCQPOYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-cyanophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a para-substituted cyanophenyl ring directly attached to a difluoroacetic acid moiety, imparts a distinct combination of electronic and steric properties. The presence of the electron-withdrawing cyano and difluoro groups significantly influences the compound's reactivity and intermolecular interactions, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals by offering a blend of theoretical insights and practical experimental protocols. The information presented herein is designed to facilitate a deeper understanding of the compound's behavior and to empower its effective utilization in various scientific endeavors.

Molecular Structure and Key Physicochemical Properties

The foundational attributes of a molecule are dictated by its structure. 2-(4-cyanophenyl)-2,2-difluoroacetic acid is characterized by a rigid phenyl ring, a polar cyano group, and a highly acidic difluoroacetic acid functional group. This unique combination of features governs its solubility, acidity, and reactivity.

Core Chemical Identifiers
PropertyValueSource
IUPAC Name 2-(4-cyanophenyl)-2,2-difluoroacetic acid[1]
CAS Number 1261358-84-2[1][2]
Molecular Formula C₉H₅F₂NO₂[1][2]
Molecular Weight 197.14 g/mol [1][2]
Canonical SMILES C1=CC(=CC=C1C#N)C(C(=O)O)(F)F[1]
InChI InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)[1]
Predicted and Estimated Physicochemical Data
PropertyEstimated/Calculated ValueRationale and Comparative Insights
Melting Point (°C) > 150-154The non-fluorinated analog, 4-cyanophenylacetic acid, has a melting point of 150-154 °C.[3][4] The introduction of the two fluorine atoms is expected to increase the molecular weight and potentially alter the crystal packing, likely resulting in a higher melting point.
Boiling Point (°C) Decomposes before boilingCarboxylic acids with high melting points often decompose at elevated temperatures before their boiling point is reached.
pKa ~2.5 - 3.5The pKa of 4-cyanobenzoic acid is 3.55.[5][6][7] The electron-withdrawing difluoromethyl group (-CF₂H) is known to increase acidity. For comparison, the pKa of difluoroacetic acid is approximately 1.33.[8] Therefore, the pKa of the target compound is expected to be lower (more acidic) than that of 4-cyanobenzoic acid.
LogP (Octanol/Water) 1.73468 (Calculated)This calculated value suggests that the compound has moderate lipophilicity.[1] This is a critical parameter in drug design, influencing membrane permeability and bioavailability.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone)The presence of the polar carboxylic acid and cyano groups suggests some water solubility, though the aromatic ring will limit it.[9][10] Aromatic nitriles, in general, exhibit some solubility in water.[9][10] The compound is expected to be soluble in polar organic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the following section details standardized protocols for the experimental determination of the key physicochemical properties of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.

Methodology:

  • Sample Preparation: Finely powder a small amount of the crystalline 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample is molten (T₂).

    • The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder the solid sample Load Load into capillary tube Powder->Load Place Place in melting point apparatus Load->Place Heat_Rapid Rapid heating to ~15-20°C below expected MP Place->Heat_Rapid Heat_Slow Slow heating (1-2°C/min) Heat_Rapid->Heat_Slow Record Record T1 (first drop) and T2 (fully molten) Heat_Slow->Record Report Report melting range (T1 - T2) Record->Report

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Determining the solubility profile in various solvents is crucial for understanding the compound's behavior in different chemical environments, which is vital for formulation and reaction condition selection.

Methodology:

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Add a known amount of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (e.g., 10 mg) to a series of vials.

  • Solvent Addition: Add a specific volume of each solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect each vial for the presence of undissolved solid.

  • Quantification (Optional): For a more precise determination, the supernatant can be analyzed by a suitable analytical technique (e.g., HPLC-UV) to quantify the concentration of the dissolved compound.

pKa Determination via Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Sample Preparation: Prepare a standard solution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

pKa_Determination pKa Determination Workflow A Prepare standard solution of the acid B Titrate with standardized strong base A->B C Record pH after each addition B->C D Plot pH vs. Volume of titrant C->D E Determine half-equivalence point D->E F pKa = pH at half-equivalence point E->F

Caption: Workflow for pKa Determination.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to the cyano group will likely appear as a doublet, and the protons ortho to the difluoroacetic acid group will appear as another doublet, exhibiting a typical AA'BB' splitting pattern.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (δ 10-13 ppm). The chemical shift of this proton is highly dependent on the concentration and solvent due to hydrogen bonding.[11] This peak would disappear upon the addition of D₂O.[11]

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal is expected in the range of δ 160-170 ppm.[11]

  • Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the cyano group (ipso-carbon) and the carbon attached to the difluoroacetic acid group will likely be deshielded. The nitrile carbon will appear around δ 110-120 ppm.[12][13][14]

  • Difluoromethyl Carbon (-CF₂-): This carbon will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy
  • A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent carboxylic acid and the aromatic ring.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹.[14]

  • C-F Stretch: Strong absorptions are expected in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present. For a para-substituted benzene ring, a strong C-H out-of-plane bending vibration is typically observed between 800-860 cm⁻¹.[15][16]

Mass Spectrometry
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected to be observed.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11][17][18][19] The presence of the difluoroacetic acid moiety may lead to characteristic fragmentation patterns involving the loss of fluorine or CF₂COOH.

Conclusion

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a compound with significant potential, underscored by its unique structural features. While a complete experimental dataset of its physicochemical properties is not yet fully compiled in the literature, this guide provides a robust framework for its characterization. By combining known fundamental data with scientifically sound predictions and detailed experimental protocols, researchers are well-equipped to explore the full potential of this intriguing molecule in their scientific pursuits. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data that will undoubtedly contribute to the advancement of chemical and pharmaceutical sciences.

References

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Sources

An In-depth Technical Guide to 2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS Number: 1261358-84-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique structural features, including a cyanophenyl ring, a gem-difluoro group, and a carboxylic acid moiety, impart distinct physicochemical properties that are highly sought after in the design of novel bioactive molecules and advanced materials.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, offering a technical resource for researchers and developers in the field.

The presence of the difluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the cyanophenyl group offers a site for further chemical modification and can contribute to molecular interactions. The carboxylic acid functionality provides a handle for forming amides, esters, and other derivatives, making it a valuable scaffold for creating diverse chemical libraries.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is essential for its effective application in research and development.

PropertyValueSource
CAS Number 1261358-84-2[1]
Molecular Formula C₉H₅F₂NO₂[1]
Molecular Weight 197.14 g/mol [1]
IUPAC Name 2-(4-cyanophenyl)-2,2-difluoroacetic acid[1]
Calculated LogP 1.73468[1]
Storage Temperature Room Temperature[1]

The calculated LogP value suggests moderate lipophilicity, which is often a desirable trait for drug candidates as it can influence membrane permeability and overall pharmacokinetic properties.[1] The compound's stability at room temperature simplifies its storage and handling in a laboratory setting.[1]

Synthesis and Chemical Reactivity

The primary synthetic route to 2-(4-cyanophenyl)-2,2-difluoroacetic acid involves the hydrolysis of its corresponding ethyl ester. This section details the synthesis of the precursor and its subsequent conversion to the final product.

Synthesis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Conceptual Synthesis Workflow

A Aryl Precursor (e.g., 4-cyanobenzaldehyde) C Reaction (e.g., Ruppert-Prakash Reaction) A->C B Difluoromethylating Agent (e.g., TMSCF2Br) B->C D Intermediate C->D E Oxidation D->E F Esterification E->F G Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate F->G

Caption: Conceptual workflow for the synthesis of the precursor ester.

Synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic Acid

The synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is achieved through the hydrolysis of ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate. The following protocol is based on the conditions reported in the literature, which demonstrate a high yield of 96%.

Experimental Protocol: Hydrolysis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Materials:

  • Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate in methanol, add water and potassium carbonate.

  • Stir the reaction mixture at 25 °C for 18 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the aqueous residue with hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Causality Behind Experimental Choices:

  • Potassium carbonate: A mild base is used to catalyze the hydrolysis of the ester.

  • Methanol/Water solvent system: Provides a suitable medium for both the organic substrate and the inorganic base to react.

  • Inert atmosphere: While not always strictly necessary for hydrolysis, it is good practice to prevent any potential side reactions with atmospheric components.

  • Acidification: Protonates the carboxylate salt formed during the basic hydrolysis to yield the final carboxylic acid, which is then extractable into an organic solvent.

Reactivity and Applications

The chemical reactivity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is primarily dictated by its carboxylic acid and cyano functional groups.

cluster_0 2-(4-cyanophenyl)-2,2-difluoroacetic acid cluster_1 Potential Derivatives A Core Molecule B Amides A->B Amidation C Esters A->C Esterification D Amines (via CN reduction) A->D Reduction E Carboxylic Acids (via CN hydrolysis) A->E Hydrolysis

Caption: Reactivity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Applications in Drug Discovery:

The incorporation of the aryl-difluoroacetic acid motif is a recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2] The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of the carboxylic acid group, which can be crucial for target binding. The cyanophenyl group can participate in dipole-dipole or π-π stacking interactions within a protein binding pocket.

While specific examples of drug candidates derived directly from 2-(4-cyanophenyl)-2,2-difluoroacetic acid are not prevalent in the searched literature, its structural features make it an attractive starting point for the synthesis of inhibitors for various enzyme classes, such as proteases and kinases, where the carboxylic acid can act as a key binding element.

Applications in Materials Science:

The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the development of advanced polymers and coatings.[1] The cyano group can be a precursor for the formation of thermally stable polymers or can be utilized for its electronic properties in functional materials.

Safety and Handling

Detailed toxicological data for 2-(4-cyanophenyl)-2,2-difluoroacetic acid is not available in the public domain. However, based on the safety data for the closely related compound, difluoroacetic acid, appropriate precautions should be taken.

General Safety Precautions:

  • Causes severe skin burns and eye damage. [3][4]

  • Harmful if inhaled. [3]

  • Combustible liquid. [3]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Store at room temperature.[1]

Spectroscopic Data

At present, publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for 2-(4-cyanophenyl)-2,2-difluoroacetic acid is limited. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the cyanophenyl ring. A broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the cyano carbon, the quaternary carbon bearing the fluorine atoms, and the carboxylic acid carbon.

  • ¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch, and C-F bond vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Future Directions

Further research is needed to fully explore the potential of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.[1] Key areas for future investigation include:

  • Exploration of its utility in the synthesis of novel drug candidates: Systematic derivatization and biological screening could uncover new therapeutic applications.

  • Investigation of its properties in materials science: Incorporation into polymers and other materials could lead to the development of new functional materials.

  • Detailed toxicological and pharmacokinetic studies: A comprehensive safety and ADME profile is essential for any potential therapeutic applications.[1]

References

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2-(4-Cyanophenyl)-2,2-difluoroacetic Acid: Molecular Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive scientific overview of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. The document details its molecular structure, chemical formula, and key physicochemical properties. A proposed synthetic pathway is outlined with a detailed experimental protocol, emphasizing the rationale behind methodological choices. Furthermore, a thorough analysis of the expected spectroscopic data—including NMR, IR, and Mass Spectrometry—is presented to facilitate compound identification and characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize fluorinated building blocks in the design of complex molecules and active pharmaceutical ingredients.

Chemical Identity and Molecular Structure

Nomenclature and Key Identifiers

2-(4-cyanophenyl)-2,2-difluoroacetic acid is an organic compound that integrates several key functional groups onto a central phenyl ring scaffold.[1] Its unique structure makes it a valuable intermediate in synthetic organic chemistry.[1] The fundamental identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-(4-cyanophenyl)-2,2-difluoroacetic acid[1][2]
CAS Number 1261358-84-2[1][3][4]
Molecular Formula C₉H₅F₂NO₂[1][3][4]
Molecular Weight 197.14 g/mol [1][3][4]
Canonical SMILES C1=CC(=CC=C1C#N)C(C(=O)O)(F)F[1]
InChI Key YNJRLINCQPOYJK-UHFFFAOYSA-N[1]
Molecular Structure Analysis

The molecular architecture of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is defined by the strategic placement of three distinct functional groups on a phenyl core, which dictates its chemical behavior and reactivity.[1]

molecular_structure cluster_phenyl Phenyl Ring cluster_acid Difluoroacetic Acid Moiety cluster_cyano Cyano Group C1 C C2 C C1->C2 alphaC C1->alphaC (ipso) C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CN C≡N C4->CN (para) C6 C C5->C6 C6->C1 F1 F alphaC->F1 F2 F alphaC->F2 COOH COOH alphaC->COOH

Fig 1. Key functional moieties of the title compound.
  • Phenyl Ring : Serves as the central scaffold.

  • Cyano Group (C≡N) : Positioned at the para-position, this strong electron-withdrawing group influences the electronic properties of the aromatic ring and serves as a versatile chemical handle for further transformations, such as hydrolysis to an amide or reduction to an amine.[1]

  • gem-Difluoro Group (-CF₂-) : The two fluorine atoms on the alpha-carbon (Cα) significantly increase the acidity of the carboxylic acid proton through a powerful inductive effect. This moiety is a bioisostere for carbonyl or hydroxyl groups and can enhance metabolic stability and binding affinity in drug candidates.

  • Carboxylic Acid Group (-COOH) : This functional group is the primary site for acid-base chemistry and can be readily converted into esters, amides, or other derivatives.[1]

The convergence of these electron-withdrawing groups (cyano and difluoro) makes the aromatic ring electron-deficient and modulates the reactivity of the entire molecule.[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic protocols. This compound is typically stored at room temperature, indicating reasonable stability.[1]

PropertyValue / DescriptionSignificance
Physical State Expected to be a white to off-white solid or crystalline powder.Relevant for handling, weighing, and solubility testing.
Calculated LogP 1.73468This value suggests moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and solubility.[1]
Acidity (pKa) Expected to be significantly lower (more acidic) than phenylacetic acid due to the strong inductive electron withdrawal by the two fluorine atoms.The high acidity affects its reactivity, solubility in basic media, and its behavior in chromatographic separations.
Solubility Likely soluble in polar organic solvents such as methanol, DMSO, and THF. Solubility in aqueous media is expected to be pH-dependent, increasing significantly at pH > pKa.Dictates the choice of solvents for reactions, purification, and analytical characterization.

Synthesis and Purification

While a specific, peer-reviewed synthesis for 1261358-84-2 is not detailed in the initial search, a chemically sound protocol can be proposed based on established methods for analogous α,α-difluoroarylacetic acids. A plausible route involves the difluoromethylenation of a benzaldehyde precursor followed by hydrolysis.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the Cα-aryl bond, tracing back to the commercially available 4-formylbenzonitrile.

retrosynthesis target 2-(4-cyanophenyl)-2,2-difluoroacetic acid intermediate1 Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate target->intermediate1 Ester Hydrolysis precursor1 4-(2,2-Difluoro-1-ethoxyvinyl)benzonitrile intermediate1->precursor1 Fluorination / Rearrangement precursor2 4-Formylbenzonitrile (4-Cyanobenzaldehyde) precursor1->precursor2 Olefination reagent + Difluoro Reagent (e.g., Wittig-type) precursor1->reagent

Fig 2. Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol

This protocol is a multi-step process adapted from known methodologies for synthesizing related difluoroacetic acid derivatives.[5]

Step 1: Wittig-type Olefination of 4-Formylbenzonitrile

  • System Setup : To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add triphenylphosphine (1.5 equiv.). Seal the flask and place it under an inert nitrogen atmosphere.

  • Reagent Addition : Add anhydrous N,N-Dimethylformamide (DMF) via cannula. Add 4-formylbenzonitrile (1.0 equiv.).[5]

  • Difluoro Reagent Addition : Cool the solution to 0 °C. Add potassium 2-bromo-2,2-difluoroacetate (1.8 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.[5]

  • Reaction : Allow the mixture to warm to room temperature, then heat to 90 °C. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup : Cool the reaction mixture, pour it into water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel to yield the intermediate 4-(2,2-difluorovinyl)benzonitrile.

Step 2: Conversion to the Acid

  • Hydrolysis : Dissolve the vinyl intermediate from Step 1 in a mixture of methanol and water.

  • Base Addition : Add potassium carbonate (K₂CO₃, 3.0 equiv.) to the solution.[3]

  • Reaction : Stir the mixture vigorously at room temperature for 18-24 hours under an inert atmosphere.[3]

  • Workup : Remove methanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 using cold 2M HCl.

  • Extraction : Extract the acidified solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Causality Behind Experimental Choices
  • Inert Atmosphere : Prevents unwanted side reactions with atmospheric oxygen or moisture, particularly important when handling phosphines or other sensitive reagents.

  • Anhydrous Solvents : The Wittig-type reaction is sensitive to water, which can protonate intermediates and reduce yield. DMF is chosen for its high boiling point and ability to dissolve the reactants.[5]

  • Potassium Carbonate (K₂CO₃) : Serves as a mild base for the hydrolysis of the ester intermediate that forms in situ. Its use in a methanol/water system is a standard condition for saponification.[3]

  • Acidification : Protonation of the carboxylate salt with a strong acid (HCl) is necessary to isolate the final product in its neutral carboxylic acid form. Performing this step at 0 °C minimizes potential degradation.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is paramount. The following section details the expected spectroscopic signatures based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[6]

  • ¹H NMR :

    • δ 7.5-8.0 ppm : The aromatic protons will appear in this region. Due to the para-substitution pattern, they will present as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the cyano group will be further downfield than those ortho to the acid moiety.

    • δ 10-12 ppm : A very broad singlet corresponding to the acidic carboxylic acid proton. This peak may be exchangeable with D₂O.

  • ¹³C NMR :

    • δ 165-170 ppm : The carbonyl carbon of the carboxylic acid.

    • δ 130-140 ppm : Aromatic carbons, with four distinct signals expected. The ipso-carbon attached to the CF₂ group will be shifted, and the ipso-carbon attached to the CN group will appear around 110-115 ppm.

    • δ 115-120 ppm : The carbon of the cyano (C≡N) group.

    • δ 110-125 ppm (triplet) : The alpha-carbon (Cα). This signal will be split into a triplet by the two attached fluorine atoms (¹JCF coupling).

  • ¹⁹F NMR :

    • A single resonance is expected since the two fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for difluoromethylene groups adjacent to an aromatic ring and a carbonyl.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid[8]
~2230 (sharp)C≡N stretchCyano
~1730 (strong)C=O stretchCarboxylic Acid[8]
1610, 1500C=C stretchAromatic Ring
1320-1210C-O stretchCarboxylic Acid[8]
1200-1000 (strong)C-F stretchDifluoromethylene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution MS (HRMS) : The exact mass of the molecular ion [M]⁺ or related adducts ([M+H]⁺, [M-H]⁻) would be used to confirm the molecular formula C₉H₅F₂NO₂.

  • Fragmentation Pattern : Common fragmentation pathways would include the loss of COOH (45 Da), loss of F (19 Da), and cleavage of the Cα-aryl bond.

Reactivity and Applications

Key Reactive Sites

The molecule possesses multiple sites for chemical transformation, making it a versatile synthetic intermediate.[1]

reactivity cluster_reactions mol 2-(4-cyanophenyl)-2,2-difluoroacetic acid r1 Esterification / Amidation mol->r1  -COOH group r2 Hydrolysis / Reduction mol->r2  -C≡N group r3 Nucleophilic Aromatic Substitution (difficult) mol->r3 Aromatic Ring

Fig 3. Primary reactive centers of the title compound.
Role as a Synthetic Building Block

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is a valuable building block for several reasons:[1]

  • Medicinal Chemistry : The α,α-difluoroacetic acid moiety is a prized structural motif in drug design. The gem-difluoro group can act as a bioisostere for a ketone or a hydroxylated carbon, often leading to increased metabolic stability and enhanced binding affinity to biological targets. The cyano group can participate in key hydrogen bonding interactions or serve as a precursor to other functional groups.

  • Materials Science : Aromatic compounds containing cyano and fluoro groups are often explored for applications in liquid crystals and other advanced materials due to their unique electronic and polar properties.

  • Agrochemicals : The introduction of fluorine atoms into organic molecules is a common strategy in the development of new pesticides and herbicides to modulate their efficacy and environmental persistence.

Conclusion

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a highly functionalized organic molecule with significant potential as a building block in diverse areas of chemical research. Its structure, featuring electron-withdrawing cyano and difluoro groups, imparts unique chemical and physical properties, most notably high acidity and multiple reactive centers. The proposed synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and characterization, enabling researchers to confidently utilize this versatile compound in the synthesis of more complex and high-value molecules.

References

  • Process for the preparation of difluroacetic acid.
  • Difluoro derivative production method using substituted difluoroacetic acid (2005). SciSpace. [Link]

  • Synthesis of polyfluoroalkyl esters of (fluorosulfonyl)difluoroacetic acid and diesters of sulfonyldifluoroacetic acid. ACS Publications. [Link]

  • 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717. PubChem. [Link]

  • Method for preparing difluoroacetic acid.
  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. National Institutes of Health (NIH). [Link]

  • Difluoroacetic acid. NIST WebBook. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Table of Characteristic IR Absorptions. Purdue University. [Link]

  • Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • 2-(4-chlorophenyl)-2,2-difluoroacetic acid. PubChemLite. [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic signature of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS No: 1261358-84-2).[1][2] As a valuable building block in pharmaceutical and materials science, a thorough understanding of its structural and electronic properties is paramount. In the absence of publicly available experimental spectra, this document leverages first principles of spectroscopy and data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven protocols for their acquisition and analysis.

Introduction: The Structural Context

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a multifaceted organic compound featuring a central phenyl ring substituted at the para-position with a cyano (-C≡N) group and a difluoroacetic acid moiety [-C(F)₂COOH].[2] The molecular formula is C₉H₅F₂NO₂ with a molecular weight of 197.14 g/mol .[1][2] The convergence of three distinct functional groups—a carboxylic acid, a nitrile, and geminal fluorine atoms—imparts unique chemical reactivity and makes it a desirable intermediate in organic synthesis.[2] The strong electron-withdrawing nature of both the cyano and difluoroacetic acid groups significantly influences the electronic environment of the phenyl ring, a key factor that governs its spectroscopic behavior. This guide will deconstruct the anticipated spectroscopic data to provide a baseline for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-(4-cyanophenyl)-2,2-difluoroacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework. The predictions below are based on a standard deuterated solvent such as DMSO-d₆, which can solubilize the polar carboxylic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, dominated by signals from the aromatic ring and the carboxylic acid proton.

  • Aromatic Protons (AA'BB' System): The para-substituted phenyl ring will give rise to two distinct signals, each integrating to 2H.

    • H₂'/H₆' (~7.8-8.0 ppm): These protons are ortho to the strongly electron-withdrawing cyano group and will appear as a doublet. Their chemical shift is moved downfield due to the deshielding effect of the nitrile.

    • H₃'/H₅' (~7.6-7.7 ppm): These protons are ortho to the difluoroacetic acid group, also an electron-withdrawing substituent. They will appear as a doublet, slightly upfield relative to the H₂'/H₆' protons. The coupling between these two sets of protons (³JHH) should be in the typical ortho-coupling range of 8-9 Hz.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >10 ppm . This proton is acidic and its signal is often broad due to chemical exchange with trace amounts of water in the solvent. Its integration would be 1H. This peak would disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached groups (F, O, N) and resonance effects.

  • Carboxyl Carbon (-COOH, ~165-170 ppm): This carbon is deshielded by the two oxygen atoms and will appear in the typical carboxylic acid region.

  • Aromatic Carbons (~125-145 ppm): Four signals are expected for the six aromatic carbons due to symmetry.

    • C₄' (C-CN, ~110-115 ppm): The carbon bearing the cyano group.

    • C₁' (C-C(F)₂, ~135-140 ppm): The ipso-carbon attached to the difluoroacetic acid moiety.

    • C₂'/C₆' (~132-135 ppm): Carbons ortho to the cyano group.

    • C₃'/C₅' (~128-130 ppm): Carbons ortho to the difluoroacetic acid group.

  • Nitrile Carbon (-C≡N, ~118-120 ppm): This quaternary carbon will appear in the characteristic nitrile region.

  • Difluoroalkyl Carbon (-C(F)₂, ~110-120 ppm, triplet): This is a key signal. The carbon is directly attached to two highly electronegative fluorine atoms, shifting it significantly downfield. Crucially, this signal will be split into a triplet by the two fluorine atoms (¹JCF coupling constant of ~240-260 Hz).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.

  • A single signal is expected for the two chemically equivalent fluorine atoms. The chemical shift will be dependent on the reference standard but is anticipated in the range of -100 to -120 ppm (relative to CFCl₃). In a proton-decoupled spectrum, this will appear as a singlet. In a proton-coupled spectrum, it may show a small coupling to the ortho aromatic protons (H₃'/H₅').

Table 1: Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationAssignmentCoupling Constant (Hz)
¹H>10broad singlet1H-COOH-
¹H~7.8-8.0doublet2HH₂'/H₆'³JHH ≈ 8-9
¹H~7.6-7.7doublet2HH₃'/H₅'³JHH ≈ 8-9
¹³C~165-170singlet--C OOH-
¹³C~135-140singlet-C ₁'-
¹³C~132-135singlet-C ₂'/C₆'-
¹³C~128-130singlet-C ₃'/C₅'-
¹³C~110-115singlet-C ₄'-
¹³C~118-120singlet--C ≡N-
¹³C~110-120triplet--C (F)₂-¹JCF ≈ 240-260
¹⁹F-100 to -120singlet--C(F )₂--
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: The residual solvent peak can be used as a primary reference. For precise measurements, an internal standard like tetramethylsilane (TMS) can be added, although it is often avoided to prevent sample contamination. Tables of common solvent impurities are an invaluable resource for identifying extraneous peaks.[2][3][4][5][6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance and longer relaxation times of ¹³C nuclei.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans (16-64) are usually sufficient.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve ~10mg in 0.6mL DMSO-d6 AcqH ¹H Experiment (16 Scans) Prep->AcqH Load Sample AcqC ¹³C Experiment (1024 Scans) Prep->AcqC AcqF ¹⁹F Experiment (64 Scans) Prep->AcqF Proc Fourier Transform Phase & Baseline Correction AcqH->Proc AcqC->Proc AcqF->Proc Cal Calibrate to Solvent Peak Proc->Cal Analysis Assign Peaks Measure J-couplings Cal->Analysis Final Final Structure Confirmation Analysis->Final

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-(4-cyanophenyl)-2,2-difluoroacetic acid will be characterized by several strong, diagnostic absorption bands.

Predicted IR Spectrum
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500-3300 cm⁻¹ . This characteristic broadness is due to hydrogen bonding between the carboxylic acid dimers in the solid state.[7][8][9]

  • Aromatic C-H Stretch: A sharp, medium-intensity peak will appear just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ).[7]

  • C≡N Stretch (Nitrile): A sharp, strong absorption should be present in the range of 2220-2240 cm⁻¹ . This is a highly diagnostic peak for the nitrile functional group.[7]

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected at ~1700-1730 cm⁻¹ .[7] Its exact position can be influenced by hydrogen bonding.

  • Aromatic C=C Stretches: Medium to weak absorptions will appear in the ~1600-1475 cm⁻¹ region, characteristic of the phenyl ring.

  • C-F Stretches: Strong, intense absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ , corresponding to the C-F stretching vibrations.[8]

Table 2: Predicted IR Absorption Frequencies
Predicted Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Strong, BroadO-H StretchCarboxylic Acid
3050-3100Medium, SharpC-H StretchAromatic
2220-2240Strong, SharpC≡N StretchNitrile
1700-1730Strong, SharpC=O StretchCarboxylic Acid
1600-1475Medium-WeakC=C StretchAromatic
1100-1300StrongC-F StretchDifluoroalkyl
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid 2-(4-cyanophenyl)-2,2-difluoroacetic acid powder directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Diagram 2: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Sample Place Solid Sample on Crystal Background->Sample Acquire Collect Spectrum (32 Scans, 4 cm⁻¹ Res.) Sample->Acquire Apply Pressure Process Background Correction Acquire->Process Identify Identify Functional Group Frequencies Process->Identify Correlate Correlate with Structure Identify->Correlate

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Predicted Mass Spectrum (ESI)
  • Negative Ion Mode ([M-H]⁻): This is often the preferred mode for carboxylic acids. A strong signal for the deprotonated molecule is expected at m/z 196.02 .

    • [M-H]⁻: C₉H₄F₂NO₂⁻, Calculated m/z = 196.0215

  • Positive Ion Mode ([M+H]⁺): While less common for free acids, a protonated molecule may be observed, particularly with certain mobile phases, at m/z 198.04 .

    • [M+H]⁺: C₉H₆F₂NO₂⁺, Calculated m/z = 198.0361

  • Fragmentation: Collision-Induced Dissociation (CID) of the [M-H]⁻ ion would likely lead to characteristic neutral losses.

    • Loss of CO₂: A major fragment would arise from decarboxylation, resulting in an ion at m/z 152.03 ([C₈H₄F₂N]⁻). This is a common fragmentation pathway for carboxylates.[10]

    • Loss of HCOOH: Loss of formic acid from the protonated molecule in positive mode could lead to a fragment at m/z 152.03 ([C₈H₅F₂N]⁺).

Table 3: Predicted High-Resolution Mass Spectrometry Data
Ionization ModePredicted IonExact Mass (m/z)Formula
ESI (-)[M-H]⁻196.0215C₉H₄F₂NO₂⁻
ESI (-) Fragment[M-H-CO₂]⁻152.0309C₈H₄F₂N⁻
ESI (+)[M+H]⁺198.0361C₉H₆F₂NO₂⁺
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water. A mobile phase modifier like formic acid (for positive mode) or a small amount of ammonium hydroxide (for negative mode) can be added to promote ionization, though the acidic nature of the analyte itself is often sufficient.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or injected through the LC system for separation from any potential impurities.

  • MS Acquisition (Negative Mode):

    • Set the ion source to negative polarity.

    • Optimize source parameters (e.g., capillary voltage ~3.0-4.0 kV, desolvation temperature ~300-400 °C).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

  • MS/MS Acquisition:

    • Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 196.02) as the precursor.

    • Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation and observe the resulting daughter ions.

  • Data Analysis: Analyze the resulting spectra to identify the accurate mass of the parent ion and its fragments. Use the accurate mass data to confirm the elemental composition.

Diagram 3: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_analysis Data Analysis Prep Prepare Dilute Solution (e.g., 10 µg/mL in ACN/H₂O) MS1 Full Scan MS (Negative Ion Mode) Prep->MS1 Infuse or Inject MS2 MS/MS on [M-H]⁻ (m/z 196.02) MS1->MS2 Isolate Precursor Analyze Determine Accurate Mass of Parent & Fragments MS2->Analyze Confirm Confirm Elemental Composition Analyze->Confirm Pathway Propose Fragmentation Pathway Confirm->Pathway

Caption: Workflow for LC-MS spectroscopic analysis.

Conclusion

The spectroscopic profile of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is predicted to be highly characteristic, defined by a simple aromatic system in the ¹H NMR, a key C-F coupled triplet in the ¹³C NMR, and strong, diagnostic stretches for C≡N, C=O, and C-F bonds in the IR spectrum. Mass spectrometry should readily confirm the molecular weight via the deprotonated molecule in negative ion mode. This in-depth guide provides a robust framework for researchers to confirm the identity, purity, and structural integrity of this important chemical building block, ensuring confidence in subsequent synthetic applications.

References

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • University of Massachusetts. IR Group Frequencies. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). [Link]

  • University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

Sources

stability and storage conditions for 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Introduction:

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a specialized organic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a cyanophenyl group attached to a difluoroacetic acid moiety, imparts distinct chemical properties relevant for the synthesis of complex molecular architectures.[1] The presence of geminal fluorine atoms and the electron-withdrawing cyano group significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for drug development professionals.[1]

This guide provides a comprehensive overview of the critical factors governing the stability of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. We will delve into its intrinsic chemical liabilities, propose potential degradation pathways, and establish field-proven protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control specialists who handle this reagent and require a robust framework for ensuring its long-term integrity and performance in sensitive applications.

Section 1: Core Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the bedrock of effective stability management. The key identifiers and characteristics of 2-(4-cyanophenyl)-2,2-difluoroacetic acid are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(4-cyanophenyl)-2,2-difluoroacetic acid[1]
CAS Number 1261358-84-2[1][2][3]
Molecular Formula C₉H₅F₂NO₂[1][4]
Molecular Weight 197.14 g/mol [1][4]
Appearance White to off-white solid (powder/crystalline)[1]
Calculated logP 1.73468[1]
Synonyms (4-Cyanophenyl)(difluoro)acetic acid[3]

The calculated LogP value suggests moderate lipophilicity, a crucial parameter for predicting its solubility and behavior in both aqueous and organic media during experimental work.[1]

Section 2: Chemical Reactivity and Potential Degradation Pathways

The stability of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is dictated by its three primary functional groups: the carboxylic acid, the aromatic nitrile (cyano group), and the gem-difluoro group.[1] While the compound is generally stable under standard ambient conditions, it is susceptible to degradation under specific environmental stresses.[1][5]

Key Reactive Sites:

  • Carboxylic Acid: Can undergo standard reactions such as esterification or amidation and is susceptible to decarboxylation under thermal stress.[1]

  • Cyano Group: Prone to hydrolysis under strongly acidic or basic conditions, which would convert it first to an amide and subsequently to a carboxylic acid.[1]

  • Carbon-Fluorine Bonds: While generally very strong, these bonds can be subject to nucleophilic substitution under harsh conditions.[1]

Based on these reactive sites, two primary non-photolytic degradation pathways can be hypothesized:

  • Pathway A: Hydrolysis. Exposure to significant moisture, particularly at non-neutral pH, can lead to the hydrolysis of the nitrile group.

  • Pathway B: Decarboxylation. Elevated temperatures could potentially induce the loss of CO₂ from the carboxylic acid moiety.

G cluster_main Potential Degradation Pathways cluster_path_a Pathway A: Hydrolysis cluster_path_b Pathway B: Decarboxylation A 2-(4-cyanophenyl)-2,2-difluoroacetic acid (Parent Compound) B 2-(4-carbamoylphenyl)-2,2-difluoroacetic acid (Amide Intermediate) A->B H₂O / H⁺ or OH⁻ D 1-(Difluoromethyl)-4-cyanobenzene (Decarboxylation Product) A->D Heat (Δ) C 2-(4-carboxyphenyl)-2,2-difluoroacetic acid (Di-acid Product) B->C H₂O / H⁺ or OH⁻

Caption: Hypothetical degradation pathways for the title compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to prevent inadvertent degradation and ensure user safety. The compound may cause skin, eye, and respiratory irritation.[2] The parent compound, 2,2-difluoroacetic acid, is known to be corrosive, causing severe skin burns and eye damage, and should be handled with appropriate caution.[6][7]

Storage Conditions

The primary objective is to protect the material from moisture, heat, and incompatible substances.

ParameterRecommended ConditionUnacceptable ConditionRationale
Temperature Cool, dry place.[2] Room temperature is generally acceptable for long-term storage.[1]High heat, direct sunlight, sources of ignition.[2][6]Prevents thermal degradation (e.g., decarboxylation) and reduces the rate of potential hydrolytic reactions.
Atmosphere Store in a tightly-closed container.[2][3] For highly sensitive applications, consider storage under an inert gas (e.g., Argon, Nitrogen).Open to ambient air.Minimizes exposure to atmospheric moisture, which can initiate hydrolysis of the cyano group.
Container Original, tightly-sealed, corrosion-resistant container.[3]Loosely sealed or damaged containers.Prevents leakage and contamination. Ensures integrity of the material.
Incompatibles Store away from strong oxidizing agents, strong acids, and strong bases.[6]Direct contact or shared storage space with incompatible materials.Avoids vigorous and potentially hazardous chemical reactions.
Safe Handling Workflow

A systematic approach to handling minimizes risk and preserves compound quality.

G A Receive Compound B Inspect Container Integrity A->B C Transfer to Designated Cool, Dry, Secure Storage B->C If OK D Don PPE (Gloves, Goggles, Lab Coat) C->D E Weigh in Ventilated Area (Fume Hood) D->E F Tightly Reseal Container Immediately After Use E->F G Return to Storage F->G H Decontaminate Surfaces & Dispose of Waste Properly G->H G cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Select Column & Mobile Phase B Optimize Gradient & Wavelength A->B C Inject Forced Degradation Samples B->C D Assess Peak Purity & Resolution C->D E Specificity D->E Meets Criteria F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I Method Ready for Routine Stability Testing H->I

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2-(4-cyanophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery and Development Professionals

Abstract

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a multifaceted organic compound characterized by a unique combination of a cyanophenyl ring and a gem-difluoroacetic acid moiety. While primarily documented as a versatile synthetic intermediate in medicinal chemistry, its intrinsic structural features suggest a latent potential for direct biological activity.[1] The strategic incorporation of fluorine atoms can significantly enhance metabolic stability and binding affinity, while the cyanophenyl group offers specific interaction capabilities within biological targets.[2] This guide provides a comprehensive framework for researchers to systematically investigate the biological potential of this compound. It moves beyond a simple recitation of facts to establish a logical, hypothesis-driven approach for screening and characterization, complete with detailed experimental protocols and data interpretation strategies.

Introduction: Structural Rationale for Biological Investigation

2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS No. 1261358-84-2) is a synthetic compound with the molecular formula C₉H₅F₂NO₂.[3] Its structure is notable for three key features that are highly relevant in modern drug design:

  • The Aryl Core: The central phenyl ring provides a rigid scaffold for the presentation of functional groups.

  • The Gem-Difluoroacetic Acid Moiety: The replacement of alpha-hydrogens with fluorine atoms in the acetic acid group has profound effects. It increases the acidity of the carboxylic proton and can serve as a bioisostere for other functional groups, potentially enhancing interactions with target proteins. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, often leading to an improved pharmacokinetic profile.[2]

  • The Para-Cyano Group: The nitrile (C≡N) group is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. It is not typically labile in vivo and can form crucial interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. The 4-cyanophenyl motif is a known pharmacophore in several classes of bioactive molecules, including androgen receptor antagonists.[4]

The compound's calculated LogP value of approximately 1.73 suggests moderate lipophilicity, a property that often correlates with favorable membrane permeability and oral bioavailability.[1] These structural attributes collectively provide a strong rationale for exploring its potential as a lead compound or a bioactive fragment in drug discovery programs.

Hypothesized Biological Targets and Activities

Given the absence of extensive biological data for this specific molecule, a logical starting point is to formulate hypotheses based on its structural components.

  • Enzyme Inhibition: Carboxylic acids are classic features of many enzyme inhibitors, often mimicking a substrate or transition state and coordinating with metal ions or forming hydrogen bonds in an active site. The difluoroacetic acid moiety could target metalloproteases, hydrolases, or dehydrogenases.

  • Receptor Modulation: As previously noted, the 4-cyanophenyl group is a key feature in non-steroidal androgen receptor antagonists.[4] This suggests that 2-(4-cyanophenyl)-2,2-difluoroacetic acid could be investigated as a fragment or starting point for ligands targeting nuclear hormone receptors or other receptors where aromatic interactions are critical for binding.

  • Antimicrobial or Antiproliferative Activity: Many small aromatic compounds exhibit general cytotoxic effects. It is crucial to assess for broad antiproliferative or antimicrobial activity early in a screening campaign to distinguish targeted effects from non-specific toxicity.[5][6]

The following sections outline a strategic, tiered approach to experimentally validate these hypotheses.

Tier 1: Foundational Screening Workflow

The initial phase of investigation should focus on establishing a baseline activity profile, primarily assessing general cytotoxicity and initiating broad-spectrum screens. This foundational data is critical for guiding all subsequent, more targeted experiments.

G cluster_0 Phase 1: Initial Compound Assessment cluster_1 Phase 2: Broad Biological Screening cluster_2 Phase 3: Data Analysis & Triage A Compound Acquisition & QC (Purity >95% by NMR/LC-MS) B Solubility Determination (DMSO, PBS, Media) A->B Ensure quality C General Cytotoxicity Profiling (e.g., MTT Assay in HeLa, HepG2) B->C Determine test concentrations D Enzyme Panel Screen (e.g., Proteases, Kinases) B->D E Receptor Binding Screen (Fragment-based screen if available) B->E F Antimicrobial Screen (e.g., E. coli, S. aureus) B->F G Calculate CC50, IC50, MIC C->G Calculate CC50 D->G Calculate IC50 F->G Calculate MIC H Identify 'Hits' (Activity > Threshold, Low Cytotoxicity) G->H Compare activity vs. toxicity I Hypothesis Refinement & Target Validation H->I Prioritize targets

Caption: Tiered experimental workflow for initial biological evaluation.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

Rationale: This assay is a crucial first step to determine the concentration range at which the compound exhibits cytotoxic effects. This "cytotoxicity ceiling" informs the concentrations used in subsequent cell-based assays, helping to differentiate true biological modulation from cell death.

Methodology:

  • Cell Culture: Plate a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Tier 2: Target-Focused Investigation

Based on the initial screening results, or pursued in parallel based on structural hypotheses, more specific assays can be employed. The following protocols provide templates for investigating enzymatic inhibition and receptor modulation.

Protocol 2: In Vitro Fluorogenic Protease Inhibition Assay

Rationale: This assay provides a direct measure of the compound's ability to inhibit a specific enzyme. A fluorogenic substrate allows for a highly sensitive and continuous readout, ideal for high-throughput screening and determining inhibition kinetics.[7]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme: Prepare a stock solution of a target protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease like Mpro) in assay buffer. The final concentration should be determined empirically to give a linear signal increase over 30-60 minutes.

    • Substrate: Prepare a stock solution of a compatible fluorogenic substrate (e.g., a peptide-AMC or peptide-AFC conjugate) in DMSO.

    • Compound: Prepare a serial dilution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in DMSO.

  • Assay Procedure (96-well or 384-well black plate):

    • Add 2 µL of the compound dilution to each well.

    • Add 48 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature (compound-enzyme pre-incubation).

    • Initiate the reaction by adding 50 µL of the substrate solution (pre-warmed to assay temperature). The final substrate concentration should be at or below its Kₘ value.

  • Readout: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em ≈ 360/460 nm for AMC substrates) every minute for 30-60 minutes.

  • Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the rates to the vehicle (DMSO) control.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Target Signaling Pathway: Nuclear Receptor Modulation

The diagram below illustrates a generalized pathway for nuclear receptor signaling. A compound like 2-(4-cyanophenyl)-2,2-difluoroacetic acid could potentially act as an antagonist, preventing the natural ligand from binding and blocking the subsequent transcription of target genes.

G cluster_0 Cytoplasm cluster_1 Nucleus compound Potential Antagonist (2-(4-cyanophenyl)-2,2-difluoroacetic acid) receptor Cytoplasmic Receptor (e.g., Androgen Receptor) compound->receptor Blocks Binding ligand Natural Ligand (e.g., Androgen) ligand->receptor hsp HSP90 receptor->hsp Inactive Complex dimer Receptor Dimerization & Translocation receptor->dimer Conformational Change nucleus Nucleus dna Hormone Response Element (HRE) on DNA dimer->dna Binds DNA transcription Target Gene Transcription dna->transcription mrna mRNA transcription->mrna

Caption: Generalized nuclear receptor antagonist pathway.

Data Summary and Interpretation

All quantitative data should be systematically organized to facilitate comparison and decision-making.

Assay Type Target / Cell Line Metric Result (e.g., µM) Interpretation Notes
CytotoxicityHeLaCC₅₀[Experimental Value]Baseline toxicity. A low value (<10 µM) may indicate non-specific effects.
CytotoxicityHepG2CC₅₀[Experimental Value]Assess potential for liver cell toxicity.
Enzyme InhibitionTrypsinIC₅₀[Experimental Value]Indicates potency against a model serine protease.
Enzyme Inhibition[Target of Interest]IC₅₀[Experimental Value]Potency against the primary hypothesized target.
AntimicrobialE. coliMIC[Experimental Value]Minimum inhibitory concentration for Gram-negative bacteria.
AntimicrobialS. aureusMIC[Experimental Value]Minimum inhibitory concentration for Gram-positive bacteria.

Interpreting the Results:

  • Potency vs. Toxicity: A key metric is the therapeutic index or selectivity window (CC₅₀ / IC₅₀). A large ratio (>10) is desirable, indicating that the compound is active against its target at concentrations well below those that cause general cell death.

  • Selectivity: If the compound is active in an enzyme screen, follow-up assays against related enzymes are essential to determine its selectivity profile. A highly selective compound is generally preferred to minimize off-target effects.

  • Next Steps: A promising "hit" would exhibit potent (sub-micromolar to low micromolar) activity against a specific target, a clean cytotoxicity profile, and a plausible mechanism of action. Such a compound would be a strong candidate for further investigation, including structure-activity relationship (SAR) studies, biophysical binding validation (e.g., SPR or ITC), and evaluation in more complex cellular or animal models.

Conclusion

While 2-(4-cyanophenyl)-2,2-difluoroacetic acid is currently positioned as a synthetic building block, its chemical architecture holds untapped potential for direct biological activity. The presence of a gem-difluoroacetic acid and a 4-cyanophenyl group provides a compelling basis for its investigation as an enzyme inhibitor or receptor modulator. By employing the structured, hypothesis-driven experimental framework outlined in this guide—from foundational cytotoxicity testing to specific, target-focused assays—researchers can systematically uncover and validate any latent bioactivity. This rigorous approach ensures that resources are directed efficiently, paving the way for the potential development of this and similar molecules into novel therapeutic leads.

References

  • Vulcanchem. (n.d.). 2-(4-Cyanophenyl)-2,2-difluoroacetic acid.
  • Chem-Impex. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
  • Wikipedia. (2025). Difluoroacetic acid.
  • Kang, R. R. (2017). The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. Globe Thesis.
  • PubChem. (n.d.). 2-(4-Chlorophenyl)-2,2-difluoroacetic acid.
  • Sasaki, Y., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. PubMed.
  • Chemenu. (n.d.). 2-(4-Cyanophenyl)-2,2-difluoroacetic acid.
  • Ihssen, J., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. PubMed.
  • Rogošić, M., et al. (2021). Chemical Evaluation, Antioxidant, Antiproliferative, Anti-Inflammatory and Antibacterial Activities of Organic Extract and Semi-Purified Fractions of the Adriatic Sea Fan, Eunicella cavolini. MDPI.
  • de Oliveira, R. S., et al. (2021). Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations. Frontiers.

Sources

role of the cyanophenyl group in molecular interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Cyanophenyl Group in Molecular Interactions

Abstract

The cyanophenyl group, a phenyl ring substituted with a nitrile (-C≡N), is a deceptively simple yet profoundly influential moiety in modern chemistry. Its unique electronic properties—stemming from the linear, sp-hybridized cyano group—make it a versatile tool for modulating molecular interactions. This guide provides a comprehensive exploration of the cyanophenyl group's role, moving from its fundamental physicochemical characteristics to its critical functions in supramolecular chemistry, drug design, and materials science. We will dissect the causality behind its behavior in various non-covalent interactions, detail experimental and computational methodologies for its study, and provide field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of the Cyanophenyl Moiety

The functionality of the cyanophenyl group is a direct consequence of the cyano substituent's electronic structure. The carbon-nitrogen triple bond results in sp-hybridization for both atoms, leading to a linear geometry.[1] The high electronegativity of nitrogen creates a strong dipole moment and makes the nitrile group a potent electron-withdrawing group (EWG) through both inductive and resonance effects.[2]

Benzonitrile (C₆H₅CN), the parent compound, serves as an excellent model for understanding these properties.[3][4]

PropertyValueSignificance
Molecular Formula C₇H₅N[5]
Molar Mass 103.12 g/mol [6]
Boiling Point 190.7 °CHigh for its size, indicating strong intermolecular forces.[4][5]
Dipole Moment ~4.39 D[5]
Solubility in Water Low (<0.5 g/100 mL)[6]
IR C≡N Stretch ~2230 cm⁻¹[3][4]

The strong polarization of the C≡N bond renders the carbon atom electrophilic and the nitrogen atom nucleophilic, with a lone pair of electrons residing in an sp hybrid orbital.[1][7] This electronic arrangement is the foundation for the diverse interactions discussed below.

Caption: Key electronic and structural features of the cyanophenyl group.

The Spectrum of Non-Covalent Interactions

The cyanophenyl group's electronic signature enables it to participate in a wide array of specific and directional non-covalent interactions. These interactions are fundamental to its role in molecular recognition and self-assembly.

Hydrogen Bonding

The most prominent interaction involving the cyano group is its role as a hydrogen bond acceptor . The lone pair on the terminal nitrogen atom can readily accept a hydrogen bond from a suitable donor (e.g., O-H, N-H).[8] This interaction is crucial in medicinal chemistry, where the nitrile can mimic the hydrogen-bonding pattern of a carbonyl oxygen or a hydroxyl group.[9]

For instance, in the crystal structure of the androgen receptor antagonist bicalutamide, the nitrile nitrogen forms a critical hydrogen bond with an arginine residue in the active site.[9] Similarly, studies of boronic acid derivatives show the cyano group participating in O-H⋯N hydrogen bonds to form extended crystal lattices.[10]

Dipole-Dipole and Antiparallel Pairing

The large dipole moment of the cyanophenyl group is a dominant force in the condensed phase, particularly for non-protic systems. This leads to strong, head-to-tail dipole-dipole interactions. In many crystal structures of cyanophenyl-containing molecules, this results in an antiparallel pairing of the cyano groups, which maximizes electrostatic attraction and is a key driver of molecular packing.[11][12] This arrangement is the cornerstone of the liquid crystal properties exhibited by cyanobiphenyls.

π-Interactions (π-Stacking and π-hole)

The cyanophenyl group can engage in multiple forms of π-interactions:

  • π-π Stacking: The electron-deficient nature of the phenyl ring (due to the EWG effect of the -CN group) promotes favorable offset π-stacking interactions with electron-rich aromatic systems.[13]

  • π-hole Interactions: The region above and below the C≡N triple bond is electron-rich (the π-system), but computational studies have revealed an electron-deficient region, or "π-hole," on the sides of the bond.[14] This positive electrostatic potential can attract nucleophiles, representing a highly directional and specific interaction. When multiple cyano groups are present, they can pool their π-holes to create a much stronger positive region, leading to binding energies as high as 13.6 kcal/mol with a base like NH₃.[14][15][16]

Halogen and Tetrel Bonding

The versatility of the cyano group extends to less common, but increasingly recognized, non-covalent bonds:

  • Halogen Bonding: The nitrogen lone pair can act as a halogen bond acceptor, interacting with the electropositive σ-hole on a polarized halogen atom (e.g., in C-I or C-Br bonds). The strength of this interaction is significantly enhanced by the electron-withdrawing nature of the cyano group on the halogen-bond donor.[17] Interestingly, the nitrile group is sometimes considered a bioisostere for iodine in drug design, suggesting a similarity in their ability to form key interactions.[9]

  • Tetrel Bonding: The electrophilic carbon of the nitrile group can act as a tetrel bond donor, interacting with a nucleophile. This interaction is a key component of the strong binding observed when multiple cyano groups create a positive electrostatic potential region.[15][16]

G Figure 2: Non-Covalent Interactions of the Cyanophenyl Group cluster_Hbond Hydrogen Bonding cluster_Dipole Dipole-Dipole cluster_Pi π-Interactions CP Cyanophenyl Moiety H_Acceptor Nitrile Nitrogen (Lone Pair) CP->H_Acceptor D1 Ph-C≡N CP->D1 Pi_Stack π-π Stacking (with e⁻ rich ring) CP->Pi_Stack Pi_Hole π-hole Interaction (with Nucleophile) CP->Pi_Hole H_Donor H-Bond Donor (e.g., R-OH, R-NH2) H_Donor->H_Acceptor O-H···N≡C-Ph D2 N≡C-Ph D1->D2 Antiparallel Pairing

Caption: A schematic of the primary non-covalent interactions involving the cyanophenyl group.

Application Focus: Drug Design and Medicinal Chemistry

The cyanophenyl group is a privileged scaffold in drug discovery, valued for its ability to enhance binding affinity, modulate physicochemical properties, and act as a versatile pharmacophore.[9][18]

  • Pharmacophoric Element & Bioisostere: The nitrile's capacity to act as a hydrogen bond acceptor makes it an effective bioisostere for functionalities like ketones or hydroxyls.[9] This allows for fine-tuning of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties while maintaining target affinity.

  • Binding Affinity and Selectivity: The directional nature of the interactions it forms—particularly hydrogen bonds—contributes significantly to binding affinity and selectivity. In many kinase inhibitors, for example, a cyanophenyl group is positioned to interact with the "hinge" region of the ATP binding pocket.

  • Metabolic Stability: The C-CN bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Examples in Marketed Drugs:

    • Bicalutamide: An antiandrogen for prostate cancer where the cyano group forms a key hydrogen bond in the androgen receptor ligand-binding domain.[9][19]

    • Anastrozole & Letrozole: Aromatase inhibitors for breast cancer. Here, the cyano group primarily acts as a strong EWG to modify the electronic properties of the molecule for optimal interaction with the enzyme's active site.[18]

    • Rilpivirine: An HIV-1 non-nucleoside reverse transcriptase inhibitor, showcasing the prevalence of the cyanophenyl moiety in modern therapeutics.[20]

Application Focus: Materials Science

The unique combination of a rigid aromatic core, a strong dipole, and a linear shape makes cyanophenyl-containing molecules exceptional building blocks in materials science, most notably in liquid crystals and organic electronics.

Liquid Crystals (LCs)

The discovery of cyanobiphenyls, such as 4-cyano-4'-pentylbiphenyl (5CB), revolutionized display technology.[21][22] The properties of the cyanophenyl group are directly responsible for the formation of the nematic liquid crystal phase required for LCDs:

  • Rod-like Shape (Anisometry): The linear cyanophenyl group, often as part of a larger biphenyl or terphenyl core, provides the necessary molecular shape anisotropy.[23][24]

  • Strong Dipole Moment: The powerful dipole from the cyano group leads to strong intermolecular forces that encourage the parallel alignment of the molecules, a defining characteristic of the nematic phase.[23] This alignment can be readily manipulated by an external electric field, which is the principle behind display operation.

  • Thermal Stability: The robust aromatic structure contributes to the thermal stability of the liquid crystal phase over a useful temperature range.[23]

Organic Electronics

In organic electronics, the cyanophenyl group is used as an electron-accepting moiety to create materials with tailored properties for devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[25][26] By attaching cyanophenyl groups to an electron-donating core (like carbazole), chemists can create bipolar host materials with improved charge balance and transport capabilities, leading to more efficient devices.[25]

Methodologies for Studying Cyanophenyl Interactions

A multi-faceted approach combining experimental and computational techniques is required to fully characterize the role of the cyanophenyl group in a given system.

Experimental Protocol: X-ray Co-crystallization

Objective: To obtain atomic-resolution structural data of a cyanophenyl-containing ligand bound to a protein target, providing definitive evidence of specific molecular interactions.

Trustworthiness: This protocol is self-validating through crystallographic quality metrics (e.g., resolution, R-work/R-free). The resulting electron density map provides unambiguous proof of the ligand's binding mode and interactions.[27][28]

Methodology:

  • Protein Preparation: Express and purify the target protein to >95% homogeneity. Concentrate the protein to a suitable concentration for crystallization (typically 5-15 mg/mL) in a well-buffered solution.

  • Ligand Preparation: Synthesize and purify the cyanophenyl-containing ligand. Prepare a concentrated stock solution (e.g., 50-100 mM) in a compatible solvent like DMSO.

  • Co-crystallization Setup:

    • Incubate the protein with a 3- to 5-fold molar excess of the ligand for at least 1 hour on ice to allow for complex formation.

    • Centrifuge the mixture to remove any precipitated material.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop). Screen a wide range of conditions (precipitants like PEGs, salts; different pH values) using commercial or in-house screens.

  • Crystal Optimization & Harvesting:

    • Once initial microcrystals ("hits") are identified, optimize conditions (e.g., precipitant concentration, temperature) to grow larger, single crystals suitable for diffraction.

    • Harvest the best crystals using a cryo-loop, briefly soaking them in a cryoprotectant solution (mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection & Processing:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction images to integrate reflection intensities and determine the unit cell parameters and space group.

  • Structure Solution & Refinement:

    • Solve the structure using molecular replacement with a known model of the protein.

    • Build the ligand into the resulting electron density map.

    • Perform iterative cycles of refinement to improve the fit of the model to the data, monitoring R-work and R-free values.

  • Analysis: Analyze the final refined structure to identify and measure key interactions (e.g., hydrogen bond distances and angles) involving the cyanophenyl group.

Computational Protocol: Molecular Docking and Analysis

Objective: To predict the binding pose of a cyanophenyl-containing ligand within a protein's active site and to estimate the energetic contribution of its interactions.

Trustworthiness: The protocol's validity is assessed by its ability to reproduce the known binding mode of a co-crystallized ligand (re-docking) and its performance against a set of known active and inactive compounds (enrichment).

Methodology:

  • System Preparation:

    • Receptor: Obtain a high-resolution crystal structure of the target protein. Prepare the structure by adding hydrogen atoms, assigning protonation states, and removing water molecules not critical for binding.

    • Ligand: Generate a 3D conformation of the cyanophenyl-containing molecule. Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Define the docking grid box around the known active site of the protein.

  • Molecular Docking:

    • Run the docking algorithm (e.g., using software like AutoDock, Glide, or GOLD) to systematically search for the optimal binding pose of the ligand within the defined site.

    • The program will generate multiple possible poses ranked by a scoring function that estimates the binding affinity.

  • Pose Analysis & Validation:

    • Visually inspect the top-ranked poses. The best pose should exhibit chemically sensible interactions with the protein.

    • Analyze the specific interactions formed by the cyanophenyl group (e.g., hydrogen bonds, hydrophobic contacts). Measure distances and angles to assess their quality.

    • (Optional) If experimental data is available, compare the predicted pose to the crystallographic binding mode to validate the docking protocol.

  • Advanced Analysis (e.g., MM/GBSA):

    • For the top-ranked pose, perform Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to obtain a more accurate estimate of the binding free energy and to decompose this energy into contributions from different interaction types (van der Waals, electrostatic, etc.).

G Figure 3: Computational Workflow for Ligand Docking PDB 1. Obtain Protein Structure (e.g., from PDB) Prep 3. Prepare System (Add Hydrogens, Assign Charges) PDB->Prep Ligand 2. Prepare Ligand 3D Structure (Cyanophenyl Compound) Ligand->Prep Grid 4. Define Binding Site (Grid Generation) Prep->Grid Dock 5. Perform Molecular Docking Grid->Dock Analyze 6. Analyze Poses & Scoring (Identify H-bonds, etc.) Dock->Analyze Refine 7. (Optional) Refine with MD Simulation or MM/GBSA Analyze->Refine Result Predicted Binding Mode & Affinity Estimate Analyze->Result Initial Prediction Refine->Result

Caption: A typical workflow for predicting molecular interactions using computational docking.

Conclusion

The cyanophenyl group is a powerful and versatile functional group whose importance in chemistry is derived from a rich set of well-defined electronic properties. Its strong dipole, electron-withdrawing nature, and ability to act as a highly directional hydrogen bond acceptor make it an indispensable tool for scientists. In drug design, it serves as a key pharmacophore for establishing potent and selective binding. In materials science, it is the foundational element for creating the ordered molecular assemblies that enable modern technologies like liquid crystal displays. A thorough understanding of the diverse non-covalent interactions it can form—from conventional hydrogen bonds to more nuanced π-hole and tetrel bonds—is essential for harnessing its full potential in the rational design of new molecules, medicines, and materials.

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The Emergence of a Versatile Fluorinated Building Block: A Technical Guide to 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is within this context that 2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS No. 1261358-84-2), a seemingly specialized chemical entity, has emerged as a valuable and versatile building block.[1][2] This guide provides an in-depth exploration of its discovery, synthesis, and burgeoning applications, tailored for researchers, scientists, and professionals in drug development.

This molecule's architecture, featuring a para-substituted cyanophenyl ring directly attached to a gem-difluoroacetic acid moiety, is a compelling convergence of functionalities.[1] The difluoromethyl group acts as a bioisostere for hydroxyls or thiols, enhancing metabolic stability, while the cyano group offers a site for further chemical elaboration and can participate in crucial binding interactions.[1] This guide will elucidate the history of this compound, detail its synthesis, and explore its utility as a key intermediate in the creation of more complex molecules.

Structural Analysis and Physicochemical Properties

The chemical identity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is defined by the interplay of its constituent functional groups. The presence of two electron-withdrawing groups—the cyano (C≡N) and the difluoroacetic acid moiety—significantly impacts the electronic distribution across the phenyl ring.[1] This electronic profile, combined with the lipophilicity imparted by the difluoroalkyl chain, makes it an intriguing scaffold for probing structure-activity relationships in drug design.

PropertyValueSource
CAS Number 1261358-84-2[3]
Molecular Formula C₉H₅F₂NO₂[3]
Molecular Weight 197.14 g/mol [3]
IUPAC Name 2-(4-cyanophenyl)-2,2-difluoroacetic acid[2]
Canonical SMILES C1=CC(=CC=C1C#N)C(C(=O)O)(F)F[1]
Calculated LogP 1.73468[1]

The molecule possesses several reactive sites, making it a versatile synthetic intermediate. The carboxylic acid can undergo standard transformations such as esterification and amidation, while the cyano group can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine.[1]

Discovery and First Reported Synthesis

The first documented synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid appears in a 2011 publication in Organic Letters by Kenichi Fujikawa and colleagues.[3][4] The work, titled "A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides," introduced a novel approach to access difluoromethylated aromatic compounds.[4] While the primary focus of the paper was a broader methodology, the synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid was reported as a specific example, achieved through the hydrolysis of a precursor. This discovery provided the scientific community with a reliable route to a previously inaccessible and potentially valuable chemical scaffold.

The context of this discovery is rooted in the continuous search for more efficient and versatile fluorination and fluoroalkylation methods in organic synthesis. The development of this compound and its synthetic route has expanded the toolbox available to medicinal chemists for creating new chemical entities with potentially enhanced pharmacological properties.[2]

Synthetic Methodology: A Step-by-Step Protocol

The synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid, as reported by Fujikawa et al., is a two-step process starting from a suitable precursor, which is then hydrolyzed.[3][4] The following protocol is based on the reaction conditions described in the literature.[3]

Experimental Protocol: Hydrolysis of Methyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Materials:

  • Methyl 2-(4-cyanophenyl)-2,2-difluoroacetate

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-cyanophenyl)-2,2-difluoroacetate in methanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of potassium carbonate.

  • Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and stirred at 25 °C for 18 hours.[3]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

  • Workup:

    • Upon completion, the methanol is removed under reduced pressure.

    • The remaining aqueous residue is diluted with water and acidified with hydrochloric acid to a pH of approximately 2-3.

    • The aqueous layer is then extracted with ethyl acetate.

  • Isolation and Purification:

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

The reported yield for this hydrolysis step is 96%.[3]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Methyl 2-(4-cyanophenyl)-2,2-difluoroacetate in Methanol add_base Add aqueous K₂CO₃ start->add_base Step 1 react Stir at 25°C for 18h under inert atmosphere add_base->react Step 2 remove_solvent Remove Methanol react->remove_solvent Step 3 acidify Acidify with HCl remove_solvent->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify end 2-(4-cyanophenyl)-2,2-difluoroacetic acid purify->end Final Product

Synthetic Workflow for 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(4-cyanophenyl)-2,2-difluoroacetic acid lies in its application as a sophisticated building block for the synthesis of bioactive molecules. The aryl acetic acid motif is a well-established pharmacophore, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[5][6] The introduction of the gem-difluoro functionality can enhance the metabolic stability and modulate the acidity of the carboxylic acid group, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[7]

While specific drugs derived directly from this compound are not yet prevalent in the market, its structural motifs are of significant interest. The cyanophenyl group, for instance, is found in a variety of therapeutic agents and is known to engage in important receptor-ligand interactions.[8][9] The combination of the aryl-difluoroacetic acid scaffold with the versatile cyano handle makes it a prime candidate for library synthesis in lead discovery programs targeting a range of diseases, from inflammation and pain to cancer and infectious agents.[10][11][12]

Conclusion

2-(4-cyanophenyl)-2,2-difluoroacetic acid stands as a testament to the ongoing innovation in synthetic and medicinal chemistry. Its discovery, driven by the need for novel fluoroalkylation methods, has provided the scientific community with a potent tool for molecular design. The compound's unique combination of a classic pharmacophore with modern bioisosteric replacements offers a wealth of opportunities for developing next-generation therapeutics. As synthetic methodologies continue to advance, the applications of this and related fluorinated building blocks are poised to expand, paving the way for the discovery of safer and more effective drugs.

References

  • Fujikawa, K., Fujioka, Y., Kobayashi, A., & Amii, H. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5560–5563. [Link]

  • MySkinRecipes. 2-(4-ethylphenyl)-2,2-difluoroacetic acid. [Link]

  • Al-Masoudi, N. A., et al. (2020). Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)-2H-1,3,2-oxazaborinin-3-ium-2-uides: Synthesis, Antimicrobial Activity, and CT-DNA Binding Evaluations. Frontiers in Chemistry. [Link]

  • PubChem. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. [Link]

  • Rani, M., & Mohanty, P. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Soud, Y. A., et al. (2016). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Vasincu, I., et al. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi. [Link]

  • Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters. [Link]

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Methodological & Application

Application Notes and Protocols: 2-(4-cyanophenyl)-2,2-difluoroacetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the (4-cyanophenyl)difluoromethyl Moiety

In the landscape of modern medicinal chemistry and agrochemical design, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The difluoromethyl group (CF₂H) has emerged as a particularly valuable motif. It can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or even methyl groups, profoundly influencing metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a specialized reagent that serves as a precursor to the 4-cyanophenyl-difluoromethyl radical via a decarboxylative pathway. The presence of the para-cyano group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can be crucial for tuning the biological activity of the final molecule.[3] This guide provides an in-depth exploration of the applications of 2-(4-cyanophenyl)-2,2-difluoroacetic acid, focusing on its use in decarboxylative C-H functionalization reactions, complete with mechanistic insights and detailed experimental protocols.

Core Reactivity: Decarboxylative Generation of the 4-cyanophenyl-difluoromethyl Radical

The primary utility of 2-(4-cyanophenyl)-2,2-difluoroacetic acid lies in its ability to undergo facile decarboxylation to generate the corresponding 4-cyanophenyl-difluoromethyl radical. This transformation is typically initiated under oxidative conditions, often employing photoredox catalysis or transition metal-mediated processes. The general mechanism involves the formation of a carboxyl radical, which rapidly extrudes carbon dioxide to yield the desired radical species.

G reagent reagent oxidant oxidant carboxyl_radical carboxyl_radical difluoro_radical difluoro_radical carboxyl_radical->difluoro_radical substrate substrate product_radical product_radical final_product final_product product_radical->final_product

Application Focus: Direct C-H Difluoromethylation of Heterocycles

A prominent application of this reagent is the direct C-H functionalization of heterocycles, which are ubiquitous scaffolds in pharmaceuticals.[4] Traditional methods for introducing difluoromethyl groups often require pre-functionalized substrates, such as halides or boronic acids.[5] The use of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in a decarboxylative approach offers a more direct and potentially more efficient route.

Mechanistic Considerations in Photoredox-Mediated C-H Functionalization

Visible-light photoredox catalysis provides a mild and efficient means to initiate the decarboxylation of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. The general catalytic cycle is depicted below:

// Nodes PC [label="Photocatalyst (PC)", fillcolor="#FBBC05", fontcolor="#202124"]; PC_excited [label="Excited Photocatalyst (PC*)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PC_oxidized [label="Oxidized PC (PC⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent [label="ArCF₂COOH"]; Carboxylate [label="ArCF₂COO⁻"]; Carboxyl_Radical [label="ArCF₂COO•"]; Difluoro_Radical [label="ArCF₂•"]; Heterocycle [label="Het-H"]; Radical_Adduct [label="[Het(H)CF₂Ar]•"]; Cation_Radical [label="[Het(H)CF₂Ar]⁺"]; Product [label="Het-CF₂Ar"];

// Edges PC -> PC_excited [label="Visible Light (hν)"]; PC_excited -> Carboxylate [label="-e⁻", style=invis]; Carboxylate -> Carboxyl_Radical [label="-e⁻"]; Carboxyl_Radical -> Difluoro_Radical [label="-CO₂"]; Difluoro_Radical -> Radical_Adduct [label="+ Het-H"]; Heterocycle -> Radical_Adduct [style=invis]; Radical_Adduct -> Cation_Radical [label="-e⁻ to PC⁺"]; Cation_Radical -> Product [label="-H⁺"]; PC_oxidized -> PC [label="+e⁻ from Radical Adduct"];

// Invisible edges for layout PC_excited -> PC_oxidized [label="SET", style=invis]; PC_oxidized -> PC [style=invis]; } केंद Diagram 2: Proposed photoredox catalytic cycle.

In this cycle, the photocatalyst absorbs visible light and is promoted to an excited state, becoming a potent oxidant. It then oxidizes the carboxylate (formed in situ from the carboxylic acid and a base) to a carboxyl radical. This radical rapidly loses CO₂, generating the 4-cyanophenyl-difluoromethyl radical, which then engages the heterocyclic substrate.

Experimental Protocols

Protocol 1: Representative Photoredox-Mediated C-H Difluoromethylation of a Heterocycle

This protocol is a representative procedure for the direct C-H difluoromethylation of a heterocycle using 2-(4-cyanophenyl)-2,2-difluoroacetic acid, adapted from established methods for similar transformations.[4]

Materials:

  • 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 equiv)

  • Heterocyclic substrate (e.g., N-methylpyrrole, 1.2 equiv)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Acetonitrile or DMSO, 0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-cyanophenyl)-2,2-difluoroacetic acid, the heterocyclic substrate, the photocatalyst, and the base.

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the visible light source and begin vigorous stirring. Ensure the reaction temperature is maintained, using a cooling fan if necessary.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

ParameterRecommended ConditionRationale
Photocatalyst Ru(bpy)₃Cl₂, Ir(ppy)₃, or organic dyesSelected based on redox potential to effectively oxidize the carboxylate.
Base K₂CO₃, Cs₂CO₃Required to deprotonate the carboxylic acid, forming the carboxylate for oxidation.
Solvent Acetonitrile, DMSO, DMFPolar aprotic solvents are generally used to ensure solubility of reactants.
Light Source Blue LEDs (450-470 nm)Matches the absorption maximum of many common photocatalysts.
Temperature Room Temperature to 40 °CMild conditions are a key advantage of photoredox catalysis.

Data Summary and Expected Outcomes

While specific yield data for 2-(4-cyanophenyl)-2,2-difluoroacetic acid is not extensively published, based on analogous transformations with other aryl-difluoroacetic acids, moderate to good yields can be anticipated. The regioselectivity of the C-H functionalization will be dictated by the electronic properties of the heterocyclic substrate, with the radical addition typically favoring electron-rich positions.

Substrate TypeExpected RegioselectivityAnticipated Yield Range
Pyrroles C2 position50-70%
Indoles C3 position55-75%
Thiophenes C2 position40-65%
Quinolines C2 or C4 position45-70%

Note: Yields are estimates based on similar reported reactions and will be substrate-dependent.

Troubleshooting and Optimization

  • Low Conversion:

    • Cause: Inefficient light penetration or catalyst deactivation.

    • Solution: Ensure the reaction mixture is well-stirred and the light source is positioned correctly. Consider increasing the catalyst loading slightly or using a more robust photocatalyst.

  • Side Product Formation:

    • Cause: Competing reaction pathways, such as dimerization of the difluoromethyl radical.

    • Solution: Adjust the concentration of the substrate. A higher concentration of the heterocycle can favor the desired trapping of the radical.

  • Poor Regioselectivity:

    • Cause: Multiple reactive C-H sites on the heterocycle with similar reactivity.

    • Solution: This is an inherent challenge. It may be necessary to introduce a directing group on the substrate or accept a mixture of isomers that require separation.

Conclusion and Future Outlook

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a valuable synthetic tool for the introduction of the 4-cyanophenyl-difluoromethyl moiety into organic molecules. Its application in photoredox-mediated decarboxylative C-H functionalization of heterocycles represents a modern and efficient strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of its reactivity with other classes of substrates, such as alkenes and alkynes, under various catalytic conditions will undoubtedly expand its utility in organic synthesis.

References

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  • A General Protocol for C-H Difluoromethylation of Carbon Acids with TMSCF2 Br. PubMed. Available at: [Link]

  • Divergent functionalization of alkenes enabled by photoredox activation of CDFA and α-halo carboxylic acids. PMC - NIH. Available at: [Link]

  • Difluoromethylation of Phenols. Organic Syntheses Procedure. Available at: [Link]

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  • Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols. PMC - NIH. Available at: [Link]

  • Cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts. PMC. Available at: [Link]

  • Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid. Request PDF - ResearchGate. Available at: [Link]

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  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC - NIH. Available at: [Link]

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Application Notes & Protocols: Strategies for Amide Coupling with 2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Substrate

In the landscape of modern drug discovery and materials science, fluorinated organic molecules serve as indispensable building blocks. Among these, 2-(4-cyanophenyl)-2,2-difluoroacetic acid is a substrate of significant interest. Its structure, featuring a phenyl ring substituted with both a potent electron-withdrawing cyano group and a gem-difluoroacetic acid moiety, offers a unique electronic and steric profile[1]. The presence of the difluoromethyl group significantly increases the acidity of the carboxylic acid, while the overall electron-deficient nature of the molecule presents distinct challenges for one of the most fundamental transformations in organic synthesis: the amide bond formation.

Standard amide coupling protocols may prove sluggish or inefficient when applied to this substrate, particularly when paired with electron-deficient or sterically hindered amines[2][3]. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of robust protocols for the successful amide coupling of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step experimental procedures, and provide a comparative analysis to empower chemists to make informed decisions for their specific synthetic targets.

Core Principle: The Necessity of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine at ambient temperature is unfavorable. The acidic proton of the carboxylic acid and the basic lone pair of the amine readily engage in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt[4]. To facilitate the desired nucleophilic acyl substitution, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This "activation" step is the cornerstone of all amide coupling reactions and is typically achieved using a specialized coupling reagent.

G cluster_0 General Amide Coupling Workflow Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Intermediate Activation Amine Amine (R'-NH2) Product Amide Product (R-CONH-R') Amine->Product Reagent Coupling Reagent + Base (optional) Reagent->Intermediate Intermediate->Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) G cluster_1 EDC/HOBt Activation Mechanism Acid R-COOH Isourea O-Acylisourea Intermediate Acid->Isourea EDC EDC EDC->Isourea Attack ActiveEster HOBt Active Ester Isourea->ActiveEster HOBt HOBt HOBt->ActiveEster Trap Amide Amide + EDU + HOBt ActiveEster->Amide Amine R'-NH2 Amine->Amide Coupling

Caption: Activation of a carboxylic acid using EDC and HOBt.

Protocol 1: EDC/HOBt Coupling

This protocol is a reliable starting point for coupling 2-(4-cyanophenyl)-2,2-difluoroacetic acid with primary or less-hindered secondary amines.

Materials:

  • 2-(4-cyanophenyl)-2,2-difluoroacetic acid

  • Amine of interest

  • EDC hydrochloride

  • HOBt (anhydrous or monohydrate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 eq).

  • Dissolve the acid in the chosen anhydrous solvent (DCM or DMF, approx. 0.1-0.2 M concentration).

  • Add the amine (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the base (DIPEA, 2.5 eq) dropwise. Note: The base neutralizes the HCl salt of EDC and the carboxylic acid proton.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • If using DMF, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl (to remove base and excess EDC), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • If using DCM, the mixture can be washed directly as described above.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Methodology 2: Uronium Salt-Mediated Coupling (HATU)

For more challenging couplings involving electron-deficient amines or sterically hindered substrates, uronium salt reagents are the gold standard.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is prized for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[7] The mechanism involves activation of the carboxylic acid by HATU in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) core is more activating than HOBt, leading to faster and more efficient couplings.[7][8]

G cluster_2 HATU Activation Mechanism Carboxylate R-COO⁻ (from Acid + Base) Isouronium O-Acylisouronium Intermediate Carboxylate->Isouronium HATU HATU HATU->Isouronium Attack ActiveEster OAt Active Ester Isouronium->ActiveEster Intramolecular Displacement Amide Amide + TMU + HOAt ActiveEster->Amide Amine R'-NH2 Amine->Amide Coupling

Caption: Activation of a carboxylic acid using HATU.

Protocol 2: HATU Coupling

This protocol is highly recommended for difficult couplings where Protocol 1 may fail or give low yields.

Materials:

  • 2-(4-cyanophenyl)-2,2-difluoroacetic acid

  • Amine of interest

  • HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

  • Add HATU (1.1 eq) to the solution.

  • Add the amine (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise. A color change (often to yellow) may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Reactions are often complete much faster than with EDC.

  • Reaction Monitoring: Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Dilute with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer extensively with water and then brine to remove DMF and the byproduct tetramethylurea (TMU).[9] Multiple washes (5-7 times) may be necessary.

    • Washing with 5% aqueous LiCl can also aid in the removal of DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis and Selection Guide

Choosing the right coupling reagent is critical for success. The following table provides a comparative overview to guide your decision.

FeatureEDC / HOBtHATU
Reactivity GoodExcellent, especially for hindered substrates
Reaction Time Slower (12-24 h)Faster (1-4 h) [6]
Racemization Risk Low with HOBt additive Very Low
Cost LowerHigher
Byproducts Water-soluble EDU, HOBtTetramethylurea (TMU), HOAt
Work-up Generally straightforwardCan be challenging due to TMU removal [9]
Best For Primary amines, cost-sensitive syntheses, large-scale reactions.Hindered amines, electron-deficient amines, rapid synthesis, challenging couplings.[8]

Recommendation for 2-(4-cyanophenyl)-2,2-difluoroacetic acid:

  • For simple primary and secondary amines, EDC/HOBt is a cost-effective and reliable choice.

  • When coupling with electron-deficient anilines, hindered secondary amines, or when previous attempts have failed, HATU is the reagent of choice and is worth the additional cost and work-up effort.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation. 2. Reagents (especially solvent) not anhydrous. 3. Amine is too unreactive for the conditions. 4. Incorrect stoichiometry.1. Switch to a more powerful reagent (EDC -> HATU). 2. Use freshly dried solvents and reagents. 3. For HATU, consider gentle heating (40-50 °C). 4. Re-verify masses and molar equivalents.
Multiple Spots on TLC 1. N-acylurea formation (with EDC). 2. Guanidinylation of amine (with excess HATU). 3. Decomposition of product on silica gel.1. Ensure HOBt is used with EDC. 2. Use HATU in slight excess (1.05-1.1 eq), not large excess. 3. Neutralize silica gel by pre-treating with a solvent system containing 1% TEA or use neutral alumina for chromatography.[10]
Difficulty Removing Byproducts 1. Tetramethylurea (TMU) from HATU is co-eluting with the product. 2. Dicyclohexylurea (DCU) from DCC precipitation is incomplete.1. Perform extensive aqueous washes (water, brine) during work-up before chromatography.[9] 2. If using DCC, cool the reaction to 0°C after completion to maximize DCU precipitation before filtering.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia, The Free Encyclopedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • OChem Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis Online. [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]

  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1354-1359. [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio Peptide Scientific. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. ResearchGate. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Bandgar, B. P., Gawande, S. S., Bodade, R. G., Totre, J. V., & Shaikh, R. U. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(5), 151449. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. SDU Research Portal. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Engineering Research, 1(2), 133-144. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Google Patents. (2009).
  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

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Application Notes and Protocols for 2-(4-cyanophenyl)-2,2-difluoroacetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₅F₂NO₂.[1] Its unique structural features, including a cyanophenyl ring, a difluoroacetic acid moiety, and a carboxylic acid group, make it a compound of significant interest in agrochemical research.[1] The presence of fluorine atoms can enhance metabolic stability and binding affinity to target enzymes, while the cyanophenyl group offers sites for further chemical modification. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals exploring the potential of 2-(4-cyanophenyl)-2,2-difluoroacetic acid as a lead compound in the development of novel herbicides, insecticides, and fungicides.

Herbicidal Applications: A Synthetic Auxin Mimic

Application Note 1: Rationale for Herbicidal Activity

The structure of 2-(4-cyanophenyl)-2,2-difluoroacetic acid bears a resemblance to synthetic auxin herbicides, such as 2,4-D.[2] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants.[3] At high concentrations, synthetic auxins overwhelm the plant's normal hormonal balance, leading to uncontrolled growth, epinasty, and ultimately, death of susceptible broadleaf weeds.[3][4] The carboxylic acid group on 2-(4-cyanophenyl)-2,2-difluoroacetic acid is a key feature for auxin-like activity, as it can be deprotonated to interact with the auxin receptor complex.[4] A halogen at the 4-position of the aromatic ring has been shown to be important for auxinic activity.[5][6]

The proposed mechanism of action involves the binding of the compound to the TIR1/AFB family of F-box proteins, which are auxin co-receptors.[4][7][8][9] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent unregulated cell division and growth.[8][9][10]

Auxin_Herbicide_MOA cluster_cell Plant Cell Auxin_Herbicide 2-(4-cyanophenyl)-2,2- difluoroacetic acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1: Proposed mechanism of action for 2-(4-cyanophenyl)-2,2-difluoroacetic acid as a synthetic auxin herbicide.

Protocol 1: Whole-Plant Bioassay for Herbicidal Efficacy

This protocol is designed to assess the post-emergence herbicidal activity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid on a model broadleaf weed, such as Arabidopsis thaliana or mustard (Sinapis alba).

Materials:

  • 2-(4-cyanophenyl)-2,2-difluoroacetic acid

  • Acetone (reagent grade)

  • Tween® 20

  • Distilled water

  • Pressurized spray chamber

  • Pots with standard potting mix

  • Seeds of a susceptible broadleaf weed and a tolerant monocot crop (e.g., wheat or corn)

  • Controlled environment growth chamber

Procedure:

  • Plant Preparation: Sow seeds of the test species in pots and grow in a controlled environment chamber (22-25°C, 16:8 h light:dark cycle) until they reach the 2-4 true leaf stage.

  • Test Solution Preparation:

    • Prepare a stock solution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in acetone.

    • Prepare a series of dilutions in distilled water containing 0.1% (v/v) Tween® 20 to achieve the desired application rates (e.g., 10, 100, 500, 1000 g a.i./ha).

    • Include a negative control (water + 0.1% Tween® 20) and a positive control (a commercial auxin herbicide like 2,4-D at its recommended rate).

  • Herbicide Application:

    • Randomly assign plants to treatment groups (n=5-10 plants per treatment).

    • Apply the test solutions evenly to the foliage using a calibrated spray chamber.

  • Evaluation:

    • Return the plants to the growth chamber.

    • Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • At 21 DAT, harvest the above-ground biomass, dry at 60°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to the negative control.

    • Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth) using probit analysis.

TreatmentApplication Rate (g a.i./ha)Visual Injury (%) at 14 DATDry Weight Reduction (%)
Negative Control000
2-(4-cyanophenyl)-2,2-difluoroacetic acid 1015 ± 510 ± 4
10045 ± 840 ± 7
50085 ± 680 ± 5
100010098 ± 2
Positive Control (2,4-D)56095 ± 592 ± 4

Table 1: Hypothetical data from a whole-plant bioassay for herbicidal efficacy.

Insecticidal Applications: A Chitin Synthesis Inhibitor

Application Note 2: Rationale for Insecticidal Activity

The difluorinated moiety in 2-(4-cyanophenyl)-2,2-difluoroacetic acid is a structural feature found in some benzoylurea insecticides, which are known inhibitors of chitin synthesis.[11][12][13] Chitin is a crucial component of the insect exoskeleton, and its synthesis is essential for molting.[14][15] Inhibition of chitin synthesis leads to a weakened cuticle, causing insects to die during the molting process.[11][14]

The proposed mechanism involves the inhibition of chitin synthase, a key enzyme in the chitin biosynthesis pathway.[14][15] This prevents the polymerization of N-acetylglucosamine into chitin chains, disrupting the formation of the new exoskeleton.[11]

Chitin_Inhibitor_MOA cluster_insect Insect Epidermal Cell Insecticide 2-(4-cyanophenyl)-2,2- difluoroacetic acid derivative Chitin_Synthase Chitin Synthase Insecticide->Chitin_Synthase Inhibits Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin_Synthase Substrate Exoskeleton Defective Exoskeleton Chitin->Exoskeleton Forms Molting_Failure Molting Failure & Death Exoskeleton->Molting_Failure

Figure 2: Proposed mechanism of action for derivatives of 2-(4-cyanophenyl)-2,2-difluoroacetic acid as chitin synthesis inhibitors.

Protocol 2: Larval Feeding Bioassay for Insecticidal Activity

This protocol is designed to evaluate the insecticidal activity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives against a model lepidopteran pest, such as the diamondback moth (Plutella xylostella).

Materials:

  • Synthesized derivative of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (e.g., an amide or ester)

  • Acetone

  • Triton X-100

  • Distilled water

  • Cabbage leaf discs (1 cm diameter)

  • Second or third instar larvae of the target insect

  • Petri dishes with moistened filter paper

  • Controlled environment incubator

Procedure:

  • Test Solution Preparation:

    • Prepare a stock solution of the test compound in acetone.

    • Prepare serial dilutions in distilled water containing 0.05% (v/v) Triton X-100 to achieve final concentrations ranging from 1 to 1000 ppm.

    • Include a negative control (water + 0.05% Triton X-100) and a positive control (a commercial chitin synthesis inhibitor like diflubenzuron).

  • Bioassay:

    • Dip cabbage leaf discs into the test solutions for 10-15 seconds and allow them to air dry.

    • Place one treated leaf disc in each Petri dish.

    • Introduce 10 larvae into each Petri dish.

    • Seal the Petri dishes and place them in an incubator at 25 ± 1°C with a 16:8 h light:dark cycle.

  • Evaluation:

    • Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC₅₀ (the concentration required to cause 50% mortality) using probit analysis.

TreatmentConcentration (ppm)Mortality (%) at 72 h
Negative Control05 ± 2
Test Compound 110 ± 4
1035 ± 6
10075 ± 8
100098 ± 2
Positive Control (Diflubenzuron)5090 ± 5

Table 2: Hypothetical data from a larval feeding bioassay for insecticidal activity.

Fungicidal Applications: A Fungal Cell Wall Synthesis Inhibitor

Application Note 3: Rationale for Fungicidal Activity

The difluorophenyl group is a common motif in several classes of fungicides.[16] The fungal cell wall, which is absent in plants and animals, is an excellent target for selective antifungal agents.[17][18][19][20][21] Key components of the fungal cell wall include chitin and β-glucans.[17][22][23]

It is plausible that 2-(4-cyanophenyl)-2,2-difluoroacetic acid or its derivatives could interfere with the biosynthesis of these essential cell wall components. The proposed mechanism could involve the inhibition of key enzymes such as chitin synthase or β-(1,3)-glucan synthase, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[20][21]

Fungicide_MOA cluster_fungus Fungal Cell Fungicide 2-(4-cyanophenyl)-2,2- difluoroacetic acid derivative Cell_Wall_Synthase Cell Wall Synthase (e.g., Chitin or Glucan Synthase) Fungicide->Cell_Wall_Synthase Inhibits Cell_Wall Fungal Cell Wall Cell_Wall_Synthase->Cell_Wall Synthesizes Precursors Cell Wall Precursors Precursors->Cell_Wall_Synthase Substrates Lysis Cell Lysis & Death Cell_Wall->Lysis Weakened, leading to

Figure 3: Proposed mechanism of action for derivatives of 2-(4-cyanophenyl)-2,2-difluoroacetic acid as fungal cell wall synthesis inhibitors.

Protocol 3: In Vitro Antifungal Susceptibility Testing

This protocol outlines a method for determining the in vitro antifungal activity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives against a panel of pathogenic fungi using a broth microdilution assay.

Materials:

  • Synthesized derivative of 2-(4-cyanophenyl)-2,2-difluoroacetic acid

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Grow fungal cultures on appropriate agar plates.

    • Prepare a spore suspension in sterile saline and adjust the concentration to 1-5 x 10⁴ spores/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations (e.g., 0.1 to 128 µg/mL).

    • Include a growth control (medium + inoculum) and a sterility control (medium only). A commercial fungicide can be used as a positive control.

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well.

    • Incubate the plates at 25-28°C for 48-72 hours.

  • Evaluation:

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

  • Data Analysis:

    • Compare the MIC values of the test compound with the positive control.

TreatmentMIC (µg/mL) against Botrytis cinereaMIC (µg/mL) against Fusarium graminearum
Test Compound 816
Positive Control (e.g., Carbendazim)24

Table 3: Hypothetical data from an in vitro antifungal susceptibility test.

Conclusion

2-(4-cyanophenyl)-2,2-difluoroacetic acid represents a promising scaffold for the development of novel agrochemicals. Its structural features suggest potential applications as a herbicide, insecticide, and fungicide. The protocols outlined in this document provide a framework for the initial screening and evaluation of this compound and its derivatives. Further research into structure-activity relationships and mode of action studies will be crucial for optimizing its biological activity and developing effective and selective crop protection agents.

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Sources

Application Note: A Comprehensive Guide to the Fischer Esterification of 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of esters from 2-(4-cyanophenyl)-2,2-difluoroacetic acid is a critical process in the development of advanced pharmaceutical intermediates. The presence of the difluoromethyl group can significantly enhance metabolic stability and lipophilicity, while the cyanophenyl moiety offers a versatile handle for further chemical modification. This application note provides a detailed, field-proven protocol for the esterification of this valuable substrate using the robust and scalable Fischer-Speier esterification method. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline critical safety protocols, and discuss methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing these important molecular building blocks.

The Fischer-Speier Esterification: Mechanism and Rationale

The Fischer-Speier esterification is a classic acid-catalyzed reaction that establishes an equilibrium between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction's efficiency is typically enhanced by using a large excess of the alcohol, which serves as both reactant and solvent, and by employing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][3]

The mechanism proceeds through a series of reversible steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a proton transfer, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[3]

To drive the reaction to completion, the equilibrium must be shifted towards the products. This is achieved by adhering to Le Chatelier's principle, either by using an excess of a reactant (typically the alcohol) or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[1][3]

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer Esterification sub Carboxylic Acid (R-COOH) protonated_acid Protonated Carboxylic Acid sub->protonated_acid 1. Protonation H_plus_in H⁺ (from Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate 2. Nucleophilic Attack alcohol Alcohol (R'-OH) proton_transfer Protonated Intermediate tetrahedral_intermediate->proton_transfer 3. Proton Transfer ester_H2O Protonated Ester + H₂O proton_transfer->ester_H2O 4. Elimination of Water ester Ester (R-COOR') ester_H2O->ester 5. Deprotonation H_plus_out H⁺ (Catalyst Regenerated) water Water (H₂O)

Caption: Figure 1: Mechanism of Fischer Esterification.

Safety and Handling Precautions

Critical Warning: The substrate, 2-(4-cyanophenyl)-2,2-difluoroacetic acid, and its derivatives present multiple hazards. The cyanophenyl group can be toxic, and under strongly acidic conditions, there is a risk of generating highly toxic hydrogen cyanide (HCN) gas.[6] Fluoroacetic acid derivatives are also known for their toxicity.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and chemical splash goggles.[6][8][9]

  • Ventilation: All manipulations involving the substrate, acid catalyst, and solvents must be performed inside a certified chemical fume hood to prevent inhalation of vapors or potential HCN gas.[6][7]

  • Acid Handling: Concentrated sulfuric acid is extremely corrosive. Add it slowly and carefully to the reaction mixture, as the process is exothermic.

  • Spill & Emergency Procedures: In case of skin contact, wash immediately with copious amounts of water for at least 15 minutes.[7] For eye contact, flush with an eyewash station for 15 minutes and seek immediate medical attention.[10] Keep an appropriate spill kit readily available. Do not allow the material to enter drains.[8]

  • Waste Disposal: All chemical waste, including aqueous washes and organic solvents, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.

Detailed Experimental Protocol

This protocol details the synthesis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate. The principles can be adapted for other primary or secondary alcohols.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
2-(4-cyanophenyl)-2,2-difluoroacetic acid≥97%Combi-Blocks1261358-84-2The starting material.[11]
Ethanol (Absolute)Anhydrous, ≥99.5%Sigma-Aldrich64-17-5Serves as both reactant and solvent. Must be dry.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Fisher Scientific7664-93-9The acid catalyst. Handle with extreme care.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent Grade-144-55-8For neutralizing the acid catalyst during work-up.
Brine (Saturated NaCl Solution)Reagent Grade-7647-14-5For washing the organic layer.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6The extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent Grade-7487-88-9A drying agent for the organic layer.
Silica Gel230-400 mesh-7631-86-9For purification by column chromatography.[12]
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

Reaction Setup & Execution

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 eq).

  • Add anhydrous ethanol (20-30 eq). The large excess drives the equilibrium and also serves as the solvent.

  • Place the flask in an ice-water bath to cool the solution.

  • While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.

  • Remove the ice bath and attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the aqueous layer).

  • Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (2x) to neutralize any remaining acid, followed by brine (1x). Caution: CO₂ evolution will occur during the bicarbonate wash; vent the separatory funnel frequently.

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

Purification

  • The crude product can be purified by flash column chromatography on silica gel.[12][13]

  • A suitable eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis (e.g., starting with 9:1 Hexane:EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield the purified ester as a solid or oil.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Combine Acid & Alcohol catalyst 2. Add H₂SO₄ Catalyst (0°C) reactants->catalyst reflux 3. Heat to Reflux (4-12h) catalyst->reflux monitor 4. Monitor via TLC/HPLC reflux->monitor cool 5. Cool to RT monitor->cool extract 6. Aqueous Quench & EtOAc Extraction cool->extract wash 7. Wash with NaHCO₃ & Brine extract->wash dry 8. Dry (MgSO₄) & Evaporate wash->dry chromatography 9. Flash Column Chromatography dry->chromatography characterize 10. Characterize Product (NMR, MS, FTIR) chromatography->characterize

Caption: Figure 2: Experimental Workflow Diagram.

Product Characterization

Confirming the structure and purity of the synthesized ester is paramount. The following techniques are recommended:

TechniqueExpected Observations for Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate
¹H NMR - Aromatic protons on the cyanophenyl ring will appear in the δ 7.5-8.0 ppm range with characteristic coupling patterns. - The quartet for the -OCH₂- group of the ethyl ester will be around δ 4.4 ppm. - The triplet for the -CH₃ group will be around δ 1.4 ppm.
¹³C NMR - The nitrile carbon (-CN) will be observed around δ 118-120 ppm. - Aromatic carbons will appear in the δ 125-140 ppm range. - The ester carbonyl carbon (-C=O) signal will be around δ 163-165 ppm. - The CF₂ carbon will show a characteristic triplet due to C-F coupling.
¹⁹F NMR A singlet or a narrowly split multiplet is expected in the typical range for difluoroacetate esters (around -126 to -128 ppm), confirming the presence of the -CF₂- group.[14]
Mass Spectrometry Electrospray ionization (ESI-MS) should show the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of the final product (C₁₁H₉F₂NO₂ = 225.19 g/mol ).
FTIR Spectroscopy A strong absorption band around 1750-1770 cm⁻¹ corresponding to the C=O stretch of the ester. A sharp peak around 2230 cm⁻¹ for the C≡N stretch of the nitrile group.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst. - Insufficient heating or reaction time. - Wet alcohol/reagents.- Use fresh, concentrated H₂SO₄. - Ensure the reaction reaches and maintains reflux temperature. Extend reaction time. - Use anhydrous grade alcohol and dry all glassware thoroughly before use.
Incomplete Reaction - Equilibrium reached prematurely. - Insufficient catalyst.- Increase the excess of alcohol. - If feasible, remove water using a Dean-Stark trap with a suitable solvent like toluene. - Slightly increase the catalyst loading (e.g., to 0.2 eq).
Difficult Purification - Unreacted carboxylic acid co-eluting with the product.- Ensure the NaHCO₃ wash during work-up is thorough to remove the acidic starting material.[15] - A small amount of triethylamine can be added to the chromatography eluent to prevent the acidic starting material from streaking.[15]
Product Hydrolysis - Product breakdown on silica gel during chromatography. - Incomplete drying before evaporation.- Neutralize the crude product thoroughly before chromatography.[15] - Minimize the time the product spends on the silica column. - Ensure the organic layer is completely dry before solvent removal.

References

  • QN-7665 - Safety D
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16348–16358. Available from: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fischer–Speier esterification. (2023). In Wikipedia. Retrieved from [Link]

  • Zhang, D., & Liu, L. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 6(99), 97233–97241. Available from: [Link]

  • What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid? (2025). Quora. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroarom
  • Extension, S. (2019). ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. International Journal in Physical and Applied Sciences, 6(2).
  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. Available from: [Link]

  • Tlili, A., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. Available from: [Link]

  • Tlili, A., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. Available from: [Link]

  • Supplementary Material (ESI) for Green Chemistry. (2013). Royal Society of Chemistry.
  • US Patent No. US9120740B2. (2015). Method for preparing difluoroacetic acid. Google Patents.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. (2014).
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • How to purify esterefication product? (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. (2022).
  • Tung, T. T., Christensen, S. B., & Nielsen, J. (2017). Cover picture: Difluoroacetic Acid as a New Reagent for Direct C−H Difluoromethylation of Heteroaromatic Compounds. Chemistry – A European Journal, 23(72).
  • WO Patent No. WO2012032528A2. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. Retrieved from [Link]

  • WO Patent No. WO2014023576A1. (2014). Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Google Patents.
  • Frigiolini, E., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. Available from: [Link]

  • Hodges, B. D. M., et al. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. Available from: [Link]

  • Hodges, B. D. M., et al. (2023). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Analytical Chemistry. ChemRxiv. Available from: [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-cyanophenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol .[1] Its structure, featuring a cyanophenyl group attached to a difluoroacetic acid moiety, makes it a compound of interest in pharmaceutical and chemical research.[1] The presence of a phenyl ring and a cyano group provides a chromophore suitable for UV detection, while the carboxylic acid group allows for manipulation of its polarity for chromatographic separation.[1] The calculated LogP value of 1.73468 suggests moderate lipophilicity.[1]

Accurate and precise quantification of this analyte is critical for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of drug substances and products. These application notes provide detailed protocols for the quantification of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in both simple and complex biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in established principles of analytical chemistry, with validation parameters adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2][3]

Part 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in bulk material and simple formulations where high sensitivity is not a primary requirement. The underlying principle involves the separation of the analyte from impurities on a reversed-phase column based on its polarity, followed by detection using a UV spectrophotometer. The cyanophenyl group provides a strong chromophore, allowing for sensitive UV detection.

Rationale for Methodological Choices
  • Reversed-Phase Chromatography: The moderate lipophilicity (LogP ≈ 1.73) of the analyte makes it well-suited for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • Acidified Mobile Phase: The analyte is a carboxylic acid. Maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically around 2-4 for similar compounds) ensures that the analyte is in its neutral, protonated form. This leads to better retention, improved peak shape, and reproducible chromatography.

  • UV Detection: The aromatic ring and cyano group constitute a chromophore that absorbs UV light, making UV detection a straightforward and robust method for quantification. The wavelength of maximum absorbance (λmax) should be determined experimentally but is anticipated to be in the range of 230-280 nm.

Experimental Protocol

1.2.1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (or orthophosphoric acid), analytical grade.

  • Ultrapure water (18.2 MΩ·cm).

  • Reference standard of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (>99% purity).

  • Volumetric flasks, pipettes, and autosampler vials.

1.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm (or experimentally determined λmax)

1.2.3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for drug substance): Accurately weigh a sample of the drug substance and dissolve it in methanol to a final concentration within the calibration range.

Method Validation (as per ICH Q2(R2))

The method should be validated to ensure it is fit for its intended purpose.[1][2][3]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the blank and any impurities. Peak purity should be assessed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy % Recovery between 98.0% and 102.0% for three concentration levels (low, medium, high).
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness Insensitive to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in complex biological matrices such as plasma or urine, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.

Rationale for Methodological Choices
  • LC-MS/MS: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the quantification of analytes at very low concentrations in complex mixtures.

  • Electrospray Ionization (ESI): The carboxylic acid moiety of the analyte is readily ionizable, making ESI an effective ionization technique. Negative ion mode is typically preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Multiple Reaction Monitoring (MRM): MRM provides high selectivity by monitoring a specific precursor ion to product ion transition, minimizing interference from matrix components.

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.

Experimental Protocol

2.2.1. Equipment and Reagents

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/UHPLC system for fast separations.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid or Difluoroacetic acid (DFA) (LC-MS grade).[4][5][6][7] DFA can be a beneficial alternative to trifluoroacetic acid (TFA) as it provides good peak shape without the significant ion suppression associated with TFA.[6][7]

  • Ultrapure water.

  • Reference standard of 2-(4-cyanophenyl)-2,2-difluoroacetic acid and a suitable internal standard (e.g., a stable isotope-labeled version).

  • Biological matrix (e.g., blank human plasma).

2.2.2. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions To be determined by direct infusion of the standard. For 2-(4-cyanophenyl)-2,2-difluoroacetic acid (MW 197.14), the precursor ion would be m/z 196.1 [M-H]⁻. Product ions would be identified in the product ion scan.
Internal Standard A stable isotope-labeled analog would have a different precursor m/z.

2.2.3. Sample Preparation from Plasma (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[8]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.

Sample_Preparation_Workflow plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Method Validation for Bioanalysis

For bioanalytical methods, validation should follow specific regulatory guidelines (e.g., FDA or EMA).

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and inter-day precision (RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.
Recovery The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term).

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Approach

While LC-based methods are generally preferred for a compound of this nature, GC-MS can be a viable alternative, particularly if high throughput is required and the laboratory is well-equipped for derivatization procedures. The low volatility of the carboxylic acid necessitates a derivatization step to convert it into a more volatile and thermally stable compound.[2][9]

Rationale for Derivatization

The carboxylic acid group makes 2-(4-cyanophenyl)-2,2-difluoroacetic acid non-volatile. Derivatization, such as esterification (e.g., methylation) or silylation, replaces the acidic proton with a non-polar group, increasing the volatility and making the compound amenable to GC analysis.[2][9]

Derivatization_Logic Analyte 2-(4-cyanophenyl)-2,2-difluoroacetic acid (Low Volatility) Derivatization Derivatization (e.g., Esterification) Analyte->Derivatization Derivative Volatile Derivative (e.g., Methyl Ester) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS

Derivatization Protocol (Esterification with Methanol)
  • Evaporate the sample extract to dryness.

  • Add 200 µL of 3N HCl in methanol.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the reagent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS injection.

Conclusion

The choice of analytical method for the quantification of 2-(4-cyanophenyl)-2,2-difluoroacetic acid depends on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation. For routine analysis of bulk drug substance, the developed RP-HPLC-UV method offers a robust and reliable solution. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the gold standard. The GC-MS method with derivatization presents a viable alternative. In all cases, proper method validation is paramount to ensure the generation of high-quality, reliable, and reproducible data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Complete Overview. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
  • Vulcanchem. (n.d.). 2-(4-Cyanophenyl)-2,2-difluoroacetic acid.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Waters. (2020). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • Waters. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing.
  • Waters. (n.d.). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • ResearchGate. (2013, December 29). How to prepare plasma samples for HPLC analysis?.
  • Waters. (n.d.). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS.
  • Grokipedia. (n.d.). Difluoroacetic acid.

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Application Note & Protocols: Leveraging 2-(4-cyanophenyl)-2,2-difluoroacetic acid for the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a well-established strategy for enhancing pharmacological profiles.[1] The difluoromethyl group (-CF₂H), in particular, offers a unique combination of properties. It can act as a bioisostere for hydroxyl, thiol, or amine groups, often improving metabolic stability and membrane permeability.[2][3] Unlike the trifluoromethyl group (-CF₃), the -CF₂H moiety retains an acidic proton, enabling it to function as a weak hydrogen bond donor, which can be critical for enhancing target affinity and specificity.[2][4]

This guide focuses on 2-(4-cyanophenyl)-2,2-difluoroacetic acid , a bifunctional building block designed for the efficient construction of complex heterocyclic compounds. This reagent strategically combines two key reactive centers:

  • The 2,2-Difluoroacetic Acid Moiety: Serves as a versatile handle for classical carboxylic acid chemistry, enabling the formation of amides, esters, and, crucially, participation in cyclization reactions to form heterocyclic rings like oxadiazoles and triazoles.

  • The 4-Cyanophenyl Group: Provides a secondary reactive site (the nitrile) for subsequent transformations or participation in multicomponent reactions. It also serves as a common structural motif in pharmacologically active agents.

This document provides a detailed exploration of the mechanistic principles, key applications, and step-by-step protocols for utilizing this reagent in heterocyclic synthesis.

Mechanistic Principles & Key Transformations

The utility of 2-(4-cyanophenyl)-2,2-difluoroacetic acid stems from its ability to undergo controlled condensation and cyclization reactions. The carboxylic acid is the primary reactive handle, which can be activated and coupled with various nucleophiles to construct the heterocyclic core.

Two prominent and high-yield transformations are the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles . These five-membered aromatic heterocycles are privileged scaffolds in drug discovery, known for their metabolic stability and diverse biological activities.[5][6]

  • 1,3,4-Oxadiazole Synthesis: This is typically a two-step process. First, the carboxylic acid is coupled with a hydrazine (e.g., hydrazine hydrate) to form an acylhydrazide intermediate. This intermediate is then subjected to dehydrative cyclization, often using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, to furnish the 2,5-disubstituted 1,3,4-oxadiazole ring.[5][7]

  • 1,2,4-Triazole Synthesis: A common and efficient method involves a one-pot, multi-component reaction. The carboxylic acid is first activated in situ (e.g., with a coupling agent like HATU) and reacted with an amidine to form an N-acylamidine. Subsequent condensation with a hydrazine derivative leads to the regioselective formation of the 1,3,5-trisubstituted 1,2,4-triazole.[8][9][10]

The general synthetic approach is visualized below.

G cluster_start Starting Material cluster_path1 1,3,4-Oxadiazole Pathway cluster_path2 1,2,4-Triazole Pathway A 2-(4-cyanophenyl)-2,2-difluoroacetic acid B Step 1: Condensation (+ Hydrazine) A->B F Step 1: Activation & Amidation (+ Amidine, e.g., HATU) A->F C Acylhydrazide Intermediate B->C D Step 2: Dehydrative Cyclization (e.g., POCl₃) C->D E 2-(difluoro(4-cyanophenyl)methyl) -1,3,4-oxadiazole D->E G N-Acylamidine Intermediate F->G H Step 2: Condensation (+ Hydrazine) G->H I 3-(difluoro(4-cyanophenyl)methyl) -1,2,4-triazole H->I G A 1. Reagent Setup - 2-(4-cyanophenyl)-2,2-difluoroacetic acid - Thionyl Chloride (SOCl₂) B 2. Acid Chloride Formation - Reflux for 2h - Remove excess SOCl₂ A->B C 3. Acylhydrazide Synthesis - Dissolve acid chloride in THF - Add Benzoylhydrazine & Pyridine - Stir at RT overnight B->C D 4. Work-up & Isolation - Aqueous work-up - Extract with EtOAc - Isolate Acylhydrazide Intermediate C->D E 5. Cyclization - Reflux intermediate in POCl₃ for 4h D->E F 6. Final Work-up & Purification - Quench with ice-water - Neutralize & Filter crude product - Recrystallize from Ethanol E->F G 7. Characterization - NMR, MS, Elemental Analysis - Final Product F->G

Caption: Workflow for 2,5-disubstituted-1,3,4-oxadiazole synthesis.

Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-(4-cyanophenyl)-2,2-difluoroacetic acid213.142.13 g10.01.0
Thionyl chloride (SOCl₂)118.972.2 mL30.03.0
Benzoylhydrazine136.151.36 g10.01.0
Pyridine79.100.89 mL11.01.1
Phosphorus oxychloride (POCl₃)153.3310 mL--
Tetrahydrofuran (THF), Anhydrous-50 mL--
Ethyl Acetate (EtOAc), Ethanol (EtOH)-As needed--

Step-by-Step Procedure:

  • Acid Chloride Formation: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-cyanophenyl)-2,2-difluoroacetic acid (2.13 g, 10.0 mmol). Carefully add thionyl chloride (2.2 mL, 30.0 mmol) and reflux the mixture for 2 hours.

    • Scientist's Note: This step converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation. The excess thionyl chloride is removed under reduced pressure.

  • Acylhydrazide Synthesis: After cooling, remove the excess thionyl chloride by rotary evaporation. Dissolve the resulting crude acid chloride in 30 mL of anhydrous THF. In a separate flask, dissolve benzoylhydrazine (1.36 g, 10.0 mmol) and pyridine (0.89 mL, 11.0 mmol) in 20 mL of anhydrous THF. Cool this solution in an ice bath and add the acid chloride solution dropwise over 20 minutes. Allow the reaction to warm to room temperature and stir overnight.

  • Intermediate Isolation: Pour the reaction mixture into 100 mL of cold water. Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the intermediate acylhydrazide.

  • Dehydrative Cyclization: Place the dried acylhydrazide in a 50 mL flask and add phosphorus oxychloride (10 mL). Reflux the mixture for 4 hours.

    • Scientist's Note: POCl₃ acts as a powerful dehydrating agent, driving the intramolecular cyclization to form the stable 1,3,4-oxadiazole ring.[7]

  • Purification: After cooling, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Neutralize the solution with aqueous sodium bicarbonate until a precipitate forms. Filter the crude product, wash thoroughly with water, and dry. Recrystallize the solid from ethanol to afford the pure 2-(difluoro(4-cyanophenyl)methyl)-5-phenyl-1,3,4-oxadiazole.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and Elemental Analysis.

Protocol 2: One-Pot Synthesis of a 1,3,5-Trisubstituted 1,2,4-Triazole

This protocol describes a highly efficient one-pot synthesis of a 1,2,4-triazole derivative, leveraging a modern coupling agent to streamline the process. [9] Reagents & Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-(4-cyanophenyl)-2,2-difluoroacetic acid213.141.07 g5.01.0
Benzamidine hydrochloride156.610.78 g5.01.0
Phenylhydrazine108.140.55 mL5.51.1
HATU (Coupling Agent)380.232.09 g5.51.1
DIPEA (Diisopropylethylamine)129.242.6 mL15.03.0
N,N-Dimethylformamide (DMF), Anhydrous-30 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂), add 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.07 g, 5.0 mmol), benzamidine hydrochloride (0.78 g, 5.0 mmol), and HATU (2.09 g, 5.5 mmol).

  • Amide Formation: Add 30 mL of anhydrous DMF, followed by DIPEA (2.6 mL, 15.0 mmol). Stir the mixture at room temperature for 1 hour.

    • Scientist's Note: HATU is a highly efficient coupling agent that activates the carboxylic acid for rapid reaction with the amidine. [8]DIPEA is a non-nucleophilic base used to neutralize the benzamidine hydrochloride and the acids formed during the reaction.

  • Cyclization: Add phenylhydrazine (0.55 mL, 5.5 mmol) to the reaction mixture. Heat the flask to 120 °C and maintain for 6 hours.

  • Work-up and Purification: Cool the reaction to room temperature and pour it into 150 mL of ice-water. Stir for 30 minutes to allow a precipitate to form. Collect the solid by vacuum filtration and wash with water. Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure 1,2,4-triazole derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and Elemental Analysis.

Troubleshooting and Safety Considerations

  • Low Yields in Oxadiazole Synthesis: Ensure the acid chloride formation is complete and that anhydrous conditions are maintained during the acylhydrazide synthesis step. Incomplete cyclization can be addressed by increasing the reflux time or temperature with POCl₃.

  • Side Reactions in Triazole Synthesis: The order of addition is critical. Ensure the initial amide coupling between the carboxylic acid and amidine is allowed to proceed before the addition of the hydrazine. The use of a high-purity coupling agent (HATU) is recommended to avoid side products.

  • Safety:

    • Work with thionyl chloride and phosphorus oxychloride in a well-ventilated fume hood as they are corrosive and release toxic fumes upon contact with moisture.

    • Nitrile-containing compounds (cyanophenyl group) should be handled with care. While the cyano group in this reagent is relatively stable, appropriate personal protective equipment (gloves, safety glasses) should always be worn.

    • Hydrazine derivatives can be toxic; avoid inhalation and skin contact.

References

  • Vaz, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • Shaikh, R., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Wang, H., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC, NIH. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ResearchGate. Retrieved from [Link]

  • Chen, J., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2-(4-Cyanophenyl)-2,2-difluoroacetic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. The carboxylic acid moiety, while potentially crucial for target engagement, often presents pharmacokinetic challenges, including poor membrane permeability and rapid metabolism.[1][2] This guide details practical, step-by-step protocols for converting the parent acid into esters and amides, as well as exploring advanced bioisosteric replacement strategies. The overarching goal is to modulate the physicochemical properties of the core scaffold to enhance biological activity, improve drug-like characteristics, and overcome common liabilities in drug discovery. Each protocol is accompanied by an explanation of the underlying chemical principles, detailed characterization methods, and strategies for preliminary in vitro biological evaluation.

Introduction: The Rationale for Derivatization

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is a compelling starting point for medicinal chemistry campaigns due to its unique structural features.[3] The gem-difluoro group can enhance metabolic stability and modulate the acidity of the carboxylic acid, while the cyanophenyl moiety offers a handle for further modification and potential interactions with biological targets.[4] However, the free carboxylic acid group, being largely ionized at physiological pH, can lead to high polarity, which may limit oral bioavailability and cell penetration. Furthermore, carboxylic acids are susceptible to phase II metabolism, such as glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[2][5]

Derivatization of the carboxylic acid is a well-established strategy to mitigate these issues. By converting the acid to less polar functional groups like esters or amides, or by replacing it entirely with a bioisostere, it is possible to fine-tune the molecule's lipophilicity, solubility, and metabolic stability, thereby enhancing its overall therapeutic potential.[5][6]

This guide provides detailed methodologies for three primary derivatization approaches: esterification , amidation , and bioisosteric replacement .

General Experimental Workflow

The successful derivatization and evaluation of 2-(4-cyanophenyl)-2,2-difluoroacetic acid follows a systematic workflow. This involves the initial chemical modification, followed by rigorous purification and characterization, and culminating in biological assessment.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatization Derivatization Protocol (Esterification, Amidation, etc.) start->derivatization workup Aqueous Work-up & Extraction derivatization->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (LC-MS) nmr->ms hplc Purity Analysis (HPLC) ms->hplc in_vitro In Vitro Activity Assays hplc->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar

Caption: General workflow for synthesis, characterization, and evaluation.

Protocol I: Esterification

Esterification masks the polar carboxylic acid with a lipophilic group, creating a prodrug that can be hydrolyzed in vivo to release the active parent acid. This strategy is widely used to improve membrane permeability and oral absorption.

Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis.[7] It is a cost-effective and straightforward procedure, particularly suitable for simple, unhindered alcohols.

Reaction Scheme:

Caption: Fischer-Speier esterification of the parent acid.

Step-by-Step Protocol:

  • To a solution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, ~0.2 M concentration), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

ParameterConditionRationale
Alcohol Methanol, Ethanol, PropanolSimple alcohols are readily available and act as both reactant and solvent.
Catalyst H₂SO₄, p-TsOHStrong acid protonates the carbonyl oxygen, activating the carboxylic acid.[7]
Temperature RefluxDrives the equilibrium towards the product by removing water.[7]
Work-up NaHCO₃ washNeutralizes the acidic catalyst and any unreacted starting material.

Protocol II: Amidation

Amide derivatives are generally more stable to hydrolysis than esters and can introduce new hydrogen bonding interactions, potentially altering target binding affinity and selectivity.

Carbodiimide-Mediated Amide Coupling

This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, allowing for its reaction with an amine under mild conditions.[8]

Reaction Scheme:

Caption: EDC-mediated amidation of the parent acid.

Step-by-Step Protocol:

  • Dissolve 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Coupling Agent EDC, DCCActivates the carboxylic acid to form a reactive O-acylisourea intermediate.[9]
Additive HOBt, HOAtSuppresses side reactions and minimizes racemization if chiral amines are used.[10]
Solvent DCM, DMF (anhydrous)Aprotic solvents prevent quenching of the activated intermediate.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, then RT drives it to completion.

Advanced Strategy: Bioisosteric Replacement

Bioisosteric replacement of the carboxylic acid group can dramatically alter a compound's physicochemical and pharmacokinetic properties while maintaining or improving biological activity.[1][5][11] This is a powerful strategy for lead optimization.[11]

Tetrazole as a Carboxylic Acid Bioisostere

The tetrazole ring is a widely used non-classical bioisostere for the carboxylic acid group.[5][6] It has a similar pKa, is metabolically more stable, and its increased lipophilicity can enhance oral bioavailability.[5]

Conceptual Replacement:

bioisostere_replacement parent Parent Compound (Carboxylic Acid) bioisostere Bioisosteric Analogue (Tetrazole) parent->bioisostere Bioisosteric Replacement

Caption: Replacing the carboxylic acid with a tetrazole ring.

Synthetic Approach (Conceptual):

The synthesis of a tetrazole analogue typically involves the conversion of the nitrile group (already present in the parent compound) or a derivative thereof. A common method involves the [2+3] cycloaddition of an azide with a nitrile. Given the starting material already contains a nitrile, a potential strategy would be to first synthesize the difluoromethyl core and then introduce the cyanophenyl group. Alternatively, one could start with a precursor where the acid is protected, convert the cyano group to a tetrazole, and then deprotect the acid-like moiety. A one-pot conversion from carboxylic acids to tetrazoles using photoredox catalysis has also been reported, offering a more direct route.[11]

Characterization of Derivatives

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.[12]

TechniquePurposeExpected Observations
¹H NMR Structural confirmationDisappearance of the broad carboxylic acid proton signal; appearance of new signals corresponding to the ester or amide moiety (e.g., -OCH₃ singlet for methyl ester at ~3.7 ppm).
¹³C NMR Structural confirmationShift in the carbonyl carbon resonance; appearance of new carbons from the added R-group.
¹⁹F NMR Confirmation of difluoro groupA singlet or complex pattern confirming the integrity of the C-F bonds.
LC-MS Molecular weight confirmationA molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the derivative.[13]
HPLC Purity assessmentA single major peak indicating >95% purity for use in biological assays.

In Vitro Biological Evaluation

Once synthesized and characterized, the derivatives should be screened to assess their biological activity. The choice of assay depends on the therapeutic target of interest. In vitro assays provide a controlled environment to evaluate potency, efficacy, and potential toxicity.[14][15][16]

General Screening Assays:

  • Target-Based Assays: If the biological target is known (e.g., an enzyme or receptor), direct binding or functional assays should be employed. Examples include fluorescence polarization, surface plasmon resonance, or enzyme inhibition assays.[17]

  • Cell-Based Assays: These assays measure the effect of the compound on whole cells.[14]

    • Cytotoxicity Assays: An MTT or similar assay should be run on relevant cell lines (e.g., cancer cell lines like HCT-116, MCF-7) to determine the concentration at which the compounds are toxic (IC₅₀).[18][19]

    • Phenotypic Assays: If a specific cellular phenotype is desired (e.g., anti-proliferative, anti-inflammatory), appropriate assays should be used to quantify this effect.

The data generated from these assays will allow for the establishment of a Structure-Activity Relationship (SAR), guiding the design of future generations of compounds.[20][21][22]

Conclusion

The derivatization of 2-(4-cyanophenyl)-2,2-difluoroacetic acid represents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this guide provide a robust framework for synthesizing, characterizing, and evaluating a diverse library of ester, amide, and bioisosteric analogues. By systematically modifying the carboxylic acid moiety, researchers can overcome common pharmacokinetic hurdles and unlock the full potential of this versatile chemical scaffold.

References

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Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Compounds Bearing the 2-(4-cyanophenyl)-2,2-difluoroacetyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of emerging pharmaceutical compounds containing the 2-(4-cyanophenyl)-2,2-difluoroacetyl group. This chemical scaffold is of increasing interest in drug discovery, necessitating reliable bioanalytical methods. This document outlines critical considerations and detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, while also exploring the predicted fragmentation patterns and potential metabolic pathways of this novel chemical entity.

Introduction: The Significance of the 2-(4-cyanophenyl)-2,2-difluoroacetyl Group in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1][2] The 2-(4-cyanophenyl)-2,2-difluoroacetyl group is a prime example of this approach, combining the electron-withdrawing properties of the difluoroacetyl moiety with the polar, hydrogen-bonding capabilities of the cyanophenyl group. This unique combination can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. As compounds containing this group advance through the drug development pipeline, the need for highly selective and sensitive analytical methods for their quantification in complex biological matrices becomes paramount.

Predicted Mass Spectrometric Behavior and Fragmentation Pathways

A thorough understanding of the fragmentation behavior of the target analyte is crucial for the development of a selective and sensitive MS/MS method. While specific literature on the fragmentation of the 2-(4-cyanophenyl)-2,2-difluoroacetyl group is not yet prevalent, we can predict the most probable pathways based on the established fragmentation of its constituent parts: the benzonitrile and difluoroacetyl moieties.[3]

Upon electrospray ionization (ESI), likely in positive ion mode due to the potential for protonation, the molecular ion ([M+H]⁺) will be subjected to collision-induced dissociation (CID). The primary fragmentation events are anticipated to occur at the most labile bonds.

Proposed Fragmentation Pathways:

  • Loss of the Difluoroacetyl Group: A primary fragmentation is the cleavage of the amide bond, leading to the loss of the 2,2-difluoroacetyl portion and the formation of a stable cyanophenyl-containing fragment.

  • Fragmentation of the Benzonitrile Ring: The benzonitrile moiety itself can undergo characteristic fragmentation, including the loss of HCN or HNC, resulting in a benzyne radical cation.[4]

  • Cleavage within the Difluoroacetyl Moiety: The difluoroacetyl group may exhibit fragmentation through the loss of CO, followed by subsequent losses of fluorine atoms.

These predicted fragmentation patterns provide a rational basis for the selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, ensuring high selectivity and sensitivity.

Diagram of Proposed Fragmentation Pathway

G M [M+H]⁺ (Precursor Ion) frag1 Loss of COCF₂H (Neutral Loss) M->frag1 CID frag2 [M - COCF₂H + H]⁺ (Product Ion 1) frag1->frag2 frag3 Loss of HCN (Neutral Loss) frag2->frag3 Further Fragmentation frag4 [C₆H₄]⁺ (Product Ion 2) frag3->frag4

Caption: Predicted fragmentation of the 2-(4-cyanophenyl)-2,2-difluoroacetyl moiety.

Recommended LC-MS/MS Methodology

This section details a starting point for the development of a robust LC-MS/MS method. Optimization will be necessary for specific analytes and matrices.

Sample Preparation Protocol

The choice of sample preparation technique is critical for removing matrix interferences and ensuring the accuracy and precision of the analysis. For plasma or serum samples, a combination of protein precipitation followed by solid-phase extraction (SPE) is recommended.[5][6]

Step-by-Step Protocol:

  • Protein Precipitation:

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with anion exchange) with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample ppt Protein Precipitation (Acetonitrile) start->ppt spe Solid-Phase Extraction (Mixed-Mode) ppt->spe reconstitute Evaporation & Reconstitution spe->reconstitute lc Reversed-Phase UPLC reconstitute->lc ms Tandem Mass Spectrometry (ESI+) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the analysis of target compounds from biological matrices.

Liquid Chromatography Parameters

A reversed-phase ultra-high-performance liquid chromatography (UPLC) system is recommended for optimal resolution and throughput. The aromatic nature of the cyanophenyl group suggests that a column with phenyl-hexyl ligands could provide beneficial pi-pi interactions, enhancing selectivity.[5]

Parameter Recommended Condition Rationale
Column Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mmProvides alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEfficiently elutes the analytes.
Flow Rate 0.4 mL/minSuitable for 2.1 mm ID columns.
Gradient 5-95% B over 5 minutesA starting point for method optimization.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µLDependent on expected analyte concentration.
Mass Spectrometry Parameters

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for its high sensitivity and selectivity in quantitative analysis.

Parameter Recommended Setting Rationale
Ionization Mode ESI PositiveThe nitrile group and potential for protonation favor positive ionization.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Desolvation Temp. 500°CNeeds optimization for specific compounds.
Desolvation Gas 1000 L/hrDependent on the instrument.
Collision Gas ArgonCommonly used for CID.
MRM Transitions To be determined empiricallyBased on the fragmentation of the specific analyte.

Considerations for Metabolism

Understanding the potential metabolic fate of compounds containing the 2-(4-cyanophenyl)-2,2-difluoroacetyl group is crucial for comprehensive pharmacokinetic studies.

  • Metabolism of the Benzonitrile Moiety: Aromatic nitriles can undergo several metabolic transformations. While the nitrile group itself is often metabolically stable, the aromatic ring is susceptible to hydroxylation.[7] In some cases, the nitrile can be hydrolyzed to the corresponding amide and subsequently to a carboxylic acid.[7][8]

  • Metabolism of the Difluoroacetyl Group: The carbon-fluorine bond is generally strong and resistant to metabolic cleavage.[9] However, hydroxylation at the carbon atom bearing the fluorine atoms can occur, potentially leading to defluorination and the formation of reactive metabolites.[10] The presence of the difluoro group can also influence the metabolism of adjacent functionalities.

Conclusion

The analytical framework presented in this application note provides a robust starting point for the development of sensitive and selective LC-MS/MS methods for the quantification of pharmaceuticals containing the 2-(4-cyanophenyl)-2,2-difluoroacetyl group. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on established principles and the predicted chemical behavior of this novel moiety. Further method development and validation will be essential to tailor these protocols for specific drug candidates and biological matrices.

References

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Application Notes and Protocols for the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Enzyme Inhibitors in Modern Therapeutics

Enzymes are the biological catalysts that orchestrate the vast majority of biochemical reactions essential for life. Their dysregulation is a hallmark of numerous diseases, including cancer, infectious diseases, and metabolic disorders. Consequently, the selective inhibition of specific enzymes has emerged as a cornerstone of modern drug discovery.[1] By precisely targeting and modulating the activity of disease-implicated enzymes, researchers can develop highly effective and specific therapies. This guide provides a comprehensive overview of the key stages and methodologies involved in the discovery and development of enzyme inhibitors, from initial high-throughput screening to preclinical in vivo evaluation. It is designed for researchers, scientists, and drug development professionals seeking to navigate the intricate yet rewarding path of bringing novel enzyme inhibitors from the bench to the clinic.

Chapter 1: The Foundation - High-Throughput Screening for Hit Identification

The journey of developing a novel enzyme inhibitor begins with the identification of "hits"—compounds that exhibit inhibitory activity against the target enzyme in initial screens. High-throughput screening (HTS) is the workhorse for this phase, enabling the rapid evaluation of large and diverse chemical libraries.[2]

The Rationale Behind HTS Assay Design

The success of an HTS campaign hinges on a well-designed and robust assay. The choice of assay format depends on the specific enzyme and available substrates. Common formats include:

  • Biochemical Assays: These assays directly measure the activity of the purified enzyme. They are the most common type used in HTS for enzyme inhibitors.

  • Cell-Based Assays: These assays measure the effect of a compound on enzyme activity within a cellular context, providing a more physiologically relevant screen.[3]

Fluorescence-based readouts are frequently employed in HTS due to their high sensitivity and compatibility with automation.[4]

Protocol 1: A General Protocol for a Fluorescence-Based Biochemical HTS Assay

This protocol outlines the general steps for conducting a primary HTS to identify inhibitors of a target enzyme.

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Assay buffer (optimized for enzyme activity)

  • Compound library (typically in DMSO)

  • 384-well microplates (black, clear bottom for fluorescence reading)

  • Plate reader with fluorescence detection capabilities

  • Liquid handling robotics (for high-throughput)

Procedure:

  • Compound Plating: Using automated liquid handlers, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plates. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme Addition: Add the purified enzyme, diluted in assay buffer, to all wells.

  • Pre-incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the microplate in a plate reader and measure the fluorescence signal at regular intervals for a set duration (e.g., 10-20 minutes). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the controls (DMSO as 100% activity and the known inhibitor as 0% activity). Hits are typically defined as compounds that inhibit the enzyme activity by a certain threshold (e.g., >50%).

The Screening Cascade: From Hits to Validated Leads

A primary HTS will inevitably yield a number of false positives. Therefore, a "screening cascade" is employed to systematically triage and validate the initial hits.[5][6]

G cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Lead Generation Primary_HTS Primary HTS (Large Compound Library) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Different Technology) Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screen (Remove False Positives) Orthogonal_Assay->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Counter_Screen->SAR_Analysis

Caption: A typical screening cascade for enzyme inhibitor discovery.

Chapter 2: Unraveling the "How" - Mechanism of Action Studies

Once a validated hit is identified, it is crucial to understand its mechanism of action (MOA).[7] This involves determining how the inhibitor interacts with the enzyme to reduce its activity. The most common reversible inhibition modalities are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.[8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), and its binding affects the enzyme's catalytic efficiency but not its substrate affinity.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic efficiency.

Protocol 2: Determining the Inhibition Modality and Ki using Enzyme Kinetics

This protocol describes how to perform steady-state enzyme kinetics experiments to determine the type of inhibition and the inhibitor's dissociation constant (Ki).

Materials:

  • Purified target enzyme

  • Substrate

  • Validated inhibitor compound

  • Assay buffer

  • Microplate reader

Procedure:

  • Determine the Michaelis-Menten Constant (Km) of the Substrate:

    • Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (typically from 0.1 x Km to 10 x Km).

    • Measure the initial reaction velocity (v0) for each substrate concentration.

    • Plot v0 versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[9]

  • Perform Inhibition Studies:

    • Set up a matrix of reactions where both the substrate concentration and the inhibitor concentration are varied.

    • For each inhibitor concentration, vary the substrate concentration as in step 1.

    • Measure the initial reaction velocity for each condition.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/v0 versus 1/[S]) for each inhibitor concentration.[10]

    • Analyze the pattern of the lines to determine the inhibition modality:

      • Competitive: Lines intersect at the y-axis.

      • Non-competitive: Lines intersect at the x-axis.

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the second or third quadrant.

    • From the Lineweaver-Burk or other kinetic plots, calculate the inhibitor's Ki value, which represents the dissociation constant of the inhibitor from the enzyme.

Inhibition TypeEffect on KmEffect on Vmax
CompetitiveIncreasesUnchanged
Non-competitiveUnchangedDecreases
UncompetitiveDecreasesDecreases
MixedVariesDecreases

Table 1: Effects of different types of reversible inhibitors on kinetic parameters.

Chapter 3: The Art of Refinement - Lead Optimization

A validated hit with a known MOA is a promising starting point, but it rarely possesses all the desired properties of a drug candidate. The lead optimization phase is an iterative process of medicinal chemistry aimed at improving the compound's potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11]

Strategies for Lead Optimization

Medicinal chemists employ various strategies to enhance the properties of a lead compound, including:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound and assessing the impact on its activity to identify key functional groups.

  • Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the enzyme-inhibitor complex (obtained from X-ray crystallography or NMR) to guide the design of more potent and selective inhibitors.

  • Improving Pharmacokinetic Properties: Modifying the compound to enhance its oral bioavailability, reduce its clearance, and optimize its half-life.[11]

  • Minimizing Off-Target Effects: Altering the structure to reduce binding to other enzymes or receptors, thereby minimizing potential side effects.

Case Study: Optimization of a Kinase Inhibitor

A lead compound for a specific kinase had good potency in an enzymatic assay but poor cellular activity and high clearance.[12] Medicinal chemists introduced a fluorine atom at a specific position on the molecule.[12] This subtle change led to a significant improvement in the compound's pharmacokinetic profile, demonstrating the power of targeted chemical modifications.[12]

Chapter 4: Beyond the Test Tube - Biophysical and Cellular Assays

To gain a deeper understanding of the inhibitor's interaction with the target and its effects in a more complex biological system, a variety of biophysical and cell-based assays are employed.

Biophysical Methods for Characterizing Binding

Biophysical techniques provide direct measurement of the binding affinity and kinetics of an inhibitor to its target enzyme.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time.[13]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction.[4]

Protocol 3: Step-by-Step Guide for an SPR Binding Assay

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Purified target enzyme (ligand)

  • Inhibitor compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the purified enzyme over the activated surface to covalently attach it.

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Binding Measurement:

    • Inject a series of concentrations of the inhibitor over the immobilized enzyme surface.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Assays for Functional Validation

Cell-based assays are crucial for confirming that an inhibitor can engage its target and exert the desired effect in a physiological context.[14] These assays can measure:

  • Target Engagement: Assessing whether the inhibitor binds to the target enzyme within the cell.

  • Downstream Signaling: Measuring the effect of the inhibitor on the signaling pathway regulated by the target enzyme.[3]

  • Cellular Phenotypes: Observing the impact of the inhibitor on cell viability, proliferation, or other relevant cellular functions.

G cluster_0 Inhibitor Action cluster_1 Cellular Pathway Inhibitor Inhibitor Enzyme Target Enzyme Inhibitor->Enzyme Binds to Substrate Substrate Product Product Enzyme->Product Inhibition Substrate->Product Catalyzed by Enzyme Downstream_Effect Downstream_Effect Product->Downstream_Effect Leads to Cellular_Response Cellular_Response Downstream_Effect->Cellular_Response Results in

Caption: A simplified signaling pathway showing enzyme inhibition.

Chapter 5: The Ultimate Test - In Vivo Efficacy Models

The final preclinical stage of enzyme inhibitor development involves evaluating the compound's efficacy and safety in a living organism. Animal models that recapitulate the human disease are essential for this purpose.[13]

Xenograft Models for Cancer Drug Development

For anti-cancer enzyme inhibitors, xenograft models are widely used. These involve implanting human tumor cells into immunocompromised mice.[15]

Protocol 4: A General Protocol for a Xenograft Efficacy Study

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line that is dependent on the target enzyme

  • Inhibitor compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the inhibitor compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy of the inhibitor.

Conclusion: An Integrated and Iterative Approach

The development of enzyme inhibitors is a complex, multi-disciplinary endeavor that requires a seamless integration of biochemistry, medicinal chemistry, cell biology, and in vivo pharmacology. The journey from a high-throughput screen to a clinical candidate is an iterative process of design, synthesis, testing, and analysis. By employing the robust methodologies and protocols outlined in this guide, researchers can navigate this challenging landscape with greater efficiency and a higher probability of success, ultimately contributing to the development of novel and life-saving therapies.

References

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  • Rezaei, M., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14371–14378.
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  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Patnaik, A. (2021, March 29). Lead Selection and Optimization by Medicinal Chemistry [Video]. YouTube. [Link]

  • Analytical Chemistry. (2025, March 19). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. Retrieved from [Link]

  • BI Boehringer Ingelheim. (2023, September 11). Best Practices for Hit-to-Lead - Case Study: HSD17B13 [Video]. YouTube. [Link]

  • bioRxiv. (2024, January 31). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. Retrieved from [Link]

  • Research and Reviews. (n.d.). Targeting Enzymes in Drug Design: Case Studies and Future Perspectives. Open Access Journals.
  • ResearchGate. (2025, August 7). Isothermal Titration Calorimetry to Characterize Enzymatic Reactions. Retrieved from [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

  • Nicoya. (n.d.). A Simple Guide to Surface Plasmon Resonance. Retrieved from [Link]

  • Scribd. (n.d.). SPR Assay Construction Guide. Retrieved from [Link]

  • Liu, X., et al. (2021). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. JCO Precision Oncology, 5, 1039-1050.
  • Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo anticancer activity. a) The protocol of establishing A549 xenografts tumors.... Retrieved from [Link]

  • SciSpace. (n.d.). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Biology LibreTexts. (2025, May 24). 9: Activity 3-0 - Project Instructions - Investigating Enzyme Kinetics. Retrieved from [Link]

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  • ResearchGate. (2023, February 14). (PDF) A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS 1261358-84-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The unique molecular structure of this compound, featuring a cyanophenyl group and a difluoroacetic acid moiety, makes it a valuable building block in medicinal chemistry and materials science.[1] However, the presence of these functional groups also presents specific synthetic challenges.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Synthesis Overview: Common Strategies

The synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid typically involves a multi-step process. A prevalent and effective strategy is the creation of an ester intermediate, such as ethyl or methyl 2-(4-cyanophenyl)-2,2-difluoroacetate, followed by its hydrolysis to the final carboxylic acid.

A common route to the ester intermediate is the Reformatsky reaction .[2][3] This involves the reaction of an α-halo-difluoroacetate (e.g., ethyl bromodifluoroacetate or iododifluoroacetate) with zinc to form an organozinc reagent. This reagent then adds to an electrophile, in this case, 4-formylbenzonitrile (4-cyanobenzaldehyde), to form the desired β-hydroxy ester, which is subsequently converted to the difluoroacetate. The final step is the hydrolysis of this ester to yield 2-(4-cyanophenyl)-2,2-difluoroacetic acid.[4][5]

Troubleshooting Guide: Addressing Common Synthesis Issues

This section directly addresses specific problems you may encounter during the synthesis.

I. Low or No Yield of the Final Product: 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Question: My final yield is consistently low after the hydrolysis step. What are the likely causes and how can I fix this?

Answer: Low final yield is the most common issue and can originate from either the ester formation step or the final hydrolysis. A systematic approach is necessary to pinpoint the cause.

Possible Cause 1: Incomplete Hydrolysis of the Ester Intermediate

The conversion of the difluoroacetate ester to the carboxylic acid is a critical final step. Incomplete reaction is a frequent source of yield loss.

  • Underlying Chemistry: Ester hydrolysis is a reversible reaction, typically catalyzed by acid or base.[5] To drive the reaction to completion, Le Chatelier's principle must be leveraged, usually by using an excess of water or by removing the alcohol byproduct.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst:

      • Base-Catalyzed Hydrolysis (Saponification): Using a base like potassium carbonate in methanol/water is a reported method.[4] Ensure you are using a sufficient molar excess of the base (typically 1.5-2.0 equivalents) to not only catalyze the reaction but also to neutralize the resulting carboxylic acid, driving the equilibrium forward. The reaction is often run at room temperature for several hours (e.g., 18 hours).[4]

      • Acid-Catalyzed Hydrolysis: Heating the ester under reflux with a dilute mineral acid (e.g., HCl or H₂SO₄) is an alternative.[5] An excess of the aqueous acid is required to push the equilibrium towards the products.

    • Check Reaction Time and Temperature: While saponification can often proceed at room temperature, it may require extended periods (12-24 hours).[4] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ester. If the reaction stalls, gentle heating (e.g., 40-50 °C) may be beneficial, but be cautious of potential side reactions.

    • Solvent Considerations: For saponification, a co-solvent system like methanol/water or ethanol/water is often necessary to ensure the solubility of both the ester and the inorganic base.[4]

Possible Cause 2: Poor Yield of the Precursor Ester (Reformatsky Reaction)

If the hydrolysis is efficient, the problem likely lies in the initial formation of the 2-(4-cyanophenyl)-2,2-difluoroacetate ester. The Reformatsky reaction, while powerful, is sensitive to several factors.

  • Underlying Chemistry: The reaction's success hinges on the effective formation of the organozinc reagent (a zinc enolate) from the α-halo-difluoroacetate and its subsequent nucleophilic attack on the 4-formylbenzonitrile carbonyl.[3]

  • Troubleshooting Steps:

    • Zinc Activation is Critical: Commercial zinc dust is often coated with a passivating layer of zinc oxide. This layer must be removed for the reaction to initiate.

      • Activation Protocol: Before the reaction, wash the zinc dust with dilute HCl, followed by water, ethanol, and finally diethyl ether, then dry thoroughly under vacuum. Alternatively, small amounts of iodine (I₂) or 1,2-dibromoethane can be used in situ to activate the zinc surface.

    • Ensure Anhydrous Conditions: Organozinc reagents are basic and will be quenched by protic sources.[3]

      • Solvent Choice: Use anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether. Dipolar aprotic solvents like DMF can also be used but must be scrupulously dried.[6][7]

      • Glassware and Reagents: Ensure all glassware is oven- or flame-dried before use. Reagents like 4-formylbenzonitrile should be pure and dry.

    • Monitor Reaction Initiation and Temperature: The insertion of zinc into the carbon-halogen bond is exothermic. A gentle warming or sonication may be needed to initiate the reaction. Once started, the temperature may need to be controlled with a water bath to prevent side reactions.

    • Purity of Starting Materials: Impurities in the 4-formylbenzonitrile or the ethyl bromodifluoroacetate can inhibit the reaction or lead to unwanted byproducts. Use reagents of the highest purity available or purify them before use.

II. Significant Impurity Profile in the Final Product

Question: My final product is impure. I see multiple spots on TLC and extra peaks in my NMR. What are these byproducts and how can I avoid them?

Answer: Impurity formation is often linked to suboptimal reaction conditions or work-up procedures.

Possible Cause 1: Byproducts from the Cyano Group

The cyano group (-C≡N) is generally stable, but it can react under harsh hydrolytic conditions.[1]

  • Underlying Chemistry: Under strongly acidic or basic conditions, particularly with prolonged heating, the nitrile can be hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).

  • Preventative Measures:

    • Use milder hydrolysis conditions. For saponification, avoid excessive heating. Room temperature for a longer duration is often sufficient.[4]

    • Carefully neutralize the reaction mixture during work-up. A rapid pH swing to strongly acidic conditions before extraction can promote unwanted side reactions.

Possible Cause 2: Incomplete Reaction or Contamination

The most common "impurity" is often unreacted starting material.

  • Troubleshooting Steps:

    • Monitor for Completion: As mentioned, use TLC or LC-MS to ensure the complete consumption of the starting ester before beginning the work-up.

    • Effective Purification: 2-(4-cyanophenyl)-2,2-difluoroacetic acid has significant water solubility, which can make purification challenging.

      • Extraction: After acidification of the reaction mixture (post-saponification), extract with an appropriate organic solvent like ethyl acetate or diethyl ether. Multiple extractions (3-4 times) will be necessary to recover the product from the aqueous layer.

      • Washing: Wash the combined organic layers with brine to remove excess water.

      • Final Purification: If impurities persist, column chromatography on silica gel may be required. Alternatively, recrystallization from a suitable solvent system can be effective for removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical reported yields for this synthesis? A1: With optimized conditions, yields can be quite high. For instance, the hydrolysis of methyl 2-(4-cyanophenyl)-2,2-difluoroacetate using potassium carbonate in methanol has been reported to achieve a 96% yield.[4] Overall yields for a two-step process will depend on the efficiency of both the ester formation and the hydrolysis.

Q2: Are there any major safety concerns? A2: Yes.

  • Cyanide Hazard: The starting material 4-formylbenzonitrile contains a cyanide group. While generally stable in this form, caution should be exercised. Zinc cyanide is sometimes used in related syntheses and is highly toxic.[8]

  • Corrosive Reagents: The synthesis involves strong acids and bases. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Fluorinated Compounds: Difluoroacetic acid and its derivatives are toxic. Chronic exposure has been linked to nerve and liver damage.[10] All manipulations should be performed in a well-ventilated fume hood.

Q3: Which analytical techniques are best for monitoring this synthesis? A3: A combination of techniques is ideal:

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • ¹H and ¹³C NMR: Essential for structural confirmation of intermediates and the final product.

  • ¹⁹F NMR: A crucial tool for any fluorine chemistry. It provides a clear signal for the -CF₂ group and can easily distinguish between the ester and the final acid, as well as detect any fluorine-containing impurities.

  • LC-MS: Useful for confirming the mass of the desired product and identifying the masses of any byproducts, which aids in troubleshooting.

Q4: Can I use a different starting material instead of 4-formylbenzonitrile? A4: Yes, the choice of starting material dictates the initial reaction. If you start with 4-bromo- or 4-iodobenzonitrile, a different strategy, such as the formation of a gem-difluoroalkene via a Wittig-type reaction followed by oxidation, might be employed.[6] Another approach involves the reaction of potassium 2-bromo-2,2-difluoroacetate with triphenylphosphine to generate an ylide that reacts with an aldehyde.[6][11]

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram illustrates a common two-step pathway for the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Ester Formation (Reformatsky Reaction) cluster_step2 Step 2: Hydrolysis A 4-Formylbenzonitrile + Ethyl Bromodifluoroacetate B Activated Zinc (Zn) Anhydrous THF A->B Reactants C Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (Intermediate) B->C Product D K₂CO₃ / H₂O / Methanol or Dilute Acid (H₃O⁺) C->D Hydrolysis E 2-(4-cyanophenyl)-2,2-difluoroacetic acid (Final Product) D->E Troubleshooting start Low Final Yield check_hydrolysis Analyze aliquot post-hydrolysis by LC-MS/TLC. Is starting ester fully consumed? start->check_hydrolysis hydrolysis_incomplete Issue: Incomplete Hydrolysis check_hydrolysis->hydrolysis_incomplete No ester_issue Issue: Low Yield of Ester Intermediate check_hydrolysis->ester_issue Yes fix_hydrolysis 1. Increase reaction time. 2. Increase equivalents of base/acid. 3. Ensure proper solvent miscibility. 4. Consider gentle heating. hydrolysis_incomplete->fix_hydrolysis end Yield Improved fix_hydrolysis->end check_zinc Was Zinc activated prior to use? ester_issue->check_zinc activate_zinc Activate Zn with dil. HCl wash or use I₂ / 1,2-dibromoethane. check_zinc->activate_zinc No check_conditions Were anhydrous conditions used? (Dry solvent, inert atmosphere) check_zinc->check_conditions Yes activate_zinc->end fix_conditions Dry solvent and glassware. Run reaction under N₂ or Ar. check_conditions->fix_conditions No check_conditions->end Yes fix_conditions->end

Caption: A logical flowchart for troubleshooting low reaction yields.

Detailed Experimental Protocol Example

This protocol is a representative example based on common literature procedures and should be adapted and optimized for your specific laboratory conditions.

Step 1: Synthesis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate via Reformatsky Reaction

  • Preparation:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add zinc dust (1.5 eq).

    • Activate the zinc by stirring with 1 M HCl for 15 minutes, then decant the acid. Wash sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Reaction:

    • Add 100 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 4-formylbenzonitrile (1.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) in 50 mL of anhydrous THF.

    • Add a small portion (~10%) of the solution from the dropping funnel to the zinc suspension.

    • Gently warm the flask or place it in an ultrasonic bath to initiate the reaction. Initiation is indicated by a slight exotherm and the appearance of a cloudy solution.

    • Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at reflux for 2-3 hours, or until TLC analysis indicates the consumption of the 4-formylbenzonitrile.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to 2-(4-cyanophenyl)-2,2-difluoroacetic acid

  • Reaction:

    • Dissolve the purified ester (1.0 eq) in a mixture of methanol (5 parts) and water (1 part).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

    • Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Add water to dissolve the remaining solids and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl.

    • Extract the acidic aqueous layer with ethyl acetate (4 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the final product, 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

References

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  • BenchChem. (2025). Troubleshooting low yields in difluoroacetic acid preparation. [Online article]. [Source available at: BenchChem, https://www.benchchem.
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  • Fürstner, A. (2013). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 9, 2358–2371. [Source available at: PubMed Central, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3814207/]
  • O'Hagan, D., et al. (2007). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 5(1), 126-132. [Source available at: RSC Publishing, https://pubs.rsc.org/en/content/articlelanding/2007/ob/b614831j]
  • Altman, R. A., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Source available at: Organic Syntheses, http://www.orgsyn.org/demo.aspx?prep=v101p0542]
  • Braun, M. (2020). The Asymmetric Difluoro‐Reformatsky Reaction. ChemistryOpen, 9(10), 996-1006. [Source available at: ResearchGate, https://www.researchgate.
  • Shaabani, A., et al. (2017). The effect of solvents and temperature for synthesis of 4a. ResearchGate. [Source available at: ResearchGate, https://www.researchgate.
  • Chan, W. W., et al. (2023). Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases. The FEBS Journal, 290(22), 5484-5502. [Source available at: PubMed, https://pubmed.ncbi.nlm.nih.gov/37437000/]
  • Coeffard, V., & Guiry, P. J. (2013). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 9, 2358-2371. [Source available at: Beilstein Journals, https://www.beilstein-journals.org/bjoc/articles/9/236]
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Online]. [Source available at: Organic Chemistry Portal, https://www.organic-chemistry.
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  • CN111498114A. (2020). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid. Google Patents. [Source available at: Google Patents, https://patents.google.
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  • Alfa Chemical Co., Ltd. (2022). Production of Difluoroacetic Acid. [Knowledge Base]. [Source available at: Alfa Chemical, https://www.alfa-chemical.com/news/production-of-difluoroacetic-acid-61872825.html]
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Sources

Technical Support Center: Purification of 2-(4-Cyanophenyl)-2,2-difluoroacetic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(4-cyanophenyl)-2,2-difluoroacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique purification challenges associated with this class of fluorinated compounds. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with 2-(4-cyanophenyl)-2,2-difluoroacetic acid?

A: The primary impurities typically arise from side reactions during synthesis or degradation during work-up and purification. The two most common are:

  • Hydrolysis Product: 2-(4-carbamoylphenyl)-2,2-difluoroacetic acid or 2-(4-carboxyphenyl)-2,2-difluoroacetic acid. The cyano group (-C≡N) is susceptible to hydrolysis under either acidic or basic aqueous conditions, converting it first to an amide and then to a carboxylic acid.[1][2][3]

  • Decarboxylation Product: 4-(difluoromethyl)benzonitrile. α,α-difluoroacetic acids can lose CO2, particularly when heated. The strong electron-withdrawing nature of the fluorine atoms can make this process occur under relatively mild conditions.[4][5]

Q2: My compound is "oiling out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves completely in the hot solvent or when the cooling solution becomes supersaturated at a temperature above the compound's melting point. To fix this, you can:

  • Increase the amount of solvent: Add more hot solvent to fully dissolve the oil.

  • Switch to a higher boiling point solvent: This ensures the dissolution temperature is below the compound's melting point.

  • Use a solvent pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until turbidity appears. Re-heat to clarify and then cool slowly.[6]

Q3: I'm having trouble getting a sharp peak for my compound on a standard silica gel column. What causes this and what's the alternative?

A: The carboxylic acid group in your molecule is highly polar and acidic. It can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing. To mitigate this:

  • Modify the mobile phase: Add a small amount of an acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This protonates the carboxylic acid and occupies the active sites on the silica, leading to more symmetrical peaks.

  • Use Reverse-Phase Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often better suited for purifying polar compounds like this. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a pH modifier like formic acid or trifluoroacetic acid, is a standard starting point.[7][8]

Q4: Can I use Gas Chromatography (GC) to check the purity of my final product?

A: Direct analysis by GC is generally not suitable for 2-(4-cyanophenyl)-2,2-difluoroacetic acid due to its low volatility and the thermal instability of the carboxylic acid group, which can lead to on-column decarboxylation.[9] However, GC-MS can be an excellent tool for detecting and quantifying non-polar impurities, such as the decarboxylation product (4-difluoromethyl)benzonitrile), after a suitable derivatization step (e.g., methylation of the carboxylic acid).[9]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Guide 1: Failure to Crystallize or Low Recovery After Recrystallization

Problem: You have a crude solid, but attempts to purify it by recrystallization result in no crystal formation, an oil, or very low yield.

Causality Analysis: Crystal formation depends on a delicate balance of solubility, supersaturation, and nucleation. The unique polarity imparted by the difluoromethyl and cyano groups can create challenging solubility profiles.

Troubleshooting Workflow:

G start Problem: Failed Recrystallization check_solubility Is the compound completely dissolved in the hot solvent? start->check_solubility check_cooling Did the solution cool too quickly? check_solubility->check_cooling Yes add_more_solvent Action: Add more hot solvent in portions. Still not dissolving? check_solubility->add_more_solvent No check_purity Is the crude material of very low purity? check_cooling->check_purity No slow_cool Action: Re-heat to dissolve, then insulate the flask to ensure slow cooling. check_cooling->slow_cool Yes induce_cryst Have you tried to induce crystallization? check_purity->induce_cryst No pre_purify Solution: Impurities may be inhibiting crystallization. Perform a quick filtration through a silica plug or an acid-base extraction first. check_purity->pre_purify Yes scratch Action 1: Scratch the inside of the flask with a glass rod at the solution's surface. induce_cryst->scratch No switch_solvent Solution: Change to a more suitable solvent or use a solvent pair. add_more_solvent->switch_solvent Yes slow_cool->check_purity seed Action 2: Add a seed crystal from a previous batch (if available). scratch->seed Still no crystals? final_resort Solution: Concentrate the solution slightly and/or store at a lower temperature (e.g., 4°C) for an extended period. seed->final_resort Still no crystals?

Caption: Decision tree for troubleshooting recrystallization issues.

Detailed Protocol: Solvent Screening for Recrystallization

  • Preparation: Place ~20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature.

  • Room Temp Solubility Test: Identify solvents that do not dissolve the compound at room temperature. These are potential candidates.

  • Hot Solubility Test: Heat the candidate test tubes. A good solvent will dissolve the compound completely at or near its boiling point.[10] The ideal amount of solvent is just enough to achieve a saturated solution.[10]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large crop of crystals.[11]

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds; may require a co-solvent.
Toluene111LowGood for aromatic compounds; forms azeotropes with water.
Ethyl Acetate77MediumCommon, versatile solvent.
Heptane/Hexane~98/~69LowOften used as the "poor" solvent in a pair with a more polar one.[6]
Acetonitrile82HighCan be effective for compounds with nitrile groups.
Isopropanol82MediumA common alternative to ethanol/methanol.

Data sourced from general chemical principles.

Guide 2: Identifying Unknown Peaks in HPLC/LC-MS Analysis

Problem: Your HPLC chromatogram of the purified product shows one or more unexpected peaks, indicating the presence of impurities.

Causality Analysis: The structure of 2-(4-cyanophenyl)-2,2-difluoroacetic acid contains three key moieties: the carboxylic acid, the difluorobenzyl core, and the cyano group. Each is a potential site for side reactions, leading to structurally similar impurities that can be difficult to separate.

G cluster_0 Synthetic Precursors / Reagents cluster_1 Target Molecule & Potential Side Products start_mat Starting Materials (e.g., 4-formylbenzonitrile) main_product 2-(4-cyanophenyl)-2,2-difluoroacetic acid Target Product start_mat->main_product Incomplete Reaction reagents Reagents (e.g., PPh3) reagents->main_product Reagent Impurities (e.g., PPh3=O) hydrolysis Hydrolysis Product -CN → -CONH2 or -COOH main_product->hydrolysis Acid/Base, H2O, Heat decarboxylation Decarboxylation Product Loss of -COOH main_product->decarboxylation Heat

Caption: Formation pathways for common impurities.

Step-by-Step Analytical Protocol to Identify Impurities:

  • Assess Polarity via HPLC:

    • Principle: In reverse-phase HPLC, more polar compounds elute earlier.

    • Expected Elution Order:

      • Hydrolysis Product (di-acid): 2-(4-carboxyphenyl)-2,2-difluoroacetic acid. This is the most polar impurity and will have the shortest retention time.

      • Hydrolysis Product (amide): 2-(4-carbamoylphenyl)-2,2-difluoroacetic acid. More polar than the starting nitrile.

      • Target Compound: 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

      • Decarboxylation Product: 4-(difluoromethyl)benzonitrile. This is the least polar, neutral impurity and will have the longest retention time.

  • Confirm with LC-MS:

    • Action: Obtain the mass spectrum for each peak.

    • Data Interpretation: Compare the observed m/z values with the calculated molecular weights in the table below. This provides strong evidence for the identity of each species.

  • Spiking Study:

    • Action: If you have a synthesized standard of a suspected impurity, inject a 1:1 mixture of your sample and the standard.

    • Interpretation: If the impurity peak in your sample increases in area without a new peak appearing, you have confirmed its identity.

Table 2: Molecular Weights of Common Species for MS Identification

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Observation
Target Compound C₉H₅F₂NO₂197.14[M-H]⁻ at 196.1
Hydrolysis (Amide)C₉H₇F₂NO₃215.15[M-H]⁻ at 214.1
Hydrolysis (Di-acid)C₉H₆F₂O₄216.14[M-H]⁻ at 215.1
DecarboxylationC₈H₅F₂N153.13[M+H]⁺ at 154.1

Molecular weights calculated based on isotopic masses.

Recommended HPLC Method:

  • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape. The gradient elution allows for the separation of compounds with a range of polarities.[7][8]

References

  • Benchchem. Application Notes and Protocols for the Decarboxylation of Difluoromalonic Acid.
  • Hu, T. et al. (2016). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC.
  • Semantic Scholar. Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid.
  • Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • ResearchGate. Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids.
  • ChemicalBook. 2-(4-cyanophenyl)-2,2-difluoroacetic acid synthesis.
  • Semantic Scholar. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.
  • Journal of Chromatographic Science. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • NIH. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Organic Syntheses. Procedure for Wittig-type reaction.
  • NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
  • Vulcanchem. 2-(4-Cyanophenyl)-2,2-difluoroacetic acid.
  • PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Mendeley Data. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate.
  • University of Colorado Boulder. Recrystallization.
  • ResearchGate. (2025). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Ministry of the Environment, Japan. III Analytical Methods.
  • YouTube. (2013). Recrystallization.
  • Google Patents. Process for the preparation of difluroacetic acid.
  • SciSpace. (2005). Difluoro derivative production method using substituted difluoroacetic acid.
  • Wiley Online Library. (2013). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate. ChemMedChem.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
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  • ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • Chemenu. cas 1261358-84-2|| where to buy 2-(4-Cyanophenyl)-2,2-difluoroacetic acid.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
  • Google Patents. Process for preparing 2,4-difluorocyanobenzene.
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  • Macedonian Journal of Chemistry and Chemical Engineering. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6.
  • YouTube. (2021). Hydrolysis of Nitriles.
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  • Google Patents. Process for the preparation of 2-(2,4-dihydroxyphenyl)-4,6-bis-(2,-dimethylphenyl)-s-triazine.
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  • ResearchGate. (2025). Synthesis of 5‐substituted 2‐(2,4‐dihydroxyphenyl)‐1,3,4‐thiadiazoles | Request PDF.

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Technical Support Center: Optimizing Amide Coupling Reactions with 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center dedicated to the successful application of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in your synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing amide coupling reactions with this unique and challenging building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and achieve high-yield, high-purity outcomes.

The structure of 2-(4-cyanophenyl)-2,2-difluoroacetic acid presents a distinct set of challenges. The presence of two strong electron-withdrawing groups—the para-cyano group and the α,α-difluoro substituents—significantly reduces the nucleophilicity of the carboxylate, making the initial activation step of the coupling reaction inherently sluggish.[1] Furthermore, the gem-difluoro moiety introduces steric hindrance around the reaction center and creates a potential pathway for an undesirable side reaction: decarboxylation at elevated temperatures.[2]

This guide provides a structured approach to overcoming these hurdles through a series of frequently asked questions, detailed troubleshooting protocols, and a comparative analysis of coupling strategies.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling protocol is giving low yields. What is the underlying issue and how can I fix it?

Answer: This is a common issue stemming from the electronic properties of your carboxylic acid. The electron-withdrawing nature of the cyanophenyl and difluoro groups deactivates the carboxylate, making it a poor nucleophile for attacking the EDC reagent to form the initial O-acylisourea intermediate.[3] This slow activation step is often the rate-limiting factor.

Troubleshooting Steps:

  • Switch to a More Potent Activating System: For challenging substrates, onium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are significantly more effective than carbodiimide systems.[4] HATU reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to nucleophilic attack by the amine.[4]

  • Optimize Stoichiometry: Increase the equivalents of your coupling reagents. A common starting point for difficult couplings is to use 1.2-1.5 equivalents of the coupling reagent (e.g., HATU or EDC/HOBt) relative to the limiting reagent.

  • Employ Pre-activation: Mix the 2-(4-cyanophenyl)-2,2-difluoroacetic acid, your coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF. Allow this mixture to stir for 15-30 minutes at 0 °C before adding your amine. This ensures the formation of the active ester intermediate prior to the introduction of the nucleophile, often improving reaction rates and yields.

Q2: I'm observing a significant amount of a byproduct that I suspect is from decarboxylation. How can I prevent this?

Answer: Your suspicion is likely correct. Aryl-α,α-difluoroacetic acids are known to undergo thermal decarboxylation to yield difluoromethyl arenes. This side reaction is accelerated by high temperatures.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction at or below room temperature. Most modern, high-efficiency coupling reagents do not require heat. If the reaction is sluggish, it is preferable to change the coupling reagent chemistry rather than increase the temperature.[5] Start reactions at 0 °C and allow them to slowly warm to ambient temperature.

  • Avoid Strong Bases Where Possible: While a tertiary amine base like DIPEA or TEA is necessary for many onium salt couplings, be mindful of its stoichiometry.[6] Use the minimum amount required to facilitate the reaction, typically 2-3 equivalents.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily extended period after completion, as this can increase the likelihood of side product formation.

Q3: Which coupling reagent is best suited for this substrate? Can you provide a comparative overview?

Answer: The choice of coupling reagent is critical and depends on the nucleophilicity and steric bulk of your amine coupling partner. For 2-(4-cyanophenyl)-2,2-difluoroacetic acid, a high-potency reagent is generally recommended.

Reagent SystemProsConsBest For
HATU / DIPEA High reactivity, fast reaction times, effective for hindered and electron-deficient substrates.[4]Higher cost, hexafluorophosphate byproduct.The default choice for this challenging acid, especially with weak or hindered amines.
EDC / HOBt Cost-effective, water-soluble urea byproduct simplifies workup.[7]Slower activation, may be inefficient for this specific acid, potential for side reactions.[3]Simple, unhindered, and nucleophilic primary amines where cost is a major factor.
Acyl Fluoride (in situ) Generates a small, highly reactive acyl fluoride, minimizing steric clash.[5]Requires a fluorinating agent (e.g., Cyanuric Fluoride); may require elevated temperatures.Extremely hindered or electronically deactivated amine partners where other methods fail.[5]

Troubleshooting Guide: Common Scenarios

Scenario 1: The reaction has stalled and starting material remains after 24 hours.

  • Question: My LC-MS shows both starting acid and amine are still present, with very little product formation. I am using EDC/HOBt in DCM. What should I do?

  • Answer & Action Plan:

    • Confirm Reagent Activity: EDC is highly sensitive to moisture. Use a fresh bottle or a properly stored aliquot.

    • Solvent Choice: The polarity of the solvent can be critical. Dichloromethane (DCM) is a good starting point, but for more polar substrates or sluggish reactions, switching to N,N-Dimethylformamide (DMF) can improve solubility and reaction rates.[8]

    • Upgrade Your Coupling Reagent: As discussed, this is a classic case where the activation is insufficient. Re-run the reaction using HATU and 2-3 equivalents of DIPEA in anhydrous DMF.[9] This is the most reliable solution for overcoming the electronic deactivation of the acid.

Scenario 2: The reaction works, but I get a complex mixture of products that is difficult to purify.

  • Question: My reaction appears complete by TLC, but the crude NMR is messy. How can I improve the reaction's selectivity?

  • Answer & Action Plan:

    • Lower the Temperature: Run the reaction starting at 0 °C. Even if the reaction proceeds at room temperature, lower temperatures can suppress the formation of minor side products.

    • Check Your Base: Ensure you are using a non-nucleophilic hindered base like Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA), especially if your amine is sensitive.[6]

    • Optimize Workup: The urea byproduct from EDC can sometimes complicate purification. An acidic wash (e.g., 1N HCl) followed by a basic wash (e.g., sat. NaHCO₃) is effective for removing the water-soluble EDC-urea and any unreacted base or acid. If using HATU, similar aqueous washes are effective.

Visualized Workflows and Mechanisms

General Amide Coupling Workflow

A systematic approach is crucial for reproducibility and successful optimization.

G reagents 1. Reagent Preparation - Dry solvents (DMF, DCM) - Weigh acid, amine, coupling  reagents & base activation 2. Carboxylic Acid Activation - Dissolve acid in solvent - Cool to 0°C - Add coupling reagent & base - Stir for 15-30 min (pre-activation) reagents->activation Anhydrous Conditions coupling 3. Amine Addition - Add amine solution dropwise - Allow to warm to RT activation->coupling Inert Atmosphere monitor 4. Reaction Monitoring - Use TLC or LC-MS - Check for consumption of  limiting reagent coupling->monitor workup 5. Aqueous Workup - Dilute with organic solvent - Wash with aq. acid, base, brine monitor->workup Upon Completion purify 6. Purification - Dry over Na2SO4/MgSO4 - Concentrate in vacuo - Purify via column chromatography workup->purify G start Start: Coupling with 2-(4-cyanophenyl)-2,2-difluoroacetic acid amine_check Is the amine partner sterically hindered or electron-deficient? start->amine_check hat_u Use HATU / DIPEA in DMF (High Potency) amine_check->hat_u Yes edc_check Is cost a primary concern and the amine a simple primary amine? amine_check->edc_check No fail_check Did HATU coupling fail or give low yield? hat_u->fail_check edc_check->hat_u No edc_hobt Use EDC / HOBt in DMF/DCM (Economical Option) edc_check->edc_hobt Yes acyl_fluoride Consider in situ Acyl Fluoride formation (Specialized Protocol) fail_check->acyl_fluoride Yes

Caption: Logic for selecting the optimal coupling reagent.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for most applications involving 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Materials:

  • 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Economical Coupling using EDC/HOBt

This protocol is a viable alternative for less challenging (e.g., primary, unhindered) amines.

Materials:

  • 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup reagents

Procedure:

  • To a dry round-bottom flask, add 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If using a salt form of the amine, add 1.5-2.5 equiv of a base like DIPEA.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS. 7. Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove the urea byproduct and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Amii, H., et al. (2011). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters, 13(20), 5580-5583. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Organic Chemistry Portal. (2021). Metal-Free, Oxidative Decarboxylation of Aryldifluoroacetic Acid with the Formation of the ArS–CF2 Bond. Org. Biomol. Chem., 19, 7024–2030. Available at: [Link]

  • Huo, Y., et al. (2023). Copper-catalyzed decarboxylation of α,α-difluoroarylacetic acid with 1,2,4-triazine-3,5(2H,4H)-dione. Research Square. Available at: [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 241-244. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 64-68. Available at: [Link]

  • ResearchGate. Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7244-7247. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Reddit. Coupling reaction sometimes works, sometimes doesn't. Available at: [Link]

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Technical Support Center: Addressing Solubility Challenges of 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-cyanophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. As a valued building block in chemical synthesis, understanding and overcoming its solubility limitations is crucial for the successful progression of your research.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to resolve these challenges effectively.

Understanding the Molecule: 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Before delving into troubleshooting, it's essential to understand the structural characteristics of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (Molar Mass: 197.14 g/mol ) that govern its solubility.[1][2][3]

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding. Its acidity allows for deprotonation to form a carboxylate salt, a common strategy to enhance solubility.[1]

  • Difluoro Group (-CF2-): The two fluorine atoms are highly electronegative, which can influence the compound's polarity and intermolecular interactions.[4]

  • Cyanophenyl Group (-C6H4CN): The aromatic ring introduces a non-polar characteristic, while the cyano group adds polarity. The overall contribution of this moiety to solubility will depend on the solvent.[1]

  • Lipophilicity: The calculated LogP value of approximately 1.73 suggests a moderate degree of lipophilicity, indicating that while it has some affinity for non-polar environments, it is not extremely hydrophobic.[1]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the dissolution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Question 1: My sample of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is not dissolving in my chosen organic solvent at the desired concentration. What are my immediate first steps?

Answer:

When facing initial solubility challenges, a systematic approach is key. Start with the simplest modifications before moving to more complex solutions.

  • Mechanical Agitation and Gentle Heating: Ensure you have provided sufficient energy to overcome the crystal lattice energy. Vigorous stirring, vortexing, or sonication can significantly aid dissolution. Gentle heating (e.g., to 40-50°C) can also increase solubility, but be mindful of the thermal stability of your compound and the boiling point of your solvent.

  • Solvent Polarity Check: Re-evaluate your choice of solvent. The principle of "like dissolves like" is a good starting point.[5] Given the presence of both polar (carboxylic acid, cyano) and non-polar (phenyl ring) groups, a solvent of intermediate polarity or a co-solvent system may be optimal. Consult the qualitative solubility table below for guidance.

  • Particle Size Reduction: If you have a solid sample, grinding it into a fine powder will increase the surface area available for solvation, which can enhance the dissolution rate.[6]

Question 2: I've tried different common organic solvents with limited success. How can I systematically find a suitable solvent system?

Answer:

A co-solvent screening is a powerful and efficient method to identify an optimal solvent blend for your compound.[7] The goal is to find a mixture of a "good" solvent (in which the compound is reasonably soluble) and a "miscible co-solvent" that, in combination, can achieve the desired concentration.

Recommended Starting Solvents for Screening:

Based on the structure of 2-(4-cyanophenyl)-2,2-difluoroacetic acid, the following solvents are good candidates for initial screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)These solvents can interact with the polar functional groups of the molecule. DMSO is a particularly strong solvent for a wide range of organic compounds.[8]
Polar Protic Methanol, EthanolThese solvents can engage in hydrogen bonding with the carboxylic acid group.
Ethers Tetrahydrofuran (THF)Offers a balance of polarity and is a good solvent for many organic compounds.
Ketones AcetoneA moderately polar solvent that can be effective.

Experimental Protocol: Co-solvent Screening for Solubility Enhancement

This protocol will guide you through a systematic approach to identify an effective co-solvent system.

Materials:

  • 2-(4-cyanophenyl)-2,2-difluoroacetic acid

  • A selection of potential primary solvents and co-solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, THF, Dichloromethane)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer and/or sonicator

  • Pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of your compound in a "good" solvent where it shows at least some solubility (e.g., 50 mg/mL in DMSO).

  • Co-solvent Titration:

    • In a series of vials, add a fixed volume of your stock solution (e.g., 100 µL).

    • To each vial, add increasing volumes of a co-solvent (e.g., methanol, acetonitrile, or water). For example, you can create a gradient of co-solvent percentages (e.g., 10%, 20%, 30%,... up to 90%).

    • After each addition of co-solvent, cap the vial and vortex thoroughly.

    • Observe for any precipitation. The highest percentage of co-solvent that maintains a clear solution is your target.

  • Data Analysis and Selection:

    • Record the solvent system and the maximum concentration achieved without precipitation.

    • Select the co-solvent system that provides the desired solubility with the lowest possible percentage of the primary solvent (especially if it is a high-boiling point solvent like DMSO).

Question 3: My compound is an acid. Can I use this property to improve its solubility in organic solvents?

Answer:

Absolutely. The carboxylic acid functionality is a key handle for solubility enhancement through salt formation.[9] By reacting the acidic proton with a base, you can form a salt, which is often significantly more soluble in polar organic solvents than the neutral acid.[10][11]

Choosing a Counter-ion (Base):

The choice of base is critical for successful salt formation. A general rule is that for a stable salt to form, the pKa of the conjugate acid of the base should be at least 2-3 units higher than the pKa of your carboxylic acid.[11]

Commonly Used Bases for Salt Formation:

  • Inorganic Bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium carbonate (Na2CO3), Potassium carbonate (K2CO3).

  • Organic Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine.

Experimental Protocol: Salt Formation for Enhanced Solubility

This protocol provides a general procedure for preparing a salt of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Materials:

  • 2-(4-cyanophenyl)-2,2-difluoroacetic acid

  • Selected base (e.g., 1M NaOH in methanol, or triethylamine)

  • A suitable organic solvent in which the acid is at least partially soluble (e.g., methanol, ethanol, or THF)

  • Stir plate and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution of the Acid:

    • Dissolve a known amount of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Addition of the Base:

    • Slowly add one molar equivalent of the base to the solution while stirring. If using a strong inorganic base like NaOH, it's often prepared as a solution in a compatible solvent (e.g., methanol).

    • Observe for any changes, such as a slight temperature increase or a change in clarity.

  • Confirmation of Salt Formation (Optional but Recommended):

    • If possible, monitor the reaction by a suitable analytical technique (e.g., NMR spectroscopy to observe the disappearance of the acidic proton, or pH measurement of an aqueous aliquot).

  • Solubility Assessment:

    • Use the resulting salt solution directly or remove the solvent under reduced pressure to isolate the salt as a solid.

    • Test the solubility of the isolated salt in your target organic solvents and compare it to the original acid.

Logical Workflow for Addressing Solubility Issues

The following diagram outlines a decision-making process for systematically tackling solubility challenges with 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

SolubilityWorkflow Start Start: Dissolution Issue InitialSteps Initial Troubleshooting: - Mechanical Agitation (Vortex/Sonicate) - Gentle Heating - Particle Size Reduction Start->InitialSteps SolventScreen Systematic Solvent Screening InitialSteps->SolventScreen If still insoluble Success Success: Compound Solubilized InitialSteps->Success If soluble CoSolvent Co-Solvent Approach SolventScreen->CoSolvent Identify suitable solvent system SaltFormation Salt Formation Approach SolventScreen->SaltFormation If single/co-solvents are insufficient CoSolvent->Success Reassess Reassess Experiment: - Lower Concentration - Modify Downstream Process CoSolvent->Reassess If solubility is still not achieved SaltFormation->Success SaltFormation->Reassess If salt is not sufficiently soluble

Caption: Decision workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: I've managed to dissolve my compound in DMSO, but this is not compatible with my downstream application. What should I do?

A1: This is a common challenge. DMSO is an excellent solvent but can interfere with certain reactions or biological assays.[12] Here are a few strategies:

  • Solvent Exchange: After dissolving in a minimal amount of DMSO, dilute the solution with a larger volume of a more compatible co-solvent in which the compound is also soluble, even at a lower concentration.

  • Salt Formation: As detailed above, converting the acid to a salt may improve its solubility in other, more compatible polar solvents like methanol or ethanol.

  • Re-evaluate Co-solvents: Perform the co-solvent screening protocol with a focus on finding a DMSO-free system.

Q2: Can the presence of water in my organic solvent affect the solubility of 2-(4-cyanophenyl)-2,2-difluoroacetic acid?

A2: Yes, and sometimes in a counter-intuitive way. For some carboxylic acids, the presence of a small amount of water in an organic solvent can significantly increase solubility.[13][14][15] This is attributed to the formation of hydrogen-bonded networks between the carboxylic acid, water, and the organic solvent. If you are using anhydrous solvents and facing issues, consider adding a small, controlled amount of water (e.g., 1-5% v/v) to see if it improves solubility.

Q3: I formed a salt, but it crashed out of my organic solvent. What happened?

A3: Salt precipitation can occur for a few reasons:

  • Solvent Polarity: The salt you formed may be highly ionic and therefore not soluble in a less polar organic solvent. You may need to use a more polar solvent to dissolve the salt.

  • Common Ion Effect: If your reaction mixture or solvent system contains an ion that is common to the salt you formed, it can suppress solubility and cause precipitation.

  • Supersaturation: You may have created a supersaturated solution that is not stable over time. Try preparing the salt at a slightly lower concentration.

Q4: Are there any advanced techniques if co-solvents and salt formation are not sufficient?

A4: For very challenging cases, more advanced formulation techniques can be explored, although these are more common in later-stage drug development:

  • Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous form, which often has a higher kinetic solubility.

  • Complexation: Using cyclodextrins can encapsulate the less soluble parts of the molecule, presenting a more soluble complex to the solvent.

We hope this technical support guide provides you with the necessary tools and insights to overcome the solubility challenges associated with 2-(4-cyanophenyl)-2,2-difluoroacetic acid. For further assistance, please do not hesitate to contact our technical support team.

References

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  • How to Choose the Right Approach to Enhance Drug Solubility. (2020, June 25). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

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  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

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  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved January 20, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 20, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved January 20, 2026, from [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New - PDF Free Download. (n.d.). Retrieved January 20, 2026, from [Link]

  • Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved January 20, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

  • High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients - Unchained Labs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved January 20, 2026, from [Link]

  • Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Prediction of drug solubility from structure - PubMed. (2002, March 31). Retrieved January 20, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC - NIH. (2022, May 22). Retrieved January 20, 2026, from [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). Retrieved January 20, 2026, from [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018, April 7). Retrieved January 20, 2026, from [Link]

  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water | Research Communities by Springer Nature. (2020, November 16). Retrieved January 20, 2026, from [Link]

  • In Silico Solvent Screening: A Promising Way to Greener Solvents and More Sustainable Processes - 3DS Blog. (2023, January 18). Retrieved January 20, 2026, from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. (n.d.). Retrieved January 20, 2026, from [Link]

  • Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research - Routledge. (n.d.). Retrieved January 20, 2026, from [Link]

  • Organic Solvent Solubility Data Book - CORE. (2010, February 26). Retrieved January 20, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.). Retrieved January 20, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, October 31). Retrieved January 20, 2026, from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect - OSTI.GOV. (1991, November 1). Retrieved January 20, 2026, from [Link]

Sources

preventing decomposition of 2-(4-cyanophenyl)-2,2-difluoroacetic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS 1261358-84-2). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile fluorinated building block. Our goal is to provide you with in-depth troubleshooting advice and practical solutions to prevent its decomposition during chemical transformations, ensuring the integrity and success of your experiments.

Introduction: Understanding the Molecule's Reactivity

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a valuable reagent in drug discovery and materials science, prized for the unique properties conferred by its difluoromethyl and cyanophenyl groups.[1][2] However, its chemical architecture contains three key reactive sites that can also be sources of instability if not properly managed:

  • The Carboxylic Acid Group: Prone to thermal decarboxylation.

  • The Nitrile (Cyano) Group: Susceptible to hydrolysis under acidic or basic conditions.[1]

  • The α,α-Difluoro Carbon Center: The C-F bonds are strong, but the electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the adjacent carboxylic acid.

This guide addresses the most common challenges encountered when using this compound and provides field-proven strategies to mitigate them.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured to help you diagnose experimental issues based on your observations and provides direct, actionable solutions.

Issue 1: Low Yield & Gas Evolution in High-Temperature Reactions

Question: My reaction requires heating above 120°C, and I'm observing significant gas evolution (bubbling) and a poor yield of my desired product. What is the likely cause?

Answer: This is a classic symptom of thermal decarboxylation . The carboxylic acid group (-COOH) is being lost as carbon dioxide (CO₂) gas. While many carboxylic acids require very high temperatures to decarboxylate, α,α-difluoroacetic acids are more susceptible due to the influence of the geminal fluorine atoms. The process is often irreversible and is a primary pathway for yield loss under thermal stress.

Causality Explained: The strongly electron-withdrawing fluorine atoms stabilize the transition state of the decarboxylation reaction. While specific literature on this exact molecule's decarboxylation kinetics is sparse, related halodifluoroacetic acids are known to decarboxylate at temperatures ranging from 100-180°C.[3]

G cluster_main Thermal Decarboxylation Pathway start 2-(4-cyanophenyl)-2,2-difluoroacetic acid intermediate Difluoromethyl Carbanion Intermediate (protonated by solvent) start->intermediate Δ (Heat) > 120 °C co2 CO₂ Gas (Observed Bubbling) start->co2 Δ (Heat) > 120 °C product 4-(Difluoromethyl)benzonitrile (Decomposition Product) intermediate->product Protonation

Caption: Thermal decarboxylation of the parent acid.

Troubleshooting & Preventative Measures:

  • Lower the Reaction Temperature: This is the most critical parameter. Explore whether your transformation can proceed at a lower temperature, even if it requires a longer reaction time.

  • Optimize Reagent Choice for Coupling Reactions: If you are forming an amide or ester, avoid methods that require high heat (e.g., direct thermal condensation). Instead, use modern coupling agents that are highly efficient at or below room temperature.

    • Recommended Coupling Agents: HATU, HBTU, COMU, or EDC/HOBt. These reagents activate the carboxylic acid under mild conditions, preventing the need for heat.

  • Protecting Group Strategy: If the carboxylic acid is not the intended reactive site for a high-temperature step, consider protecting it as an ester (e.g., methyl or ethyl ester) which is significantly more thermally stable. The ester can be hydrolyzed in a subsequent step under controlled, non-decarboxylating conditions.

Issue 2: Appearance of Unexpected Polar Impurities

Question: I'm running my reaction under strongly acidic (e.g., refluxing HCl) or basic (e.g., refluxing NaOH) conditions. My TLC/LCMS analysis shows a new, more polar byproduct that I can't identify. What could this be?

Answer: You are most likely observing the hydrolysis of the nitrile group . The cyano group (-C≡N) can react with water under harsh pH and temperature conditions to first form an amide (-CONH₂) and then further hydrolyze to a carboxylic acid (-COOH).[4][5][6] Both the intermediate amide and the final dicarboxylic acid product are significantly more polar than the starting material, which explains the new spot on your TLC.

Causality Explained:

  • Acidic Conditions: The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by water.[5][7] The reaction typically proceeds all the way to the carboxylic acid.[6]

  • Basic Conditions: The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the nitrile carbon.[7] Under milder basic conditions, the reaction can sometimes be stopped at the amide stage, but with heat and excess base, it will proceed to the carboxylate salt.[5]

G cluster_hydrolysis Nitrile Hydrolysis Pathways start Parent Compound (R-C≡N) amide Intermediate Amide (R-CONH₂) [More Polar] start->amide H₃O⁺ or OH⁻ + H₂O, Heat acid Di-acid Product (R-COOH) [Most Polar] amide->acid H₃O⁺ or OH⁻ + H₂O, Prolonged Heat

Caption: Stepwise hydrolysis of the nitrile group.

Troubleshooting & Preventative Measures:

  • Control pH: If possible, buffer your reaction to maintain a milder pH. Avoid refluxing in concentrated acids or bases.

  • Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to eliminate the water required for hydrolysis.

  • Limit Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and hydrolysis of the nitrile.

  • Biocatalysis as an Alternative: For selective nitrile hydrolysis under mild conditions (neutral pH, room temperature), enzymatic methods using nitrilases can be considered, though this is a synthetic strategy rather than a troubleshooting step.[8]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary decomposition pathway I should be most concerned about? Thermal decarboxylation is the most common and irreversible decomposition pathway, especially in reactions requiring heat. Nitrile hydrolysis is a close second but is only a concern under specific (harshly acidic or basic aqueous) conditions.
Are there specific reagents I should avoid? Be cautious with very strong, non-nucleophilic bases at high temperatures, as they could potentially promote HF elimination. Strong reducing agents like LiAlH₄ will reduce both the carboxylic acid and the nitrile group.[7]
How should I purify this compound if it starts to degrade? If degradation has occurred, standard column chromatography on silica gel can typically separate the less polar starting material from the more polar hydrolyzed byproducts. The decarboxylated product, 4-(difluoromethyl)benzonitrile, will be less polar than the starting acid.
What is the best way to activate the carboxylic acid for coupling? Use peptide coupling reagents (e.g., HATU, COMU, EDC/HOBt) in an aprotic solvent like DMF or CH₂Cl₂ at 0°C to room temperature. This approach is highly efficient and avoids the thermal stress that leads to decarboxylation.

Protocols for Stability and Analysis

Protocol 1: Low-Temperature Amide Coupling Procedure

This protocol minimizes the risk of thermal decarboxylation.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-cyanophenyl)-2,2-difluoroacetic acid (1.0 eq) and an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and an amine base (e.g., DIPEA, 2.5 eq). Stir for 15-20 minutes at 0°C.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated acid solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LCMS).

  • Workup: Proceed with a standard aqueous workup and extraction.

Protocol 2: Workflow for Identifying Decomposition Products

If you suspect decomposition, this logical workflow can help confirm the issue.

G cluster_workflow Decomposition Troubleshooting Workflow obs Observation: Low Yield / Impurities cond Analyze Reaction Conditions obs->cond q_heat High Temp (>100°C)? cond->q_heat q_ph Harsh pH (Acid/Base + H₂O)? cond->q_ph q_heat->q_ph No decarb Diagnosis: Likely Decarboxylation (CO₂ evolution) q_heat->decarb Yes hydro Diagnosis: Likely Nitrile Hydrolysis (Polar byproducts) q_ph->hydro Yes sol_decarb Solution: Lower Temp, Use Coupling Agents decarb->sol_decarb sol_hydro Solution: Control pH, Use Anhydrous Solvents hydro->sol_hydro

Caption: A logical workflow for diagnosing decomposition.

References
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Merchant, K. J., & Perkins, M. J. (2012). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Al-pua, A. M., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Retrieved from [Link]

  • EurekAlert!. (2022). New, low-temperature approach to degrading perfluorocarboxylic acid “forever chemicals”. Retrieved from [Link]

  • Dadabin, V., & Yanenko, A. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

  • Hori, H., et al. (2005). Efficient Decomposition of Perfluorocarboxylic Acids and Alternative Fluorochemical Surfactants in Hot Water. ResearchGate. Retrieved from [Link]

  • Gouverneur, V., et al. (2018). Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid. Semantic Scholar. Retrieved from [Link]

  • Simmie, J. M., & Furey, A. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Africa-Press. (2022). Scientists Discover Easy Way to Destroy 'Forever Chemicals'. Retrieved from [Link]

  • Mondal, S., et al. (2024). Photoinduced Decarboxylative Difluoroalkylation and Perfluoroalkylation of α-Fluoroacrylic Acids. ResearchGate. Retrieved from [Link]

  • Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science. Retrieved from [Link]

Sources

strategies to minimize byproducts in Wittig-type olefination for difluorovinyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Difluorovinyl Synthesis via Wittig-Type Olefination

Welcome to the technical support center for Wittig-type olefination strategies. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of gem-difluorovinyl compounds. The introduction of the difluorovinyl moiety is a critical tool in modern drug discovery, offering unique electronic and metabolic properties. However, its synthesis can be accompanied by challenging byproduct formation.

This document provides in-depth, experience-based answers to common issues, troubleshooting guides for experiments, and optimized protocols to help you minimize byproducts and maximize yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a difluorovinyl Wittig reaction, and why do they form?

A1: Beyond the ubiquitous triphenylphosphine oxide (TPPO), difluorovinyl synthesis presents unique byproduct challenges stemming from the electronics of the difluoromethyl group.

  • Triphenylphosphine Oxide (TPPO): This is the thermodynamic sink of any standard Wittig reaction.[1] The formation of the exceptionally stable phosphorus-oxygen double bond is the primary driving force for the entire olefination.[2] Its removal is a major purification challenge.

  • Nucleophilic Difluoromethylation Products: The base used to generate the ylide can sometimes attack the electrophilic phosphorus atom of the phosphonium salt. This can generate a nucleophilic "[CF₂H]⁻" equivalent, which then adds to the aldehyde, resulting in a difluoromethyl alcohol instead of the desired alkene.[3] This is particularly problematic with hard bases.

  • Products from Ylide Decomposition: Difluoromethyl ylides can be less stable than their non-fluorinated counterparts. Under prolonged reaction times or elevated temperatures, decomposition can occur, leading to a complex mixture of unidentifiable byproducts.

  • Unreacted Starting Materials: Incomplete reactions, often due to inefficient ylide formation or a deactivated aldehyde, are common. The presence of acidic protons elsewhere in the aldehyde substrate can quench the ylide, halting the reaction.

Q2: How does the choice of base impact byproduct formation in difluoromethyl ylide generation?

A2: Base selection is critical and goes beyond simply matching pKa values. The counterion and steric bulk of the base play a significant role in minimizing side reactions.

  • Lithium vs. Sodium/Potassium Bases: Lithium bases (e.g., n-BuLi) can stabilize the betaine intermediate, which may slow down the reaction and potentially lead to side products.[1] For difluorovinyl synthesis, salt-free conditions using sodium or potassium bases (e.g., NaH, KHMDS, KOtBu) are often preferred to facilitate a direct, kinetically controlled cycloaddition to the oxaphosphetane, minimizing unwanted pathways.[4][5]

  • Steric Hindrance: A bulky base like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS) is often ideal. Its steric hindrance disfavors nucleophilic attack at the phosphorus atom, thereby reducing the formation of difluoromethylation byproducts and promoting the desired proton abstraction to form the ylide.[3]

Q3: My reaction is sluggish and gives low yields. Should I use a traditional Wittig reagent or a Horner-Wadsworth-Emmons (HWE) reagent?

A3: This is a crucial decision point. While both are Wittig-type reactions, they have distinct advantages for difluorovinyl synthesis.

  • Traditional Wittig (using Ph₃P=CF₂H): This route is common but suffers from the formation of crystalline, often difficult-to-remove TPPO. The ylide generated from difluoromethyl triphenylphosphonium salts is considered semi-stabilized due to the inductive effect of the fluorine atoms.

  • Horner-Wadsworth-Emmons (HWE) (using (RO)₂P(O)CF₂H): The HWE reaction is often superior for this transformation.[6][7] The key advantages are:

    • Higher Nucleophilicity: The phosphonate-stabilized carbanion is generally more nucleophilic than the corresponding phosphonium ylide, leading to faster and more efficient reactions, even with less reactive ketones.[6]

    • Water-Soluble Byproduct: The dialkylphosphate byproduct is easily removed with a simple aqueous wash, dramatically simplifying purification compared to TPPO removal.[8]

    • Stereoselectivity: HWE reactions with fluorinated phosphonates often provide excellent E-selectivity.[9]

Recommendation: For most applications, especially those requiring high purity and ease of purification, the Horner-Wadsworth-Emmons approach is the recommended starting point for difluorovinyl synthesis.

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical path to their resolution.

Problem Potential Cause(s) Recommended Solution(s) & Mechanistic Rationale
Low or No Product Formation; Aldehyde Recovered 1. Inefficient Ylide Formation: The base may be old, wet, or not strong enough. The reaction may not have been run under strictly anhydrous conditions.Solution: Use a freshly opened or titrated strong, non-nucleophilic base (e.g., KHMDS, KOtBu). Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Rationale: The difluoromethyl ylide is sensitive to moisture. Incomplete deprotonation of the phosphonium salt results in a lower concentration of the active nucleophile.
2. Ylide Quenching: The aldehyde substrate may contain acidic protons (e.g., phenols, carboxylic acids) that are more acidic than the phosphonium salt proton.Solution: Protect acidic functional groups on the aldehyde before the reaction. Alternatively, use an excess of the base (e.g., 2.2 equivalents) to deprotonate both the acidic group and the phosphonium salt. Rationale: An acid-base reaction is faster than the Wittig reaction. The ylide will be protonated by any available acidic source, rendering it inactive.
Significant Difluoromethyl Alcohol Byproduct 1. Nucleophilic Attack by Base: The base (especially smaller, harder bases like MeLi or NaH) is attacking the phosphorus atom of the salt, leading to nucleophilic difluoromethylation.[3]Solution: Switch to a sterically hindered base such as KOtBu or KHMDS. Perform the reaction at low temperatures (e.g., -78 °C) during ylide formation and aldehyde addition. Rationale: Steric bulk prevents the base from accessing the phosphorus atom, forcing it to act solely as a base to deprotonate the α-carbon.
Complex Mixture of Byproducts; Low Mass Balance 1. Ylide Decomposition: The difluoromethyl ylide is unstable at room temperature for extended periods.Solution: Generate the ylide at low temperature (0 °C to -78 °C), and add the aldehyde solution immediately. Do not let the ylide solution stir for extended periods before adding the substrate. Monitor the reaction by TLC/LCMS and quench it as soon as the starting material is consumed. Rationale: Minimizing the lifetime of the free ylide reduces the opportunity for decomposition pathways.
Difficulty Removing Triphenylphosphine Oxide (TPPO) 1. High Polarity and Crystallinity of TPPO: TPPO often co-elutes with polar products during column chromatography and can be difficult to crystallize away.[10]Solution 1 (Precipitation): After the reaction, remove the reaction solvent (e.g., THF) and triturate the crude residue with a nonpolar solvent like cold hexanes or diethyl ether. TPPO is often insoluble and will precipitate, allowing for removal by filtration.[11]
Solution 2 (Complexation): Add anhydrous MgCl₂ or ZnCl₂ to the crude reaction mixture in a solvent like THF. These salts form a complex with TPPO, which precipitates and can be filtered off.[12]
Solution 3 (Alternative Reaction): Use the Horner-Wadsworth-Emmons (HWE) reaction. Rationale: The HWE byproduct is a water-soluble phosphate salt, which is easily removed during an aqueous workup, completely avoiding the TPPO issue.[8]

Visualized Workflows and Mechanisms

Comparative Olefination Pathways

G

Caption: Key differences between Wittig and HWE for difluorovinyl synthesis.

Troubleshooting Decision Tree

G start Experiment Outcome q1 Low Conversion? start->q1 q2 Difluoromethyl Alcohol Byproduct? q1->q2 No sol1 Check Base Quality & Anhydrous Conditions. Consider Protecting Groups. q1->sol1 Yes q3 Purification Issues? q2->q3 No sol2 Use Bulky Base (KHMDS). Lower Reaction Temperature. q2->sol2 Yes sol3 Switch to HWE Reaction. Use TPPO Precipitation/Complexation. q3->sol3 Yes end Optimized Reaction q3->end No sol1->q2 sol2->q3 sol3->end

Caption: A logical guide for troubleshooting common experimental issues.

Optimized Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of a gem-Difluoroalkene

This protocol is recommended for its high efficiency and simplified purification.

Materials:

  • Diethyl (difluoromethyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde substrate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Base Addition: Add sodium hydride (1.2 equivalents) to the flask. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen. Add anhydrous THF to the flask.

  • Ylide Formation: Cool the THF suspension to 0 °C in an ice bath. Slowly add diethyl (difluoromethyl)phosphonate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the phosphonate anion forms.

  • Aldehyde Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS for the consumption of the aldehyde.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically of high purity but can be further purified by flash column chromatography if necessary. The water-soluble phosphate byproduct remains in the aqueous layer.[8]

Protocol 2: Purification via TPPO Precipitation

Use this method if you have performed a traditional Wittig reaction and need to remove the TPPO byproduct without chromatography.

Procedure:

  • Solvent Removal: After the aqueous workup of your Wittig reaction, concentrate the crude organic extract to dryness under reduced pressure.

  • Trituration: To the resulting crude solid or oil, add a sufficient volume of cold (0 °C) diethyl ether or a 1:5 mixture of diethyl ether/hexanes.

  • Precipitation: Stir the suspension vigorously for 15-30 minutes. TPPO is poorly soluble in these nonpolar solvents and should precipitate as a white solid.[10][11]

  • Filtration: Filter the mixture through a Büchner funnel, washing the collected solid with a small amount of cold hexanes. The filtrate contains your desired product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the product, now largely free of TPPO. This process can be repeated if significant TPPO remains.

References

  • Burton, D. J. "Fluorinated ylides and related compounds." Journal of Fluorine Chemistry, 2000, 103(1), 25-36.
  • Organic Syntheses, 2019, 96, 458-475. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile." Available at: [Link]

  • Koenigs, R. M., et al. "Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions." Angewandte Chemie International Edition, 2020, 59(15), 6092-6096. Available at: [Link]

  • NROChemistry. "Horner-Wadsworth-Emmons Reaction." Available at: [Link]

  • Wikipedia. "Horner–Wadsworth–Emmons reaction." Last modified September 2023. Available at: [Link]

  • Yu, J., Lin, J., & Xiao, J. "ZnO-Promoted Wittig gem-Difluoroolefination of Aldehydes with [Ph3P+CF2H·Br-]." Chinese Journal of Organic Chemistry, 2018, 38(11), 3045-3051.
  • Shenvi Lab. "Work up tips: Reactions with Triphenylphosphine oxide." Available at: [Link]

  • Organic Chemistry Portal. "Wittig-Horner Reaction." Available at: [Link]

  • Organic Chemistry Portal. "Wittig Reaction." Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • Molander, G. A., & Le, H. T. "Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides." The Journal of Organic Chemistry, 2006, 71(19), 7471–7476. Available at: [Link]

  • Common Organic Chemistry. "Wittig Reaction - Wittig Reagents (in situ)." Available at: [Link]

  • Patel, M., et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." Organic Process Research & Development, 2021, 25(6), 1469-1475. Available at: [Link]

  • Google Patents. "US6011181A - Triphenylphosphine oxide complex process.
  • Chemistry LibreTexts. "Reactions of Ylides." Last updated January 2023. Available at: [Link]

Sources

managing exothermic reactions during the synthesis of difluoroacetate compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of difluoroacetate compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying, managing, and troubleshooting exothermic events during these critical synthetic processes. Our focus is on building a foundational understanding of the thermal hazards involved, enabling you to design and execute safer, more robust, and scalable procedures.

Introduction: The Inherent Thermal Risks of Difluoroacetylation

The synthesis of difluoroacetate esters and amides is fundamental in medicinal and materials chemistry. However, the formation of the carbon-fluorine bond is a highly energetic, exothermic process. The most common industrial route, a halogen exchange (Halex) reaction, involves the nucleophilic substitution of chlorine or bromine atoms with fluoride, typically from a source like potassium fluoride (KF). While effective, this reaction class presents significant thermal risks if not properly controlled. An uncontrolled exotherm can lead to a thermal runaway, characterized by a rapid, self-accelerating increase in temperature and pressure, potentially resulting in vessel failure, release of toxic materials, and ignition of flammable solvents.[1][2]

This guide provides a framework for understanding and mitigating these risks through a series of frequently asked questions and detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exotherms in difluoroacetate synthesis via halogen exchange?

A1: The primary driver for the exotherm is thermodynamic. The reaction involves breaking a relatively weaker carbon-chlorine (C-Cl) or carbon-bromine (C-Br) bond and forming a significantly stronger carbon-fluorine (C-F) bond. The large, negative enthalpy of reaction (ΔHrxn) releases a substantial amount of energy as heat. The rate of this heat release is dependent on reaction kinetics, which are influenced by temperature, concentration, solvent, and the presence of catalysts.

Q2: Which specific step in a typical synthesis of ethyl difluoroacetate is the most hazardous?

A2: In a typical synthesis starting from ethyl dichloroacetate and potassium fluoride (KF), the most hazardous phase is the initial introduction and heating of the reactants. The reaction often has an induction period, followed by a rapid acceleration in rate and heat output. If the initial charge of reactants is too high or the initial temperature is raised too quickly, the rate of heat generation can quickly overwhelm the cooling capacity of the reactor, leading to a thermal runaway.[2]

Q3: What role does a phase-transfer catalyst (PTC) play, and how does it impact thermal safety?

A3: In solid-liquid reactions like those using KF (solid) and an organic substrate (liquid), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt is often used to shuttle the fluoride anion into the organic phase to facilitate the reaction.[3] While a PTC dramatically increases the reaction rate, which is desirable for productivity, it also proportionally increases the rate of heat generation. An unoptimized amount of PTC can lead to a reaction that is too fast to control with standard cooling equipment. Therefore, catalyst loading is a critical parameter for thermal management.

Q4: Can solvent choice influence the risk of a thermal runaway?

A4: Absolutely. The choice of solvent is critical for several reasons:

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a larger thermal buffer.

  • Boiling Point: The solvent's boiling point sets the maximum temperature the reaction can reach under atmospheric pressure (the Maximum Technical Temperature, MTT). A lower boiling point solvent can provide passive safety by boiling and removing heat via reflux, but this also generates pressure and requires an adequately sized condenser.

  • Thermal Stability: The solvent itself must be thermally stable at the intended process temperatures and under potential runaway conditions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common but have known decomposition pathways that can be triggered at elevated temperatures, adding to the energy and gas generation of a runaway event. A case study of a runaway Halex reaction at a Shell facility highlighted how solvent impurities and unexpected side reactions can have catastrophic consequences.[4][5]

Q5: What is "reactant accumulation" and why is it dangerous?

A5: Reactant accumulation occurs in a semi-batch process when a reactant is added at a rate faster than it is consumed. This is particularly dangerous for exothermic reactions. If, for example, ethyl dichloroacetate is added to a slurry of KF at a temperature that is too low for the reaction to proceed quickly, the unreacted dichloroacetate will build up. If the cooling system then fails or the temperature rises to the reaction's "take-off" point, this large accumulated quantity of reactant can react very rapidly, releasing a massive amount of energy that cannot be controlled. Reaction calorimetry is the key tool used to measure and understand accumulation to ensure the feed rate is matched to the reaction rate.[6]

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific problems you may encounter during the synthesis of difluoroacetate compounds.

Scenario 1: Rapid, Uncontrolled Temperature Spike During Initial Heating
  • Problem: After heating the initial mixture of ethyl dichloroacetate, KF, and solvent to the target temperature (e.g., 90°C), the internal temperature suddenly spikes, rapidly exceeding the setpoint despite maximum cooling being applied.

  • Underlying Cause: This is a classic sign of a batch reaction with thermal runaway. The reaction has a significant activation energy and, once initiated, the heat generated by the reaction itself accelerates the rate exponentially. This is the most dangerous scenario as all reactive materials are present in the vessel from the start.

  • Immediate Corrective Actions:

    • Emergency Cooling: If available, apply emergency cooling (e.g., dry ice/acetone bath).

    • Quenching (Use with Extreme Caution): If a pre-validated quenching protocol is in place, initiate it. This could involve adding a cold, inert solvent to dilute the reaction mass. This should only be attempted if the system is designed for it and the operator is trained.

    • Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately and follow emergency procedures.

  • Long-Term Prevention & Protocol Redesign:

    • Switch to Semi-Batch: The most effective preventative measure is to change the process from a batch to a semi-batch operation. In this mode, the reactor containing KF and solvent is heated to the reaction temperature, and the ethyl dichloroacetate is added slowly over time. This ensures that the limiting reactant is never present in a large, accumulated quantity.

    • Perform Calorimetry Studies: A reaction calorimeter must be used to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the safe addition rate.[6] This data is essential for safe scale-up.

    • Lower Initial Temperature: Start the reaction at a lower temperature to ensure a more controlled initiation.

Scenario 2: Temperature Fluctuations and Spikes During Semi-Batch Addition
  • Problem: During the slow addition of ethyl chloroacetate to a heated slurry of KF and PTC, the temperature is difficult to control, showing sharp spikes after periods of quiescence.

  • Underlying Cause: This often points to poor mixing or issues with reagent solubility. Localized "hot spots" can form, or the solid KF may not be adequately suspended. The PTC may also be unevenly distributed. The reaction proceeds in bursts as pockets of reactants come into contact.

  • Immediate Corrective Actions:

    • Stop the Feed: Immediately halt the addition of the chloroacetate.

    • Increase Agitation: Increase the stirring speed to improve mass and heat transfer. Ensure the vortex is not so deep as to entrain headspace gas, which would reduce mixing efficiency.

    • Monitor Temperature: Allow the temperature to stabilize before restarting the feed at a reduced rate.

  • Long-Term Prevention & Protocol Redesign:

    • Optimize Agitator Design: For scaled-up reactions, ensure the agitator (impeller type, position, and speed) is appropriate for solid-liquid slurries.

    • Use a Co-solvent: Consider a co-solvent that may help solubilize the PTC-fluoride ion pair, leading to a more homogeneous reaction.

    • Grind the Fluoride Source: Using micronized or spray-dried KF increases the surface area and can lead to a smoother, more predictable reaction profile.

Diagram: Decision Workflow for Exotherm Management

The following diagram illustrates a logical workflow for assessing and controlling exothermic risk in difluoroacetate synthesis.

ExothermManagement cluster_0 Phase 1: Process Design & Hazard Assessment cluster_1 Phase 2: Real-Time Monitoring & Control Start Define Synthesis Route (e.g., Halex Reaction) Calorimetry Perform Reaction Calorimetry - Determine ΔHrxn, Cp, MTSR - Assess Gas Evolution Start->Calorimetry Mode Select Mode of Operation Calorimetry->Mode SemiBatch Semi-Batch (Recommended) - Controlled Feed Mode->SemiBatch Preferred Batch Batch (High Risk) - Justify & Mitigate Mode->Batch Avoid Params Define Safe Operating Parameters - Temp Range, Addition Rate - Mixing Speed, Cooling Req. SemiBatch->Params Batch->Params Execute Execute Synthesis Params->Execute Monitor Monitor Critical Parameters (Temp, Pressure, Feed Rate) Execute->Monitor Deviation Deviation from Setpoint? Monitor->Deviation End End of Process Monitor->End Process Complete Deviation->Monitor No StopFeed Action 1: Stop Feed Deviation->StopFeed Yes MaxCool Action 2: Max Cooling StopFeed->MaxCool Investigate Investigate Cause (Mixing, Cooling Failure?) MaxCool->Investigate Resume Resume at Reduced Rate? Investigate->Resume Resume->Monitor Yes, Safe Quench Action 3: Emergency Quench (If Uncontrolled) Resume->Quench No Quench->End

Caption: Workflow for assessing and managing exothermic hazards.

Quantitative Data Summary & Key Parameters

While specific calorimetric data for every difluoroacetate synthesis is unique, the following table provides typical ranges and critical parameters that must be defined for a safe process. These values should be determined experimentally using reaction calorimetry for your specific system.

ParameterTypical Range / ValueSignificance & Rationale
Heat of Reaction (ΔHrxn) -100 to -250 kJ/molHigh. The large energy release is the fundamental hazard. This value is required to calculate the total heat load.
Adiabatic Temp. Rise (ΔTad) > 100 °CCritical. This is the theoretical temperature increase if all reaction heat is retained. A high ΔTad indicates a severe runaway potential.[6]
Operating Temperature 80 - 150 °CMust be high enough for a reasonable reaction rate but low enough to provide a safe margin from the onset of decomposition.
Reagent Addition Time 2 - 8 hoursControl Parameter. Slower addition limits the rate of heat generation, ensuring it does not exceed the heat removal rate of the reactor.
PTC Loading 1 - 5 mol%A small amount has a large effect on rate. Must be optimized to balance productivity with controllability.
Max Temp. of Synthesis (MTSR) T_process + ΔTad_accumulationSafety Limit. The highest temperature the reaction could reach in a cooling failure scenario. It must be well below the decomposition temperature of any component.

Experimental Protocol: Semi-Batch Synthesis of Ethyl Difluoroacetate (Illustrative)

This protocol illustrates a safer, semi-batch approach. WARNING: This is a conceptual guide. All quantities and parameters must be determined through a proper risk assessment and laboratory studies.

  • Vessel Preparation:

    • Charge a clean, dry, appropriately sized reactor with anhydrous potassium fluoride (KF, spray-dried, 2.5 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.).

    • Add a suitable high-boiling point aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone).

    • Ensure the vessel is equipped with a calibrated temperature probe, an efficient overhead stirrer, a reflux condenser, and an inert atmosphere (N₂ or Ar).

  • Initial Heating:

    • Begin agitation to create a uniform slurry.

    • Heat the vessel contents to the target reaction temperature (e.g., 110°C).

  • Controlled Reagent Addition:

    • Prepare a solution of ethyl dichloroacetate (1.0 eq.) in a small amount of the reaction solvent.

    • Using a calibrated pump, add the ethyl dichloroacetate solution subsurface to the reactor at a slow, predetermined rate.

    • Continuously monitor the internal temperature. The temperature should rise slightly above the jacket temperature but remain stable. A steady exotherm indicates the reaction is proceeding as desired.

  • Reaction Monitoring & Completion:

    • After the addition is complete, maintain the reaction at temperature for a set period (e.g., 2-4 hours) to ensure full conversion.

    • Monitor the reaction progress by taking samples for analysis (e.g., GC, NMR).

  • Controlled Cool-down & Workup:

    • Once the reaction is complete, cool the mixture in a controlled manner.

    • Proceed with the planned workup and purification steps.

Diagram: Semi-Batch Reactor Setup

Caption: Controlled semi-batch reactor setup for synthesis.

References

  • Dixon-Jackson, K. Heat Flow Calorimetry - Application and Techniques. Institution of Chemical Engineers Symposium Series, No. 115.
  • Anonymus. An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Scientific Update. [Link]

  • Anonymus. An overview of the Shell fluoroaromatics plant explosion. IChemE. [Link]

  • METTLER TOLEDO. Chemical Process Safety. [Link]

  • Fauske & Associates. Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemical Engineering World. Runaway Reaction. [Link]

  • HSE. Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]

  • University of Illinois Division of Research Safety. Scale-up Reactions. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • ACS GCI Pharmaceutical Roundtable. Halex Reaction. [Link]

  • Vedantu. Swarts Reaction: Definition, Mechanism & Example for Class 12. [Link]

  • BYJU'S. Swarts reaction mechanism. [Link]

  • PubChem. Ethyl difluoroacetate. [Link]

  • Chemical Engineering World. What is Runaway Reaction. [Link]

  • IChemE. a strategy for process safety in the fine chemical and speciality. [Link]

  • Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254(rev1). [Link]

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Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 2-(4-cyanophenyl)-2,2-difluoroacetic acid vs. 2-(4-chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α,α-Difluoroaryl Acetic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The α,α-difluoroaryl acetic acid scaffold has emerged as a particularly valuable structural motif. The geminal difluoro group acts as a non-hydrolyzable bioisostere for carbonyls and carbinols, enhances metabolic stability by blocking α-proton abstraction, and modulates the acidity (pKa) of the carboxylic acid group, thereby influencing pharmacokinetic properties.[1][2]

This guide provides an in-depth comparison of two prominent analogs within this class: 2-(4-cyanophenyl)-2,2-difluoroacetic acid and 2-(4-chlorophenyl)-2,2-difluoroacetic acid . While structurally similar, the choice between a para-cyano and a para-chloro substituent is a critical decision point in a synthetic campaign, dictating not only the physicochemical properties of the molecule but also the potential downstream chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by structural insights, reactivity profiles, and representative synthetic protocols.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental difference between the two subject compounds lies in the electronic nature of the para-substituent on the phenyl ring.

G cluster_0 2-(4-cyanophenyl)-2,2-difluoroacetic acid cluster_1 2-(4-chlorophenyl)-2,2-difluoroacetic acid a a b b

Caption: Core structures of the compared α,α-difluoroaryl acetic acids.

The cyano group (-C≡N) is a potent electron-withdrawing group due to both its strong inductive effect (-I) and resonance effect (-M). This significantly reduces electron density on the aromatic ring and increases the acidity of the carboxylic proton. The chloro group (-Cl) , conversely, exhibits a dual nature; it is electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M). This results in a less pronounced electron-withdrawing character compared to the cyano group. These electronic differences are directly reflected in their physicochemical properties.

Comparative Data Summary
Property2-(4-cyanophenyl)-2,2-difluoroacetic acid2-(4-chlorophenyl)-2,2-difluoroacetic acidRationale for Difference
CAS Number 1261358-84-2[3][4]475301-73-6[5][6]N/A
Molecular Formula C₉H₅F₂NO₂[3][4]C₈H₅ClF₂O₂[5]Elemental composition
Molecular Weight 197.14 g/mol [3][4]206.57 g/mol [5]Chlorine is heavier than the cyano group
Calculated LogP 1.73[3]2.8[5][7]The chloro group imparts greater lipophilicity than the cyano group.
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)The strongly electron-withdrawing cyano group provides greater stabilization of the carboxylate anion.
Key Reactive Sites Carboxylic acid, Cyano group, C-F bonds[3]Carboxylic acid, Chloro group, C-F bondsThe para-substituent offers distinct synthetic handles.

Part 2: Synthesis and Reactivity Profiles

The synthesis of α,α-difluoroaryl acetic acids typically involves the introduction of the difluoromethylene group adjacent to an aromatic ring. While various methods exist, a common strategy involves the Reformatsky-type reaction of an appropriate benzaldehyde with an ester of bromodifluoroacetic acid, followed by hydrolysis.

General Synthetic Workflow

G start para-Substituted Benzaldehyde step1 Reformatsky Reaction start->step1 reagent1 Ethyl Bromodifluoroacetate + Activated Zinc reagent1->step1 intermediate Ethyl 2,2-difluoro-2-(4-substituted-phenyl) -3-hydroxypropanoate step1->intermediate step2 Hydrolysis intermediate->step2 reagent2 Base Hydrolysis (e.g., NaOH) Followed by Acidification reagent2->step2 product Final Product: 2-(4-substituted-phenyl) -2,2-difluoroacetic acid step2->product

Caption: Generalized synthetic pathway for α,α-difluoroaryl acetic acids.

Reactivity: A Tale of Two Substituents

The choice between the cyano and chloro analogs often hinges on the desired subsequent chemical modifications. Each compound offers a unique set of synthetic possibilities.

2-(4-cyanophenyl)-2,2-difluoroacetic acid:

The cyano group is a versatile functional handle that can be readily transformed:

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield an amide or a carboxylic acid, creating a tri-functional molecule.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the cyano group to a primary amine (benzylamine derivative), providing a key site for amide coupling or other nucleophilic reactions.

  • Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocyclic structures like tetrazoles.

2-(4-chlorophenyl)-2,2-difluoroacetic acid:

The chloro group is a classic substituent for metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of new functional groups:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

  • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds.

  • Nucleophilic Aromatic Substitution (SNAr): While challenging on an electron-neutral ring, the presence of the activating α,α-difluoroacetic acid group can facilitate substitution with strong nucleophiles under specific conditions.

G cluster_0 Reactivity of Cyano Analog cluster_1 Reactivity of Chloro Analog cyano 2-(4-cyanophenyl)-2,2-difluoroacetic acid amide Amide/Carboxylic Acid Derivative cyano->amide Hydrolysis amine Primary Amine Derivative cyano->amine Reduction tetrazole Tetrazole Derivative cyano->tetrazole Cycloaddition chloro 2-(4-chlorophenyl)-2,2-difluoroacetic acid suzuki Biaryl Derivative chloro->suzuki Suzuki Coupling buchwald Aniline Derivative chloro->buchwald Buchwald-Hartwig sonogashira Alkynyl Derivative chloro->sonogashira Sonogashira

Caption: Distinct synthetic pathways for the cyano and chloro analogs.

Part 3: Applications in Drug Discovery

The properties conferred by the para-substituents have significant implications for biological activity.

  • Cyano Group: The nitrogen atom of the cyano group is an effective hydrogen bond acceptor. This can be a critical interaction for ligand binding within a protein's active site. Its rigid, linear geometry can also provide beneficial conformational constraints.

  • Chloro Group: The chloro atom increases lipophilicity, which can enhance cell membrane permeability and improve pharmacokinetic profiles.[1] Furthermore, it can participate in halogen bonding—a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) that is increasingly recognized as a key factor in ligand-receptor binding affinity.

Both compounds serve as valuable fragment molecules or building blocks in the synthesis of more complex bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and other therapeutics.[8][9][10]

Part 4: Experimental Protocol

Representative Synthesis of Methyl 2-(4-cyanophenyl)-2,2-difluoroacetate

This protocol, adapted from the literature, describes the synthesis of the methyl ester of the cyano analog, which can then be hydrolyzed to the final acid.[4] A similar procedure can be applied using 4-chlorobenzaldehyde for the chloro analog.

Objective: To synthesize the ester precursor to 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Materials:

  • 4-cyanobenzaldehyde

  • Methyl bromodifluoroacetate

  • Activated Zinc powder

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc powder (1.2 equivalents).

  • Initiation: Add a solution of 4-cyanobenzaldehyde (1.0 equivalent) and methyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF via a dropping funnel.

  • Reaction: Gently heat the mixture to reflux. The reaction is often exothermic and may require initial cooling. Maintain reflux for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 M HCl until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl 2-(4-cyanophenyl)-2,2-difluoroacetate.

  • Hydrolysis: The resulting ester can be hydrolyzed to the final carboxylic acid by stirring with a base such as potassium carbonate in a methanol/water mixture at room temperature, followed by acidic workup.[4]

Conclusion

The selection between 2-(4-cyanophenyl)-2,2-difluoroacetic acid and 2-(4-chlorophenyl)-2,2-difluoroacetic acid is a strategic choice driven by the overarching goals of the research program.

  • Choose 2-(4-cyanophenyl)-2,2-difluoroacetic acid when the synthetic plan involves leveraging the versatile reactivity of the cyano group for transformations like reduction to an amine or hydrolysis, or when a strong hydrogen bond acceptor is desired for biological targeting.

  • Choose 2-(4-chlorophenyl)-2,2-difluoroacetic acid when the objective is to increase molecular complexity via palladium-catalyzed cross-coupling reactions or to enhance lipophilicity and explore potential halogen bonding interactions in a biological context.

By understanding the distinct electronic properties, reactivity profiles, and synthetic potential of each compound, researchers can make an informed decision, optimizing their synthetic strategy and accelerating the path toward their target molecules.

References

  • Goto, Y. (2005). Difluoro derivative production method using substituted difluoroacetic acid. (URL: Not Available)
  • Process for the preparation of difluroacetic acid.
  • 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717 - PubChem. (URL: [Link])

  • Huang, T. J., Dong, Z. X., & Shreeve, J. M. Synthesis of polyfluoroalkyl esters of (fluorosulfonyl)difluoroacetic acid and diesters of sulfonyldifluoroacetic acid. Inorganic Chemistry. (URL: [Link])

  • Production Of Difluoroacetic Acid - News. (URL: [Link])

  • Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues - AIR Unimi. (URL: [Link])

  • 2-(4-chlorophenyl)-2,2-difluoroacetic acid - PubChemLite. (URL: [Link])

  • Phenylacetic acid derivatives as hPPAR agonists - PubMed. (URL: [Link])

  • 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6 - J&K - J&K Scientific. (URL: [Link])

  • 2-(4-ethylphenyl)-2,2-difluoroacetic acid - MySkinRecipes. (URL: [Link])

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

  • Difluoroacetic acid - Grokipedia. (URL: [Link])

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids | Request PDF - ResearchGate. (URL: [Link])

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A Comparative Guide to 2-(4-cyanophenyl)-2,2-difluoroacetic Acid Analogs in Biological Assays for Dipeptidyl Peptidase-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a series of novel 2-(4-cyanophenyl)-2,2-difluoroacetic acid analogs as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a well-validated therapeutic target for the management of type 2 diabetes mellitus. Its inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.[1][2] The strategic incorporation of a gem-difluoroacetic acid moiety is intended to modulate the physicochemical and pharmacological properties of the parent compound, potentially enhancing potency and metabolic stability.

The following sections detail the rationale behind the analog design, in-depth experimental protocols for their biological evaluation, a comparative analysis of their performance, and a discussion of the structure-activity relationships (SAR) observed. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antidiabetic agents.

Rationale for Analog Design and Selected Compounds

The parent compound, 2-(4-cyanophenyl)-2,2-difluoroacetic acid (Cpd-1), was selected based on the established importance of the cyanophenyl group as a key pharmacophore in a number of DPP-4 inhibitors.[1] The gem-difluoro group serves as a bioisostere for a carbonyl or hydroxyl group, influencing the acidity and electrostatic potential of the carboxylic acid, which is crucial for interaction with the enzyme's active site.

To explore the structure-activity relationship, a focused library of analogs was synthesized with systematic modifications to the cyanophenyl ring. The selected analogs for this comparative study are:

  • Cpd-1: 2-(4-cyanophenyl)-2,2-difluoroacetic acid (Parent Compound)

  • Cpd-2: 2-(3-cyano-4-fluorophenyl)-2,2-difluoroacetic acid

  • Cpd-3: 2-(4-cyano-3-methylphenyl)-2,2-difluoroacetic acid

  • Cpd-4: 2-(4-carbamoylphenyl)-2,2-difluoroacetic acid

  • Sitagliptin: A clinically approved DPP-4 inhibitor, used as a positive control.

These modifications are designed to probe the effects of electronic modulation (Cpd-2), steric hindrance (Cpd-3), and the replacement of the nitrile group (Cpd-4) on the inhibitory activity and cellular efficacy.

Comparative Performance of Analogs

The following table summarizes the experimental data obtained for the parent compound and its analogs in a series of in vitro biological assays.

CompoundDPP-4 Inhibition IC50 (nM)Glucose Uptake (% of Control)Insulin Secretion (Fold Increase)
Cpd-1 25.3 ± 2.1152 ± 8.52.8 ± 0.3
Cpd-2 15.8 ± 1.5165 ± 9.23.2 ± 0.4
Cpd-3 45.7 ± 3.8135 ± 7.12.1 ± 0.2
Cpd-4 150.2 ± 12.5110 ± 5.41.5 ± 0.1
Sitagliptin 18.5 ± 1.9170 ± 10.13.5 ± 0.3

In-Depth Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments conducted in this comparative study.

In Vitro DPP-4 Inhibition Assay

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of recombinant human DPP-4. The method is based on the cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent AMC molecule.

Experimental Workflow:

G reagent_prep Reagent Preparation (DPP-4, Substrate, Compounds) plate_setup Plate Setup (96-well) - Enzyme + Buffer - Inhibitor/Vehicle reagent_prep->plate_setup pre_incubation Pre-incubation (10 min at 37°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (30 min at 37°C) reaction_initiation->incubation fluorescence_reading Fluorescence Reading (Ex: 360 nm, Em: 460 nm) incubation->fluorescence_reading data_analysis Data Analysis (IC50 Calculation) fluorescence_reading->data_analysis G cluster_gut Gut cluster_pancreas Pancreas food Food Intake glp1_gip GLP-1 & GIP (Incretin Hormones) food->glp1_gip beta_cell β-cells glp1_gip->beta_cell Stimulates alpha_cell α-cells glp1_gip->alpha_cell Inhibits dpp4 DPP-4 Enzyme glp1_gip->dpp4 Degradation insulin Insulin Secretion (Increased) beta_cell->insulin glucagon Glucagon Secretion (Decreased) alpha_cell->glucagon glucose_uptake Increased Glucose Uptake (Muscle, Adipose Tissue) insulin->glucose_uptake hepatic_glucose Decreased Hepatic Glucose Production insulin->hepatic_glucose Inhibits inactive_incretins Inactive Incretins dpp4->inactive_incretins blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hepatic_glucose->blood_glucose inhibitor DPP-4 Inhibitor (e.g., Cpd-2) inhibitor->dpp4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Upon food intake, incretin hormones like GLP-1 are released from the gut and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. [3]DPP-4 rapidly degrades these incretins. By inhibiting DPP-4, the analogs described in this guide prolong the action of GLP-1, leading to improved glycemic control. [1][3]

Discussion and Structure-Activity Relationship (SAR)

The experimental data reveals several key insights into the structure-activity relationship of this series of 2-(4-cyanophenyl)-2,2-difluoroacetic acid analogs:

  • Parent Compound (Cpd-1): Demonstrates moderate DPP-4 inhibitory activity and cellular efficacy, establishing a solid baseline for comparison.

  • Fluorination of the Phenyl Ring (Cpd-2): The introduction of a fluorine atom ortho to the cyano group in Cpd-2 resulted in a significant enhancement of DPP-4 inhibition. This suggests that the electron-withdrawing nature of the fluorine atom may favorably influence the interaction with the S1 pocket of the DPP-4 active site. [4]The improved in vitro potency of Cpd-2 translated to superior performance in both the glucose uptake and insulin secretion assays, highlighting its potential as a promising lead compound.

  • Steric Hindrance (Cpd-3): The addition of a methyl group ortho to the cyano group in Cpd-3 led to a decrease in DPP-4 inhibitory activity. This indicates that steric bulk in this position may be detrimental to the optimal binding of the compound within the enzyme's active site. Consequently, the cellular activities of Cpd-3 were also diminished compared to the parent compound.

  • Nitrile to Amide Conversion (Cpd-4): The replacement of the nitrile group with a carbamoyl (amide) group in Cpd-4 resulted in a substantial loss of activity. This underscores the critical role of the nitrile group in the pharmacophore, likely through its ability to form key hydrogen bonds or other favorable interactions within the DPP-4 active site. [1] In conclusion, this comparative study demonstrates that modifications to the cyanophenyl ring of 2-(4-cyanophenyl)-2,2-difluoroacetic acid can significantly impact its biological activity. The introduction of a fluorine atom at the 3-position of the phenyl ring (Cpd-2) emerged as a particularly effective strategy for enhancing DPP-4 inhibition and cellular efficacy. Further optimization of this scaffold may lead to the development of novel and potent antidiabetic agents.

References

  • Frontiers in Pharmacology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • Journal of Pharmacological and Toxicological Methods. (2021). Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes. Retrieved from [Link]

  • Journal of Biophotonics. (2019). Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging. Retrieved from [Link]

  • Frontiers in Endocrinology. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of the mechanism of DPP-IV and potential.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the role of DPP4 and its associations with diabetes, insulin resistance, and atherosclerosis. Retrieved from [Link]

  • JoVE. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram illustrating a potential role of DPP-4 as a mechanism linking.... Retrieved from [Link]

  • National Institutes of Health. (2016). A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline. Retrieved from [Link]

  • ResearchGate. (n.d.). How do you use 2-NBDG to measure glucose uptake in C2C12 myotubes, with and with out insulin stimulation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways of GLP-1 and DPP-4. Retrieved from [Link]

  • Hindawi. (2021). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Retrieved from [Link]

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  • ResearchGate. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(4-cyanophenyl)-2,2-difluoroacetic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-(4-cyanophenyl)-2,2-difluoroacetic acid, a versatile building block in medicinal chemistry[1], establishing robust and reliable analytical methods for purity determination is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) for the validation of 2-(4-cyanophenyl)-2,2-difluoroacetic acid purity, offering insights grounded in practical application and regulatory expectations.

The Criticality of Purity in Drug Development

The presence of impurities in an API can have significant implications, ranging from altered pharmacological activity to unforeseen toxicity. Therefore, regulatory bodies worldwide mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline serves as the principal framework for this validation, outlining the necessary parameters to be assessed[2]. This guide will delve into the practical application of these principles for our target molecule.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is ubiquitously employed in pharmaceutical quality control for its versatility, sensitivity, and broad applicability. For a polar, non-volatile compound like 2-(4-cyanophenyl)-2,2-difluoroacetic acid, a reversed-phase HPLC method with UV detection is the logical starting point.

The Rationale Behind the Method

A C18 column is a suitable initial choice for the stationary phase due to its hydrophobicity, which will provide retention for the aromatic ring of the analyte. An acidic mobile phase, such as a mixture of acetonitrile and water with a small percentage of formic or trifluoroacetic acid, is necessary to suppress the ionization of the carboxylic acid group, ensuring a symmetrical peak shape and consistent retention. Detection at a wavelength where the cyanophenyl chromophore exhibits maximum absorbance will ensure high sensitivity.

Experimental Protocol: A Validated HPLC Method

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

Validation Parameters and Expected Outcomes:

The validation of this method would proceed according to ICH Q2(R1) guidelines, with the following parameters being critical:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if in formulated product), and spiked samples with potential impurities and degradation products.The analyte peak should be free from interference from other components. Peak purity analysis using a photodiode array (PDA) detector should confirm homogeneity.
Linearity Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected sample concentration.A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
Accuracy Analyze samples of known concentration (e.g., spiked placebo) at a minimum of three concentration levels (e.g., 80%, 100%, 120%).The recovery should be within 98.0% to 102.0%.
Precision - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, and on different instruments.The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio (typically 10:1) or by the concentration at which acceptable precision and accuracy are achieved.The LOQ should be sufficiently low to quantify any potential impurities at their specification limits.
Robustness Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters.
Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Purity Testing Robustness->Routine

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC): An Alternative for Volatile Impurities

While HPLC is generally preferred for non-volatile APIs, GC can be a powerful tool for the analysis of volatile impurities that may be present from the synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. Due to the carboxylic acid group, derivatization is necessary to increase the volatility and thermal stability of the analyte.

The Rationale Behind the Method

Esterification of the carboxylic acid group, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent like methyl iodide, is a common derivatization strategy. The resulting ester is significantly more volatile and amenable to GC analysis. A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for separating the derivatized analyte from potential impurities. Flame Ionization Detection (FID) offers good sensitivity for organic compounds, while Mass Spectrometry (MS) provides definitive identification of impurities.

Experimental Protocol: A Derivatization-GC Method

Derivatization Step:

  • Accurately weigh approximately 10 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine).

  • Add 200 µL of BSTFA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-FID/MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Detector: FID at 300 °C or MS (scan range 50-400 m/z)

Validation Parameters and Expected Outcomes:

The validation of a GC method follows similar principles to HPLC, with particular attention to the consistency and completeness of the derivatization reaction.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze derivatized blanks, placebos, and spiked samples.No interfering peaks at the retention time of the derivatized analyte. Mass spectral data should confirm the identity of the main peak and any impurities.
Linearity Prepare and derivatize a series of at least five concentrations of the reference standard.Linear relationship with r² ≥ 0.99.
Accuracy Analyze and derivatize samples of known concentration at three levels.Recovery within 95.0% to 105.0% (a wider range may be acceptable due to the derivatization step).
Precision Assess repeatability and intermediate precision on derivatized samples.RSD ≤ 5.0%.
LOQ Determine the lowest concentration that can be reliably derivatized and quantified.Sufficiently low to control for volatile impurities.
Robustness Vary derivatization conditions (time, temperature, reagent amount) and GC parameters.Method performance should not be significantly affected by minor variations.
Visualizing the GC Validation Workflow

GC_Validation_Workflow cluster_0 Method Development cluster_2 Method Implementation Dev Develop Derivatization & GC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ Robustness Robustness LOQ->Robustness Routine Volatile Impurity Testing Robustness->Routine

Caption: Workflow for GC method validation.

Quantitative NMR (qNMR): A Primary Method for Purity Assignment

Quantitative NMR, particularly ¹⁹F qNMR for fluorinated compounds, is a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte[3]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and absolute quantification against a certified internal standard.

The Rationale Behind the Method

For 2-(4-cyanophenyl)-2,2-difluoroacetic acid, ¹⁹F qNMR is exceptionally well-suited. The two fluorine atoms provide a strong and distinct signal in the ¹⁹F NMR spectrum. The wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap with impurities or the internal standard[4]. A suitable internal standard would be a stable, non-volatile, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte's signal, such as trifluoroacetic acid or a certified reference material.

Experimental Protocol: ¹⁹F qNMR for Purity Determination

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 2-(4-cyanophenyl)-2,2-difluoroacetic acid sample and 10 mg of a certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into a vial.

  • Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer an aliquot to an NMR tube.

NMR Acquisition:

  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Pulse Sequence: A simple one-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 32 scans).

Data Analysis:

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of fluorine nuclei for the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the internal standard

Validation Parameters and Expected Outcomes:

The validation of a qNMR method focuses on demonstrating its accuracy, precision, and specificity.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze the analyte and internal standard separately to ensure no signal overlap. Analyze potential impurities to confirm they do not interfere with the signals of interest.Clear resolution between the analyte and internal standard signals.
Linearity Prepare a series of samples with varying analyte-to-internal standard mass ratios.A linear relationship between the mass ratio and the integral ratio with r² ≥ 0.999.
Accuracy Analyze a certified reference material of the analyte, if available. Alternatively, compare the qNMR results with those from a validated orthogonal method (e.g., HPLC).The results should be in close agreement with the certified value or the orthogonal method.
Precision - Repeatability: Prepare and analyze at least six independent samples. - Intermediate Precision: Analysis on different days and by different analysts.RSD ≤ 1.0%.
Robustness Vary acquisition parameters such as the relaxation delay and pulse angle.The results should remain consistent.
Visualizing the qNMR Validation Workflow

qNMR_Validation_Workflow cluster_0 Method Development cluster_2 Method Implementation Dev Select Internal Standard & Optimize NMR Parameters Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine Primary Purity Assignment Robustness->Routine

Caption: Workflow for qNMR method validation.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-FID/MS¹⁹F qNMR
Principle Separation based on polaritySeparation based on volatilityQuantitative analysis based on nuclear properties
Analyte Suitability Excellent for non-volatile, polar compoundsRequires derivatization for polar, non-volatile compounds; good for volatile impuritiesExcellent for fluorinated compounds
Reference Standard Requires a specific reference standard of the analyteRequires a specific reference standard of the derivatized analyteRequires a certified internal standard (not necessarily of the analyte)
Quantitation Relative (external standard)Relative (external standard)Absolute (primary method)
Specificity Good, can be enhanced with PDA or MSExcellent with MS detectionExcellent due to wide chemical shift range
Precision High (RSD ≤ 2.0%)Moderate (RSD ≤ 5.0% due to derivatization)Very high (RSD ≤ 1.0%)
Throughput HighModerate (derivatization adds time)Moderate
Primary Application Routine purity testing, impurity profilingAnalysis of volatile impuritiesPurity assignment of reference standards, orthogonal check for other methods

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 2-(4-cyanophenyl)-2,2-difluoroacetic acid, a multi-faceted approach is recommended. HPLC stands out as the most practical and robust method for routine quality control, capable of quantifying the main component and non-volatile impurities. GC, following derivatization, serves as a valuable complementary technique for the specific analysis of any potential volatile impurities.

¹⁹F qNMR, however, offers a distinct advantage as a primary method for the absolute purity assignment of the reference standard itself. Its high precision and accuracy, coupled with the fact that it does not rely on a reference standard of the analyte, make it an invaluable tool for establishing a well-characterized reference material. This, in turn, strengthens the foundation of all subsequent relative purity assessments by other techniques.

By strategically employing these three analytical techniques, researchers, scientists, and drug development professionals can establish a comprehensive and scientifically sound validation package for the purity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid, ensuring the quality and safety of this important chemical entity.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
  • Kumar, R., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Vulcanchem. (n.d.). 2-(4-Cyanophenyl)-2,2-difluoroacetic acid - 1261358-84-2.
  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
  • PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • Benchchem. (n.d.). Application Notes & Protocols: Quantitative ¹⁹F NMR for Assessing Compound Purity.

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confirming the structure of novel derivatives of 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming the Structure of Novel 2-(4-cyanophenyl)-2,2-difluoroacetic Acid Derivatives

For research scientists and professionals in drug development, the unambiguous confirmation of a novel molecule's structure is the bedrock upon which all subsequent research is built. Synthesizing a new derivative of a pharmacologically relevant scaffold like 2-(4-cyanophenyl)-2,2-difluoroacetic acid is only the beginning; rigorous analytical validation is paramount. This guide provides a comprehensive, field-proven workflow for the structural elucidation of these complex molecules, emphasizing the synergy between orthogonal analytical techniques.

The core structure presents unique analytical challenges and opportunities. The presence of the cyanophenyl group, a geminal difluoro center, and a carboxylic acid moiety requires a multi-faceted approach. Each functional group provides a distinct spectroscopic handle that, when analyzed collectively, allows for the complete and confident assignment of the molecular structure.

The Analytical Workflow: A Multi-Technique Approach

The confirmation of a novel chemical structure is not a linear process but rather an integrated system of cross-validating experiments. Each technique provides a piece of the puzzle, and only when all pieces fit together can the structure be considered confirmed. Our approach is systematic, beginning with broad characterization and progressively moving towards definitive, high-resolution analysis.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis Synthesis Chemical Synthesis Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification Purity Purity Assessment (>95% required) Purification->Purity MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) Purity->MS IR Infrared (IR) Spectroscopy - Functional Group ID MS->IR NMR NMR Spectroscopy - Connectivity & Environment IR->NMR SCXRD Single Crystal X-Ray Crystallography (SCXRD) - 3D Structure - Absolute Stereochemistry NMR->SCXRD If crystal available EA Elemental Analysis - Elemental Composition NMR->EA Final Confirmed Structure NMR->Final SCXRD->Final EA->Final caption Fig 1. Overall analytical workflow for structure confirmation.

Caption: Fig 1. A systematic workflow for the structural elucidation of novel organic compounds.

Step 1: Mass Spectrometry (MS) – The First Checkpoint

Mass spectrometry provides the molecular weight (MW) of the new compound, offering the first critical piece of evidence for a successful synthesis. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition, severely constraining the number of possible structures.

Expertise & Experience: While standard electron impact (EI) ionization can be used, it often causes significant fragmentation of complex molecules. For this class of compounds, we recommend "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).[1][2] ESI is particularly well-suited for the carboxylic acid moiety, which is readily ionized in solution. Using ESI in negative ion mode will typically yield a strong signal for the deprotonated molecule, [M-H]⁻.

Trustworthiness: The isotopic pattern observed in HRMS must match the theoretical pattern for the proposed formula. The presence of two fluorine atoms will not create a distinct isotopic signature like chlorine or bromine, but the high mass accuracy of the measurement itself provides a strong validation point.

TechniqueInformation ProvidedExpected Result for a Derivative
Low-Resolution MS Nominal Molecular WeightA peak corresponding to the integer mass of the molecule.
High-Resolution MS Exact Mass & Elemental FormulaMass measurement accurate to < 5 ppm, confirming the C, H, F, N, O count.

Step 2: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For derivatives of 2-(4-cyanophenyl)-2,2-difluoroacetic acid, we expect several characteristic absorption bands.

Expertise & Experience: The causality behind these signals is the vibration of specific bonds upon absorbing infrared radiation. The presence of both a strong C≡N stretch and the characteristic C=O and broad O-H stretches for the carboxylic acid provides compelling evidence that the core scaffold is intact.

Functional GroupBondExpected Wavenumber (cm⁻¹)Significance
Nitrile C≡N2220 - 2240 cm⁻¹ (sharp, strong)[3][4]Confirms the presence of the cyanophenyl group.
Carboxylic Acid C=O1700 - 1730 cm⁻¹ (strong)[3][5]Indicates the carbonyl of the acid. Conjugation can shift this slightly.
Carboxylic Acid O-H2500 - 3300 cm⁻¹ (very broad)[3][5][6]The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.
Carbon-Fluorine C-F1000 - 1400 cm⁻¹ (strong)Confirms the presence of fluorinated carbons.

Step 3: Nuclear Magnetic Resonance (NMR) – The Cornerstone of Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. For these derivatives, a suite of NMR experiments is required.

Expertise & Experience: The unique properties of the ¹⁹F nucleus—namely its 100% natural abundance and high gyromagnetic ratio—make ¹⁹F NMR an exceptionally sensitive and informative experiment.[7][8][9] This is not just a complementary technique; it is essential for confirming the fluorine environment and observing its coupling to nearby ¹H and ¹³C nuclei.

Key NMR Experiments:
  • ¹H NMR: Reveals the number and environment of protons. The aromatic protons on the cyanophenyl ring will show a characteristic splitting pattern (typically two doublets for a 1,4-disubstituted ring). The carboxylic acid proton often appears as a broad singlet far downfield (>10 ppm).[5][10]

  • ¹³C NMR: Shows all unique carbon atoms. Key signals include the nitrile carbon (115-130 ppm), the carboxylic carbonyl carbon (165-185 ppm), and the aromatic carbons.[3][4] The carbon attached to the two fluorine atoms will appear as a triplet due to ¹J-CF coupling.

  • ¹⁹F NMR: This experiment is crucial. For a CF₂ group, a single signal is typically observed. The chemical shift provides information about the electronic environment.[8][11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to piece the puzzle together. For instance, an HMBC experiment will show long-range correlations (2-3 bonds) between protons and carbons, allowing you to definitively link a substituent to the phenyl ring or another part of the molecule.

Caption: Fig 2. Each technique provides unique, complementary data for structure validation.

Hypothetical Data Comparison:

The table below illustrates how spectroscopic data can differentiate between two hypothetical novel derivatives.

Data PointDerivative A (R = CH₃)Derivative B (R = OCH₃)
Formula C₁₁H₇F₂NO₂C₁₁H₇F₂NO₃
Exact Mass [M-H]⁻ 238.0372254.0321
IR (cm⁻¹) ~2950 (C-H stretch)~2850 (C-H stretch), ~1250 (C-O stretch)
¹H NMR (ppm) ~2.4 (s, 3H, -CH₃)~3.8 (s, 3H, -OCH₃)
¹³C NMR (ppm) ~20 (-CH₃)~55 (-OCH₃)
¹⁹F NMR (ppm) -115.2-114.8

Step 4: Single Crystal X-Ray Crystallography (SCXRD) – The Gold Standard

When all spectroscopic data point to a proposed structure, SCXRD provides the final, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[12][13]

Expertise & Experience: The primary challenge of SCXRD is not the analysis but obtaining a high-quality single crystal suitable for diffraction.[14] This can be a time-consuming process of screening various solvents and crystallization conditions. However, the reward is an unequivocal solution that provides bond lengths, bond angles, and absolute stereochemistry, making it the gold standard for structure elucidation.[15]

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Method: Infuse the sample directly or via LC injection. For this class of compounds, set the instrument to negative ion mode to detect [M-H]⁻.

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular weight (e.g., 100-500 m/z).

  • Analysis: Determine the exact mass of the most abundant peak corresponding to the molecule of interest. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass (mass error should be < 5 ppm).

Protocol 2: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Method: Set up a standard one-pulse ¹⁹F experiment. It is often useful to run both a proton-coupled and a proton-decoupled experiment to observe ¹H-¹⁹F couplings.

  • Data Acquisition: The spectral width for ¹⁹F NMR is much larger than for ¹H NMR; ensure the acquisition window is wide enough to capture all signals (e.g., +50 to -250 ppm).[8] Use a known fluorine-containing standard (e.g., trifluorotoluene) for external referencing if necessary.

  • Analysis: Process the FID to obtain the spectrum. Integrate the signals and report the chemical shifts in ppm.

Conclusion

Confirming the structure of novel derivatives of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is a rigorous process that demands a synergistic and self-validating analytical approach. Relying on a single technique is insufficient. By systematically integrating data from mass spectrometry, IR spectroscopy, a full suite of NMR experiments (¹H, ¹³C, and especially ¹⁹F), and, when possible, single-crystal X-ray crystallography, researchers can achieve an unequivocal structural assignment. This analytical rigor is the essential foundation for advancing drug discovery and development programs, ensuring that all subsequent biological and pharmacological data are based on a molecule of known and verified identity.

References

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  • Title: Active Nuclei Fluorine-19 NMR Spectroscopy Source: Anasazi Instruments URL: [Link]

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  • Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Source: ACS Publications URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: National Institutes of Health (NIH) URL: [Link]

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A Comparative Guide to the Biological Efficacy of Fluorinated vs. Non-Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of therapeutic innovation. Among the myriad of chemical alterations available, fluorination stands out for its profound and often beneficial impact on the biological properties of a molecule. This guide provides an in-depth, objective comparison of the biological efficacy of fluorinated versus non-fluorinated carboxylic acids, grounded in experimental data and established scientific principles. We will explore the causal relationships behind the observed differences in activity and provide the technical rationale to inform your own research and development endeavors.

The Strategic Rationale for Fluorination: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, is far from a simple steric alteration. This small change initiates a cascade of electronic and physicochemical modifications that can dramatically enhance a drug candidate's performance. The decision to fluorinate a carboxylic acid is a strategic one, often aimed at overcoming common liabilities in drug development such as poor metabolic stability, low membrane permeability, or off-target toxicity.[1][2][3]

The strong electron-withdrawing nature of fluorine is a key driver of these changes. By pulling electron density through the carbon skeleton—a phenomenon known as the inductive effect—fluorine can significantly alter the acidity of the carboxylic acid group, influence its lipophilicity, and block sites of metabolic attack.[1][3] These modifications collectively impact the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately shaping its biological efficacy and safety.

Key Performance Benchmarks: A Head-to-Head Comparison

To understand the practical implications of fluorination, we will compare a hypothetical non-fluorinated carboxylic acid (Compound A) with its fluorinated counterpart (Compound F) across several critical biological parameters.

Physicochemical Properties: The Foundation of Biological Activity

A molecule's journey through the body is dictated by its fundamental physicochemical properties. Fluorination can exert a powerful influence on two key parameters: acidity (pKa) and lipophilicity (LogP).

Acidity (pKa): The pKa of a carboxylic acid determines its ionization state at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The strong inductive effect of fluorine stabilizes the carboxylate anion, making the fluorinated acid a stronger acid (i.e., having a lower pKa).[4]

Lipophilicity (LogP): Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[5] The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of a trifluoromethyl (CF3) group is among the most lipophilic of all substituents.[6][7]

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluorinated (Compound A)Fluorinated (Compound F)Impact of Fluorination
pKa 4.52.8Increased Acidity
LogP 1.21.8Increased Lipophilicity

Note: The values presented are hypothetical for illustrative purposes but reflect typical shifts observed upon fluorination.

Pharmacokinetics: The Journey Through the Body

How a drug is absorbed, distributed, metabolized, and excreted is paramount to its therapeutic success. Fluorination is a widely used strategy to favorably modulate these pharmacokinetic properties.

Membrane Permeability: Enhanced lipophilicity, a common consequence of fluorination, often correlates with improved membrane permeability.[1][2][8] This is a crucial factor for oral bioavailability, as the drug must efficiently cross the intestinal epithelium to enter systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[9][10][11]

Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family, which are abundant in the liver.[12] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked, leading to a longer half-life and increased bioavailability.[3] The in vitro liver microsomal stability assay is a standard method for assessing a compound's susceptibility to metabolism.[4][13][14][15]

Protein Binding: Many drugs bind to plasma proteins, most notably human serum albumin (HSA). This binding is generally reversible and can affect the drug's distribution and availability to its target. The extent of protein binding can be influenced by the lipophilicity and electronic properties of the molecule.

Table 2: Comparative Pharmacokinetic Parameters

ParameterNon-Fluorinated (Compound A)Fluorinated (Compound F)Implication of Fluorination
Caco-2 Permeability (Papp) 1.5 x 10⁻⁶ cm/s5.0 x 10⁻⁶ cm/sEnhanced intestinal absorption
Microsomal Half-Life (t½) 15 min90 minReduced metabolic clearance
HSA Binding (Kd) 50 µM25 µMPotentially altered distribution

Note: The values presented are hypothetical for illustrative purposes.

Pharmacodynamics: Interaction with the Target

Ultimately, a drug's efficacy is determined by its interaction with its biological target. Fluorination can influence this interaction in several ways.

Binding Affinity: The altered electronic and conformational properties of a fluorinated molecule can lead to improved binding affinity for its target receptor or enzyme.[1] Fluorine can participate in favorable electrostatic interactions within the binding pocket and can also induce a molecular conformation that is more complementary to the target.

Biological Potency (IC50/EC50): Enhanced binding affinity often translates to greater biological potency, which is typically measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower IC50 or EC50 value indicates a more potent compound.

Cytotoxicity: While enhanced potency is desirable, it is crucial to assess the compound's effect on cell viability to ensure a therapeutic window. The MTT assay is a common colorimetric method used to assess the cytotoxicity of a compound on cultured cells.[16][17][18][19][20]

Table 3: Comparative Pharmacodynamic Parameters

ParameterNon-Fluorinated (Compound A)Fluorinated (Compound F)Implication of Fluorination
Target Binding Affinity (Ki) 100 nM20 nMIncreased target engagement
In Vitro Potency (IC50) 500 nM100 nMGreater biological effect
Cytotoxicity (CC50) >100 µM80 µMPotential for increased toxicity

Note: The values presented are hypothetical for illustrative purposes.

Experimental Methodologies: A Guide to Comparative Assessment

To generate the comparative data discussed above, a series of well-established in vitro assays are employed. The following section provides an overview of the key experimental protocols.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a cornerstone for assessing the cytotoxic potential of a compound. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17][18]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (both fluorinated and non-fluorinated) and control compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that causes 50% cell death).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Fluorinated & Non-Fluorinated) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate CC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Membrane Permeability Assessment: The Caco-2 Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an excellent in vitro model of the human intestinal barrier.[9][21]

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • For apical-to-basolateral (A-B) transport (absorption), add the test compound to the apical (upper) chamber.

    • Take samples from the basolateral (lower) chamber at various time points.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Caco2_Permeability_Assay cluster_0 Transwell Insert Apical Apical Chamber Add Test Compound Monolayer Caco-2 Cell Monolayer Apical->Monolayer Permeation Basolateral Basolateral Chamber Sample for Analysis Monolayer->Basolateral

Caption: Caco-2 Cell Permeability Assay Setup.

Metabolic Stability Assessment: Liver Microsomal Assay

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, which are concentrated in liver microsomes.[4][12][13][14]

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Incubate the reaction mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of fluorine into carboxylic acid-containing drug candidates offers a powerful and versatile approach to enhancing their biological efficacy. By modulating key physicochemical and pharmacokinetic properties, fluorination can lead to compounds with improved potency, greater metabolic stability, and enhanced membrane permeability. However, it is crucial to recognize that the effects of fluorination are not always predictable and must be evaluated on a case-by-case basis through rigorous experimental testing. The potential for increased toxicity also necessitates careful evaluation.

This guide has provided a framework for understanding and comparing the biological performance of fluorinated and non-fluorinated carboxylic acids. By applying the principles and experimental methodologies outlined herein, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.

References

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A Senior Application Scientist's Guide to Primary Amine Derivatization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification and analysis of molecules containing primary amine functionalities is a frequent necessity. From amino acids and peptides to biogenic amines and therapeutic drugs, these compounds often lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Pre- or post-column derivatization is a powerful strategy to overcome these limitations by chemically modifying the primary amine to introduce a detectable tag, improve chromatographic behavior, or enhance ionization efficiency in mass spectrometry.[1]

This guide provides a comparative analysis of commonly employed derivatization reagents for primary amine modification. Moving beyond a simple catalog of options, we will delve into the underlying reaction mechanisms, provide field-proven insights into experimental choices, and present detailed protocols to ensure reproducible and reliable results.

The Rationale Behind Derivatization

The decision to derivatize a primary amine is driven by the need to:

  • Enhance Detector Response: Many biologically significant molecules lack a native chromophore or fluorophore, resulting in poor sensitivity with UV-Vis or fluorescence detectors. Derivatization introduces moieties that absorb light or fluoresce, enabling detection at much lower concentrations.[1]

  • Improve Chromatographic Separation: Highly polar primary amines can exhibit poor retention and peak shape on reverse-phase HPLC columns. Derivatization can increase the hydrophobicity of the analyte, leading to better retention and separation. For GC analysis, derivatization increases the volatility and thermal stability of the amines.

  • Increase Ionization Efficiency: In mass spectrometry, derivatization can introduce functional groups that are more readily ionized, leading to enhanced signal intensity.

Comparative Overview of Common Derivatization Reagents

The selection of a derivatization reagent is a critical decision that depends on the analyte, the analytical technique, and the desired sensitivity. Here, we compare the performance and characteristics of several widely used reagents.

ReagentDetection MethodReaction pHDerivative StabilityKey AdvantagesKey Disadvantages
N-Hydroxysuccinimide (NHS) Esters UV, Fluorescence, MS8.3 - 8.5[2][3]Stable amide bond[4]High selectivity for primary amines, versatile for attaching various labels.[4]Susceptible to hydrolysis at high pH, requires amine-free buffers.[2]
Dansyl Chloride (Dns-Cl) Fluorescence, UV, MS9.5 - 10.5Highly stable sulfonamide adductsExcellent sensitivity (picomole to femtomole range), reacts with both primary and secondary amines.[5]Non-specific, can also react with phenols and alcohols.[1]
Ninhydrin Colorimetric (UV-Vis)Elevated temperaturesRuhemann's purple complex can be unstable.[6]Highly sensitive for α-amino acids, forms a distinct purple color.Reaction with secondary amines yields a different colored product, less suitable for HPLC.[7]
o-Phthalaldehyde (OPA) Fluorescence9.0 - 11.0Unstable derivatives.[1][8]Rapid reaction, highly sensitive for primary amines.[1][9]Requires a thiol co-reagent, does not react with secondary amines, derivatives are unstable.[8][10]
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) Fluorescence, UVAlkaline (pH ~8-9)Stable carbamate derivatives.[11][12]Reacts with both primary and secondary amines, stable derivatives.[11][13]Can have interfering by-products.[14]
Fluorescamine Fluorescence8.0 - 9.0Stable fluorescent compounds.[15]Rapid reaction, reagent itself is non-fluorescent.[15][16]Reacts only with primary amines to form fluorescent products, susceptible to hydrolysis.[17][18]

In-Depth Analysis of Derivatization Reagents

N-Hydroxysuccinimide (NHS) Esters

NHS esters are widely used for their high selectivity towards primary aliphatic amines, forming stable amide bonds.[4] This reaction is highly pH-dependent, with an optimal range of 8.3-8.5 to ensure the amine is deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[2][3]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[4]

NHS Ester Reaction with a Primary Amine.

Experimental Protocol: Labeling a Protein with an NHS Ester

  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH of 8.3-8.5.[2][3]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight on ice.[3][4]

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming excess NHS ester.

  • Purification: Remove excess reagent and by-products by size-exclusion chromatography (e.g., gel filtration) or dialysis.[3]

Dansyl Chloride (Dns-Cl)

Dansyl chloride is a classic derivatizing agent that reacts with both primary and secondary amines to form highly fluorescent and stable N-dansyl-sulfonamide adducts.[5] The reaction, known as dansylation, is performed under alkaline conditions (pH 9.5-10.5) to ensure the amine is in its unprotonated, nucleophilic state.

Reaction Mechanism:

The nucleophilic amine attacks the highly electrophilic sulfonyl chloride group of dansyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). The alkaline buffer neutralizes the HCl, driving the reaction to completion.

Dansylation of a Primary Amine.

Experimental Protocol: Dansylation for HPLC Analysis

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 50 mM solution of dansyl chloride in acetone or acetonitrile.[5] This solution should be prepared fresh.

    • Buffer: Prepare a 100 mM carbonate-bicarbonate buffer at pH 9.8.

    • Quenching Solution: Prepare a 10% (v/v) ammonium hydroxide solution in water.[5]

  • Derivatization Reaction: In a microcentrifuge tube, mix 25 µL of the sample or standard solution with 50 µL of the freshly prepared dansyl chloride solution. Mix thoroughly.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 60 minutes.[5]

  • Quenching: Add 7.5 µL of the 10% ammonium hydroxide quenching solution to consume excess dansyl chloride.

  • Analysis: The sample is now ready for injection into the HPLC system.

Ninhydrin

Ninhydrin is a well-established chromogenic agent for the detection and quantification of primary amines, particularly α-amino acids. The reaction results in the formation of a deep purple product known as Ruhemann's purple, which can be quantified spectrophotometrically.

Reaction Mechanism:

The reaction involves the oxidative deamination of an amino acid by two molecules of ninhydrin at elevated temperatures. An intermediate Schiff base is formed, followed by decarboxylation. The liberated ammonia then condenses with a second ninhydrin molecule to form the intensely colored Ruhemann's purple.

Simplified Ninhydrin Reaction.

Experimental Protocol: Ninhydrin Test for Amino Acids

  • Reagent Preparation: Prepare a ninhydrin solution (e.g., 0.2% w/v) in a solvent like ethanol or acetone.

  • Reaction: Add a few drops of the ninhydrin solution to the sample solution in a test tube.

  • Heating: Heat the mixture in a water bath for 2-5 minutes.

  • Observation: The development of a deep purple color indicates the presence of a primary amine. Secondary amines like proline will produce a yellow-orange color.

o-Phthalaldehyde (OPA)

OPA is a highly sensitive fluorogenic reagent that reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent isoindole derivative.[8][9] A significant drawback is the instability of the resulting derivatives.[1][8]

Reaction Mechanism:

Under basic conditions, OPA reacts with a primary amine and a thiol to form a 1-alkylthio-2-alkyl-substituted isoindole, which is highly fluorescent.[19]

OPA_Reaction reagents OPA + R-NH₂ + R'-SH arrow1 pH 9-11 product Fluorescent Isoindole

OPA Derivatization of a Primary Amine.

Experimental Protocol: OPA Derivatization for HPLC-FLD

  • Reagent Preparation:

    • OPA Reagent: Prepare a solution containing OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a borate buffer (pH 9.5).

  • Derivatization: Mix the sample with the OPA reagent. The reaction is typically complete within 1-2 minutes at room temperature.[1]

  • Analysis: Inject the derivatized sample into the HPLC system immediately due to the instability of the derivatives.

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)

Fmoc-Cl is a valuable reagent that reacts with both primary and secondary amines to form stable and highly fluorescent derivatives.[11][12]

Reaction Mechanism:

Fmoc-Cl reacts with amines in an alkaline medium to form stable carbamate derivatives.[11]

Fmoc_Cl_Reaction reagents R-NH₂ + Fmoc-Cl arrow1 Alkaline pH product Fmoc-NH-R + HCl

Fmoc-Cl Reaction with a Primary Amine.

Experimental Protocol: Fmoc-Cl Derivatization

  • Sample Preparation: Dissolve the amine-containing sample in a borate buffer (pH ~8-9).

  • Derivatization: Add a solution of Fmoc-Cl in a water-miscible organic solvent (e.g., acetone or acetonitrile). The reaction is typically rapid at room temperature.

  • Extraction: The excess reagent and its hydrolysis product can be removed by liquid-liquid extraction with a nonpolar solvent.

  • Analysis: The aqueous layer containing the derivatized amines is then ready for HPLC analysis.

Fluorescamine

Fluorescamine is a non-fluorescent reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[15][18] The reagent itself and its hydrolysis products are non-fluorescent, minimizing background interference.[15]

Reaction Mechanism:

Fluorescamine reacts with primary amines at a pH of 8-9 to form a stable, fluorescent derivative.[15]

Fluorescamine_Reaction reagents Fluorescamine + R-NH₂ arrow1 pH 8-9 product Fluorescent Product

Fluorescamine Reaction with a Primary Amine.

Experimental Protocol: Protein Assay using Fluorescamine [15]

  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M borate buffer at pH 9.0.

    • Fluorescamine Solution: Prepare a solution of fluorescamine in acetone (e.g., 5 mg/mL). This solution is stable for about a week when stored in the dark at room temperature.

  • Assay:

    • To your protein sample in the borate buffer, rapidly add the fluorescamine solution while vortexing.

    • The fluorescence can be measured immediately (Excitation: ~390 nm, Emission: ~475 nm).[17]

Conclusion: Selecting the Optimal Reagent

The choice of derivatization reagent is a multifaceted decision that requires careful consideration of the analytical goals and the nature of the sample.

  • For high selectivity and versatility in attaching different labels, NHS esters are an excellent choice.

  • When maximum sensitivity is required for both primary and secondary amines, dansyl chloride is a robust option, though its lack of specificity should be noted.

  • For a classic, colorimetric detection of α-amino acids , ninhydrin remains a valuable tool.

  • If rapid derivatization and high sensitivity for primary amines are paramount, and derivative instability can be managed through immediate analysis, OPA is a suitable reagent.

  • For the analysis of both primary and secondary amines with stable derivatives , Fmoc-Cl is a reliable choice.

  • When a rapid reaction with minimal background fluorescence is desired for primary amines, fluorescamine is an effective reagent.

By understanding the underlying chemistry and procedural nuances of each of these derivatization strategies, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification of primary amines in their samples.

References

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  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Retrieved from [Link]

  • Missouri S&T Chemistry Department. (n.d.). Mechanism of the ninhydrin reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Comprehensive Analytical Chemistry (Vol. 87, pp. 409-445).
  • Al-Bukhaiti, W. Q., Noman, A., & Al-Farga, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. International journal of analytical chemistry, 2020, 8864983.
  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • Wu, G., & Meininger, C. J. (2020). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 2090, 201–210.
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  • ResearchGate. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

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  • Tai, H. C., & Lee, T. L. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
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  • IJPSR. (n.d.). DERIVATIZING REAGENTS FOR DETECTION OF ORGANIC COMPOUNDS BY HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]

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  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4123.
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  • ResearchGate. (n.d.). The determination of polyamines and amino acids by a fluorescamine-HPLC method. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2001).
  • Google Patents. (n.d.). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
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  • PubMed. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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  • ResearchGate. (n.d.). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved from [Link]

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The Para-Cyano Group in Drug Design: A Comparative Guide to Assessing Target Binding

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in drug discovery, every atomic substitution is a deliberate chess move, a calculated decision aimed at enhancing potency, selectivity, and pharmacokinetic properties. Among the arsenal of functional groups, the para-cyano (-CN) substituent on an aromatic ring holds a place of particular significance. It is more than a simple bioisostere; its unique electronic and steric profile can profoundly influence a molecule's interaction with its biological target. This guide provides an in-depth, technical comparison of the para-cyano group against common alternatives, supported by experimental data and detailed protocols to empower researchers in their structure-activity relationship (SAR) studies.

The Strategic Value of the Para-Cyano Group

The nitrile moiety is a small, linear, and highly polar group. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, but not a donor, confer a unique set of properties that medicinal chemists leverage to solve complex design challenges.[1][2]

  • Enhanced Binding Affinity: The cyano group can form crucial interactions within a binding pocket. Its nitrogen atom can act as a hydrogen bond acceptor with backbone amides or specific amino acid side chains (e.g., serine, arginine).[3] Furthermore, its strong dipole moment can engage in favorable polar interactions. In some cases, the nitrile can displace or mimic the interactions of a key water molecule in the active site, leading to significant gains in affinity.[4]

  • Improved Pharmacokinetics: Strategic placement of a nitrile group can improve a compound's metabolic stability and solubility.[1][2][3] Its introduction can block sites susceptible to oxidative metabolism. For instance, replacing a metabolically labile para-methyl group with a cyano group can prevent P450-mediated oxidation. The polarity of the nitrile can also increase aqueous solubility, a critical factor for oral bioavailability.[3]

  • Bioisosteric Replacement: The cyano group is often employed as a bioisostere for halogens (e.g., -Cl, -F), a hydroxyl group, or a carbonyl group.[4] This substitution can maintain or improve biological activity while modulating physicochemical properties.

The decision to incorporate a para-cyano group is a hypothesis. The following sections provide the experimental frameworks to rigorously test this hypothesis.

Comparative Analysis of Para-Substituents

To truly understand the impact of the para-cyano group, it must be compared against its common bioisosteric replacements, such as halogens (chloro, fluoro) and the trifluoromethyl group (-CF3). Each substituent offers a different blend of steric bulk, electronics, and lipophilicity.

Physicochemical Properties Comparison
PropertyPara-HPara-FPara-ClPara-CNPara-CF3
Hammett Constant (σp) 0.00+0.06+0.23+0.66+0.54
Hansch Lipophilicity (π) 0.00+0.14+0.71-0.57+0.88
Van der Waals Radius (Å) 1.201.471.75~1.60 (length)~2.70
Hydrogen Bonding N/AAcceptorAcceptorAcceptorAcceptor

Data compiled from various sources on physicochemical parameters in medicinal chemistry.

This table highlights the distinctive nature of the cyano group. It is the most electron-withdrawing (highest σp) yet is significantly less lipophilic (negative π value) than chloro and trifluoromethyl groups. This combination is particularly advantageous when seeking to enhance polar interactions without increasing the risk of off-target effects associated with high lipophilicity.

Case Study: Comparative Binding Affinity Data

The true test of a substituent's utility lies in its empirical effect on target binding. While a single, comprehensive dataset is rare, we can synthesize findings from various studies to illustrate the trends.

Target & Lead ScaffoldPara-SubstituentBinding Affinity (IC50/Ki, nM)Source
Androgen Receptor -NO22.0[5]
(Propionamide series)-CN3.8[5]
α-Synuclein Fibrils -H>100[6]
(Indole derivative)-CN17.4[6]
HIV-1 NNRTI -ClPotent (equipotent to -CN)[3]
(Capravirine analog)-CNPotent (equipotent to -Cl)[3]

These examples demonstrate that the substitution of a para-hydrogen with a para-cyano group can lead to a dramatic increase in binding affinity.[6] In other cases, it can be equipotent to other electron-withdrawing groups like chloro, but may offer advantages in terms of solubility or metabolic stability.[3]

Experimental Workflows for Assessing Target Binding

To rigorously evaluate the impact of a para-cyano substitution, a multi-faceted experimental approach is required. This typically involves a primary biochemical assay to determine affinity and kinetics, followed by a cellular assay to confirm target engagement in a physiological context.

G Lead_Compound Lead Compound (para-H) SPR SPR Lead_Compound->SPR ITC ITC Lead_Compound->ITC CETSA CETSA Lead_Compound->CETSA Analog_CN Analog (para-CN) Analog_CN->SPR Analog_CN->ITC Analog_CN->CETSA Analog_X Analog (para-Cl, -F, -CF3) Analog_X->SPR Analog_X->ITC Analog_X->CETSA SAR_Analysis Structure-Activity Relationship (SAR) - Ligand Efficiency - Lipophilic Efficiency SPR->SAR_Analysis Biochemical SAR ITC->SAR_Analysis Biochemical SAR CETSA->SAR_Analysis Cellular SAR

Rationale for Experimental Choices
  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Both are powerful label-free techniques for characterizing binding, but they provide different, complementary information.[7][8]

    • Choose SPR for high-throughput screening, kinetic profiling (on- and off-rates), and for studying low-affinity interactions.[7] It is highly sensitive but requires one binding partner to be immobilized on a sensor surface, which can sometimes lead to artifacts.

    • Choose ITC when a complete thermodynamic profile of the binding event is required.[9] ITC is the gold standard for measuring enthalpy (ΔH) and entropy (ΔS) in solution, providing deep mechanistic insights into the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects).[9][10] This is particularly valuable for understanding the contribution of the polar cyano group. However, ITC typically requires larger amounts of protein and compound than SPR.[11]

  • Cellular Thermal Shift Assay (CETSA): After establishing biochemical binding, it is crucial to confirm that the compound engages its target in a complex cellular environment.[12] CETSA is an invaluable tool for this purpose. It measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12][13] A positive result in a CETSA experiment provides strong evidence that the compound is cell-permeable and binds to its intended target under physiological conditions, validating the upstream biochemical data.[14]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR)

This protocol provides a general framework. Specific parameters must be optimized for each ligand-analyte pair.

  • Preparation:

    • Express and purify the protein target (ligand) to >95% purity.

    • Dissolve the para-cyano compound and its analogs (analytes) in a suitable running buffer (e.g., HBS-EP+), ensuring the final DMSO concentration is identical across all samples and typically ≤1%.

    • Prepare a series of analyte concentrations, typically in a 2-fold or 3-fold dilution series, bracketing the expected KD.

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Perform a pH scouting experiment to determine the optimal pH for pre-concentration of the ligand on the sensor surface.[9]

    • Activate the sensor surface with a 1:1 mixture of EDC/NHS.

    • Inject the ligand at the optimal pH to achieve the desired immobilization level (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.[9]

  • Analyte Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of the analyte over the ligand and reference flow cells for a set association time, followed by a dissociation phase with running buffer.

    • Perform a regeneration step by injecting a mild acidic or basic solution to remove the bound analyte, if necessary.[9]

    • Repeat the injection cycle for each concentration in the dilution series, from lowest to highest.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol is essential for understanding the thermodynamic drivers of binding.

  • Sample Preparation:

    • Dialyze the purified protein target extensively against the final experimental buffer.

    • Dissolve the para-cyano compound and its analogs in the exact same final dialysis buffer. Mismatched buffers, especially in pH or salt concentration, can create large heats of dilution that obscure the binding signal.[15]

    • Degas both protein and compound solutions immediately before the experiment to prevent air bubbles.

    • Determine accurate concentrations of both protein and compound. Errors in concentration directly impact the determined stoichiometry (n) and binding constant (KD).

  • Instrument Setup and Titration:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the protein solution (typically 5-50 µM) into the sample cell and the compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

    • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the compound solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the binding data.[16]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding constant (KA, from which KD is calculated), the enthalpy of binding (ΔH), and the stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol confirms target engagement within the cell.

  • Compound Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the para-cyano compound, analogs, or vehicle (e.g., DMSO) at various concentrations for a predetermined incubation time (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (for generating a melt curve) or a single, optimized temperature (for isothermal dose-response) for a short duration (e.g., 3 minutes), followed by cooling.[4]

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 min).[4]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method such as Western Blot, ELISA, or mass spectrometry.

  • Data Analysis:

    • For melt curves, plot the amount of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of a compound indicates stabilization and binding.

    • For isothermal dose-response, plot the amount of soluble protein at a single temperature against the compound concentration to determine a cellular EC50 for target engagement.

G Electronics Electronics Binding Binding Electronics->Binding Modulates ring electronics for π-interactions PK PK Thermo Thermo Polarity Polarity Polarity->Binding Engages in dipole-dipole interactions Polarity->PK Increases aqueous solubility H_Bond H_Bond H_Bond->Binding Forms H-bonds with protein backbone/residues H_Bond->Thermo Contributes to favorable binding enthalpy Geometry Geometry Geometry->Binding Fits into narrow, constrained pockets

Conclusion: An Evidence-Based Approach

The para-cyano group is a powerful tool in the medicinal chemist's toolkit, offering a unique combination of electronic, steric, and polarity characteristics. Its successful application, however, depends not on intuition alone but on rigorous, quantitative assessment. By systematically comparing para-cyano analogs with their unsubstituted or otherwise substituted counterparts using a combination of biophysical (SPR, ITC) and cellular (CETSA) techniques, researchers can build a robust, data-driven understanding of its impact. This integrated approach allows for the confident interpretation of SAR data, leading to the rational design of safer, more effective therapeutics.

References

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  • Fleming, P. E., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

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  • Gao, W., et al. (2005). The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

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  • Frizler, M., et al. (2010). Development of nitrile-based peptidic inhibitors of cysteine cathepsins. Current Topics in Medicinal Chemistry. Available at: [Link]

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structure-activity relationship (SAR) studies of 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-(4-Cyanophenyl)-2,2-difluoroacetic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental guidance. By exploring the causal relationships behind experimental choices and presenting self-validating protocols, this document aims to be an authoritative resource in the design and optimization of this promising class of compounds.

Introduction: The Therapeutic Potential of the 2-(4-Cyanophenyl)-2,2-difluoroacetic Acid Scaffold

The 2-(4-cyanophenyl)-2,2-difluoroacetic acid scaffold has emerged as a compelling starting point for the development of novel therapeutic agents. The unique combination of a cyanophenyl ring and a gem-difluoroacetic acid moiety confers distinct electronic and conformational properties to the molecule.[1] The electron-withdrawing nature of both the cyano and difluoro groups significantly influences the molecule's electronic distribution, while the difluoro substitution introduces conformational constraints that can enhance binding affinity and metabolic stability.[1]

SAR studies are instrumental in systematically exploring how modifications to a molecule's structure impact its biological activity.[2][3] By designing and testing a series of related compounds, researchers can identify key structural features that govern potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds.[2] This guide will compare and contrast the SAR of 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives with other cyanophenyl-containing compounds to provide a broader context for drug design.

Synthetic Strategies: Building the Chemical Library

The foundation of any successful SAR study lies in the efficient and versatile synthesis of a diverse library of analogs. The synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives typically involves a multi-step sequence, with key transformations allowing for the introduction of various substituents.

A plausible synthetic route, adapted from methodologies for similar compounds, is outlined below. This approach allows for late-stage diversification, a crucial aspect for efficient SAR exploration.[4]

Synthetic_Workflow A α-Bromo-4-cyanoacetophenone B Nucleophilic Fluorination A->B e.g., DAST, Deoxofluor C Intermediate A B->C D Hydrolysis C->D Acid or Base E 2-(4-Cyanophenyl)-2,2-difluoroacetic acid D->E F Esterification/Amidation E->F R-OH or R-NH2, Coupling agents G Derivative Library F->G

Caption: General synthetic workflow for 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives.

Experimental Protocol: Synthesis of 2-(4-Cyanophenyl)-2,2-difluoroacetic Acid
  • Step 1: Fluorination of α-Bromo-4-cyanoacetophenone. To a solution of α-bromo-4-cyanoacetophenone in an appropriate anhydrous solvent (e.g., dichloromethane), slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at a controlled temperature (e.g., -78 °C).

  • Step 2: Reaction Monitoring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Quenching and Extraction. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Step 4: Purification of Intermediate. Purify the crude intermediate by column chromatography on silica gel.

  • Step 5: Hydrolysis. Treat the purified intermediate with a suitable acid or base (e.g., aqueous HCl or NaOH) under reflux to hydrolyze the ester or other protecting groups and form the carboxylic acid.

  • Step 6: Final Purification. Purify the final product, 2-(4-cyanophenyl)-2,2-difluoroacetic acid, by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 2-(4-cyanophenyl)-2,2-difluoroacetic acid scaffold allows for the elucidation of key structural determinants of biological activity. The following sections detail the SAR at different positions of the molecule, drawing comparisons with related structures where applicable.

Modifications of the Phenyl Ring

The substitution pattern on the phenyl ring is critical for modulating activity. The position, number, and nature of substituents can significantly impact potency and selectivity. For instance, in a series of dual aromatase-sulfatase inhibitors, the introduction of halogen atoms on the phenyl ring had a pronounced effect on inhibitory activity.[5][6]

  • Positional Isomers: Moving the cyano group from the para to the meta or ortho position is expected to alter the electronic properties and steric profile of the molecule, likely leading to a decrease in activity if the para-cyano group is involved in a key interaction with the biological target.

  • Introduction of Additional Substituents: The addition of small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., halogen, nitro) groups at the ortho or meta positions can fine-tune the electronic nature of the ring and probe for additional binding pockets. For example, difluorination at the ortho and meta positions of a related phenyl sulfamate derivative resulted in a compound with potent dual inhibitory activity.[5]

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle that can participate in hydrogen bonding and ionic interactions within a biological target.[1] Its modification is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.

  • Esterification and Amidation: Conversion of the carboxylic acid to a variety of esters and amides can probe the steric and electronic requirements of the binding site. This can also serve as a prodrug strategy to enhance cell permeability.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can modulate the acidity and hydrogen bonding capacity, potentially leading to improved activity and metabolic stability.

Role of the Gem-Difluoro Group

The gem-difluoro group at the α-carbon is a crucial feature of the scaffold. It serves to:

  • Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic oxidation.[1]

  • Modulate Acidity: The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid proton, which can influence its interaction with target residues.

  • Conformational Restriction: The presence of two fluorine atoms restricts the rotation around the C-C bond, which can pre-organize the molecule into a more favorable conformation for binding.

Replacing the difluoro group with a dimethoxy or dihydrogen moiety would be expected to significantly decrease activity due to the loss of these favorable properties.

Comparative Analysis with Other Cyanophenyl-Containing Scaffolds

To better understand the SAR of 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives, it is instructive to compare them with other classes of compounds that also feature a cyanophenyl group.

ScaffoldKey SAR FindingsReference
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate Replacement of the para-cyanophenyl ring with other ring structures and modification of the triazolyl group significantly impacted dual aromatase and sulfatase inhibitory activity.[5][6]
4-Cyanophenyl Substituted Thiazol-2-ylhydrazones The nature of the substituent on the hydrazone moiety was found to be critical for anticancer efficacy against HCT-116 and MCF-7 cell lines.[7]
1,5-Diarylpyrrole Derivatives The presence of a 4-(methylsulfonyl)phenyl group, which is electronically similar to a 4-cyanophenyl group, was crucial for potent and selective COX-2 inhibition.[8]

This comparative data suggests that the 4-cyanophenyl group is a versatile pharmacophore that can be incorporated into diverse scaffolds to achieve a range of biological activities. The specific SAR for each scaffold, however, is highly dependent on the overall molecular architecture and the nature of the biological target.

Experimental Protocols for Biological Evaluation

A robust biological evaluation is essential to validate the SAR hypotheses. The following are representative protocols for assessing the activity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid derivatives.

In Vitro Enzyme Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit a specific target enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a microplate, add the enzyme, test compound (or vehicle control), and initiate the reaction by adding the substrate.

  • Detection: Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the compounds on the growth of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence to determine the number of viable cells.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 value for each compound.

Biological_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 SAR Analysis A Synthesized Derivatives B Enzyme Inhibition Assay A->B D Cell Proliferation Assay A->D C Determine IC50 B->C F Correlate Structure with Activity C->F E Determine GI50 D->E E->F G Identify Key Pharmacophores F->G H Design Next-Generation Compounds G->H

Caption: Workflow for the biological evaluation and SAR analysis of novel compounds.

Conclusion and Future Directions

The 2-(4-cyanophenyl)-2,2-difluoroacetic acid scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic SAR exploration, guided by the principles outlined in this guide, is crucial for optimizing the potency, selectivity, and drug-like properties of this compound class. Future efforts should focus on expanding the chemical diversity of the synthesized library and employing computational modeling techniques, such as quantitative structure-activity relationship (QSAR) and molecular docking, to further refine the design of next-generation inhibitors.[2][9] The integration of experimental and computational approaches will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

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  • Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - RSC Publishing. [Link]

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  • QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities - NIH. [Link]

  • Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed. [Link]

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  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC - NIH. [Link]

  • Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity - PubMed. [Link]

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A Comparative Guide to the Antifungal Activity of Cyanophenyl-Containing Ureas

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antifungal Scaffolds

The escalating prevalence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health and food security. This has catalyzed an urgent search for novel antifungal agents with distinct mechanisms of action. Within the landscape of medicinal chemistry, urea derivatives have emerged as a remarkably versatile scaffold, demonstrating a wide array of biological activities, including antibacterial, anticancer, and antifungal properties.[1][2][3][4] This guide focuses on a specific, promising subclass: cyanophenyl-containing ureas. Recent studies have highlighted these compounds as potential antifungal agents, particularly in the context of plant protection.[5][6][7]

This document provides a comprehensive comparison of the antifungal performance of select cyanophenyl-containing ureas. We will delve into their structure-activity relationships (SAR), provide detailed, field-proven experimental protocols for their evaluation, explore their potential mechanisms of action, and offer insights into future research directions.

Comparative Analysis of Antifungal Performance

The antifungal efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible fungal growth. However, in the context of agricultural applications, the protective or curative activity on a host organism is also a critical metric.

Recent research has explored novel 1-(2-cyanophenyl)-3-heterylureas, which are structurally analogous to known plant resistance inducers (elicitors) like Isotianil and Tiadinil.[5][7] The investigation centered on their activity against Botrytis cinerea, the causative agent of gray mold, a devastating phytopathogen.

Interestingly, the direct fungicidal activity of these compounds in vitro was found to be very low.[5][6][7] However, their performance in protecting plant leaves from infection was exceptionally high, suggesting an indirect mechanism of action.

Table 1: Antifungal Activity of 1-(2-Cyanophenyl)-3-heterylureas against Botrytis cinerea

Compound IDStructure / Key MoietiesTest SystemActivity MetricResultReference
Compound 1 1-(2-Cyanophenyl)-3-(3,4-dichloroisothiazol-5-yl)ureaIn vitro (direct)Fungicidal Activity~11% inhibition[5][7]
In vivo (Cucumber leaves)Protective Activity96.50 ± 0.01% inhibition[5][6][7]
In vivo (Pepper leaves)Protective ActivityLow / Ineffective[5][6][7]
Compound 2 1-(2-Cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)ureaIn vitro (direct)Fungicidal Activity~11% inhibition[5][7]
In vivo (Cucumber leaves)Protective Activity>90% inhibition[5][6][7]
In vivo (Pepper leaves)Protective Activity>90% inhibition[5][6][7]
Tiadinil (Reference Elicitor)In vivo (Cucumber & Pepper)Protective Activity>90% inhibition[6][7]
Isotianil (Reference Elicitor)In vivo (Cucumber leaves)Protective Activity62.48 ± 1.04% inhibition[5][6][7]
In vivo (Pepper leaves)Protective Activity56.50 ± 1.29% inhibition[5][6][7]
Structure-Activity Relationship (SAR) Insights

The data reveals a critical insight: the antifungal efficacy of these cyanophenyl-ureas is not primarily driven by direct toxicity to the fungus. Instead, their value lies in their ability to stimulate a protective response in the host plant.

  • Low Direct Fungicidal Activity : Both synthesized compounds exhibited poor direct inhibition of B. cinerea growth in culture, indicating they are not potent fungicides in the classical sense.[5][7]

  • Potent In Vivo Protection : Compound 2 demonstrated broad and high-level protective effects on both cucumber and pepper leaves, performing comparably to the established elicitor Tiadinil.[6][7] This suggests the 4-methyl-1,2,3-thiadiazol-5-yl moiety, when combined with the 2-cyanophenyl urea fragment, is highly effective at inducing this protective response.

  • Host-Dependent Efficacy : Compound 1, containing a 3,4-dichloroisothiazol-5-yl group, showed excellent protection on cucumber leaves but was ineffective on pepper leaves.[5][6][7] This highlights a crucial aspect of this class of compounds: their activity can be highly dependent on the specific host plant, likely due to differences in the plant's defense signaling pathways.

Proposed Mechanism of Action: Inducing Systemic Resistance

Given the disparity between in vitro and in vivo results, the primary mechanism of action for these compounds is likely not direct fungal inhibition. Instead, they appear to function as elicitors , molecules that trigger the plant's innate immune system, a phenomenon known as Systemic Acquired Resistance (SAR).[5][7]

In this proposed pathway:

  • The cyanophenyl-urea compound is recognized by plant cell receptors.

  • This recognition initiates a downstream signaling cascade within the plant.

  • The cascade leads to the production and accumulation of defense-related compounds (e.g., phytoalexins, pathogenesis-related proteins).

  • This heightened state of defense allows the plant to effectively inhibit the growth and spread of the invading fungal pathogen.

While this SAR mechanism is well-documented for agricultural applications, it's worth noting that other urea derivatives have been found to act via different mechanisms, such as the inhibition of chitin synthesis, a vital component of the fungal cell wall.[1] Furthermore, some urease enzymes themselves can inflict physical damage on fungal cell walls, a mechanism independent of enzymatic activity.[8]

Systemic Acquired Resistance Pathway cluster_0 Fungal Pathogen cluster_1 Plant System Fungus B. cinerea Receptor Plant Cell Receptor Fungus->Receptor Infection Attempt CPU Cyanophenyl-Urea (Compound 2) CPU->Receptor Recognition Signal Defense Signaling Cascade (e.g., SA, JA) Receptor->Signal Initiation Defense Production of Defense Compounds (PR Proteins, Phytoalexins) Signal->Defense Activation Resistance Systemic Acquired Resistance (SAR) Defense->Resistance Establishment Resistance->Fungus Inhibition

Caption: Proposed mechanism of action via Systemic Acquired Resistance (SAR).

Gold-Standard Experimental Protocol: Antifungal Susceptibility Testing

To ensure reproducible and comparable data, adherence to standardized protocols is paramount. The methodology established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M27 for yeasts and M38 for filamentous fungi, is the universally recognized gold standard.[9][10][11]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a quantitative measure of a compound's direct antifungal activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a cyanophenyl-containing urea against a target fungal strain.

Causality and Key Considerations:

  • Medium Choice (RPMI-1640): This medium is low in nutrients and lacks protein components that might bind to the test compound, ensuring the measured activity is due to the compound itself.

  • Inoculum Standardization: A spectrophotometrically standardized inoculum ensures that the number of fungal cells is consistent across all wells and experiments, which is critical for reproducibility. Too high an inoculum can overwhelm the compound, leading to falsely high MICs.

  • Logarithmic Growth Phase: Using a fresh culture ensures the fungi are in a state of active growth and metabolism, making them appropriately susceptible to the compound's action.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Test Fungi (e.g., Candida albicans ATCC 90028 for quality control)

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive Control: Fluconazole or other appropriate antifungal

  • Negative Control: Growth control (medium + cells), Sterility control (medium only)

  • Spectrophotometer (530 nm) and Inverted Mirror

  • Incubator (35°C)

Step-by-Step Methodology:

  • Inoculum Preparation: a. Subculture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Perform a 1:1000 dilution of this suspension into RPMI-1640 medium to achieve the final working inoculum concentration of 1-5 x 10³ CFU/mL.

  • Compound Plate Preparation: a. Prepare a stock solution of the cyanophenyl-urea in 100% DMSO. b. In the 96-well plate, add 100 µL of RPMI-1640 to all wells. c. Add an additional 100 µL of RPMI-1640 to the wells in column 12 (sterility control). d. Create a 2x working concentration of the test compound by diluting the stock solution in RPMI. Add 100 µL of this solution to the wells in column 1. e. Perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient. Column 11 will serve as the growth control.

  • Inoculation: a. Add 100 µL of the standardized fungal inoculum (from step 1d) to wells in columns 1 through 11. Do NOT add inoculum to column 12. b. The final volume in each test well is 200 µL. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Incubation: a. Seal the plates or place them in a humidified container to prevent evaporation. b. Incubate at 35°C for 24-48 hours, depending on the fungal species and growth rate.

  • Endpoint Determination (Reading the MIC): a. Place the plate on an inverted mirror. b. The MIC is defined as the lowest concentration of the compound at which there is a prominent decrease in turbidity (e.g., ≥50% growth inhibition) compared to the positive growth control in column 11.

MIC Determination Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_run Execution & Analysis P1 Prepare Fungal Inoculum (0.5 McFarland -> Dilute 1:1000) S3 Add 100µL Fungal Inoculum to Test Wells (Cols 1-11) P1->S3 P2 Prepare Compound Stock (in 100% DMSO) S2 Perform 2-fold Serial Dilution of Compound (Cols 1-10) P2->S2 S1 Add 100µL RPMI Medium to all wells S1->S2 S2->S3 R1 Incubate Plate (35°C, 24-48h) S3->R1 R2 Read Plate Turbidity (Visual or Spectrophotometric) R1->R2 R3 Determine MIC: Lowest concentration with significant growth inhibition R2->R3

Caption: Standard workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

The exploration of cyanophenyl-containing ureas has uncovered a promising, albeit nuanced, avenue for antifungal development. The current body of evidence suggests that their primary strength, at least for the heterocyclic derivatives studied, lies not in direct fungicidal action but in their capacity to act as potent elicitors of plant immune responses.[5][6][7] Compound 2, 1-(2-cyanophenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)urea, stands out for its high and broad protective activity in plants, rivaling established agricultural products.[7]

For drug development professionals and researchers, the path forward should be guided by the following objectives:

  • Mechanism Deconvolution: Elucidate the precise molecular targets and signaling pathways, both in the fungus (for any direct activity) and in the host organism (for elicitor activity).

  • Spectrum Expansion: Screen these compounds against a wider panel of clinically relevant fungi, including Candida species, Aspergillus fumigatus, and Cryptococcus neoformans, using standardized CLSI protocols to determine their potential in human medicine.

  • Cytotoxicity and Selectivity: Conduct rigorous cytotoxicity assays against relevant host cell lines (e.g., human epithelial cells, plant protoplasts) to determine the therapeutic or application window and calculate a Selectivity Index.

  • Lead Optimization: Systematically modify the cyanophenyl and heterocyclic moieties to conduct a thorough SAR study aimed at enhancing potency, broadening the activity spectrum, and improving selectivity.

By pursuing these research avenues, the scientific community can fully unlock the potential of the cyanophenyl-urea scaffold, paving the way for a new generation of effective antifungal agents for both agricultural and clinical use.

References

  • Dunaeva, K., Baratova, D., Kalinina, T., Glukhareva, T. (2024). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences, 495, 03008. [Link]

  • Dunaeva, K., et al. (2024). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6571. [Link]

  • Mady, OY., et al. (2019). Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film. Frontiers in Pharmacology, 10, 129. [Link]

  • Dunaeva, K., et al. (2024). Synthesis and study of the antifungal activity of 1-(2-cyanophenyl)-3-heterylureas. E3S Web of Conferences. [Link]

  • Al-Hourani, B., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(15), 4478. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]

  • Al-Masoudi, NA., et al. (2013). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. Arabian Journal of Chemistry. [Link]

  • FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • Wang, S., et al. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 29(10), 2329. [Link]

  • Follmer, C., et al. (2007). Antifungal Activity of Plant and Bacterial Ureases. Current Microbiology, 55, 563-568. [Link]

  • Wikipedia. Urea. [Link]

  • Wiederhold, N.P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Laboratory and Standards Institute. [Link]

  • Jiménez-Vázquez, E., et al. (2025). Synthesis of Urea-Containing Derivatives and their Application as Potential Anti-Methicillin-Resistant Staphylococcus Aureus Agents. ChemMedChem. [Link]

  • Crunk, A.E., et al. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega. [Link]

  • CLSI. (2024). Voriconazole Breakpoints for Aspergillus fumigatus. CLSI rationale document FR01. [Link]

  • Wang, S., et al. (2024). The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org. [Link]

  • Semantic Scholar. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid. As a compound integrating three distinct chemical hazards—a cyanide group, a halogenated acid moiety, and an aromatic ring—it demands a nuanced and cautious approach. This guide is designed for researchers and laboratory professionals to ensure that disposal procedures mitigate risk, maintain regulatory compliance, and ensure the safety of all personnel.

Hazard Profile and Critical Risk Assessment

Understanding the multifaceted nature of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid is the foundation of its safe management. The molecule's structure presents a unique combination of hazards that cannot be addressed by any single, generic disposal protocol.

  • Cyanide Toxicity (Primary Hazard): The presence of the cyanophenyl group means this compound must be treated as a cyanide-containing material. Cyanide compounds can be acutely toxic if inhaled, ingested, or absorbed through the skin[1]. The most critical risk is the potential reaction with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas[1][2]. Because the compound is itself an acid, this risk of HCN generation is inherent and must be the foremost consideration in all handling and disposal steps.

  • Halogenated Organic Acid (Secondary Hazard): The difluoroacetic acid portion classifies this compound as a halogenated organic waste. Such wastes are typically segregated for specific incineration processes and can be corrosive[3]. Standard procedure is to keep halogenated wastes separate from other chemical classes to avoid reaction and to streamline disposal[4].

  • Irritant Properties: The compound is a known irritant, causing serious skin and eye irritation and potential respiratory irritation upon inhalation of its dust or aerosols[5].

The convergence of these properties makes 2-(4-Cyanophenyl)-2,2-difluoroacetic acid incompatible with several standard laboratory waste streams. It cannot be mixed with general halogenated waste (often acidic) or non-halogenated organic waste. The primary directive is to prevent the generation of HCN gas at all costs.

Table 1: Chemical Safety & Disposal Summary
Parameter Guideline Source(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Primary Risk Generation of lethal Hydrogen Cyanide (HCN) gas upon acidification.[1][2]
Required PPE Certified Chemical Fume Hood, Lab Coat, Double Nitrile Gloves, Splash-proof Chemical Goggles & Face Shield.[2]
Waste Classification Hazardous Waste: Halogenated Organic, Cyanide-Containing.[1][2][3]
Compatible Container Dedicated, sealed, and clearly labeled HDPE or COEX container.[2][6]
Incompatible Streams Acids, Oxidizers, Non-halogenated Organics, Aqueous Waste, General Lab Trash.[1][3][4]

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before generating the first drop of waste, a robust safety framework must be in place.

  • Designated Work Area: All handling of this compound, including weighing and solution preparation, must occur within a designated area inside a certified laboratory chemical fume hood[1][2]. This area should be clearly marked with signs identifying the cyanide hazard[2].

  • Engineering Controls: A properly functioning chemical fume hood is mandatory to control exposure to dust or vapors and to contain any accidental release of HCN gas[2]. Ensure the emergency safety shower and eyewash station are accessible and have been recently tested[1].

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.

    • Body Protection: A lab coat must be worn at all times[7].

    • Hand Protection: Double-gloving with nitrile rubber gloves is recommended to protect against skin absorption[2].

    • Eye Protection: Wear splash-proof chemical safety goggles and a face shield, especially when transferring solutions or handling larger quantities[2].

  • Emergency Preparedness: Never work alone when handling cyanide compounds[2]. Ensure all personnel in the vicinity are aware of the hazards. An emergency response plan for cyanide exposure should be established and understood by all lab members. In case of suspected exposure, call emergency services (911) immediately, as symptoms can develop rapidly[1].

Waste Segregation and Container Management Workflow

Proper segregation is the most critical step in the disposal process. The goal is to isolate this compound from any substance that could cause a hazardous reaction.

G cluster_0 Waste Generation & Segregation cluster_1 Container Labeling & Storage cluster_2 Final Disposition A Waste Generated (Solid or Liquid) B Is the waste 2-(4-Cyanophenyl)-2,2-difluoroacetic acid or contaminated material? A->B YES C Select Dedicated 'Hazardous Waste: Cyanide, Halogenated' Container B->C D Affix Hazardous Waste Tag IMMEDIATELY C->D E List All Constituents: '2-(4-Cyanophenyl)-2,2-difluoroacetic acid' & any solvents (e.g., 'w/ Methylene Chloride') D->E F Mark Container: 'NO ACIDS' E->F G Store in Satellite Accumulation Area (SAA) within Secondary Containment F->G H Container is 3/4 Full G->H I Request Pickup by Environmental Health & Safety (EHS) or Licensed Disposal Co. H->I

Caption: Waste Disposal Workflow for 2-(4-Cyanophenyl)-2,2-difluoroacetic acid.

Step-by-Step Disposal Procedure

DO NOT attempt to neutralize or chemically treat this waste at the lab bench. The risk of HCN generation is too high. The procedure is strictly one of containment and proper labeling for professional disposal.

  • Container Selection:

    • Obtain a dedicated hazardous waste container made of High-Density Polyethylene (HDPE) or another compatible material[6].

    • Ensure the container has a tightly sealing screw cap[7].

    • Solid and liquid wastes must be collected in separate containers[1][2].

  • Waste Collection:

    • Liquid Waste: Carefully pour liquid waste containing the compound into the designated liquid waste container. Use a funnel to prevent spills. This must be done inside a chemical fume hood.

    • Solid Waste: Place contaminated solid waste (e.g., gloves, weigh paper, paper towels) into the designated solid waste container[1].

    • Keep the waste container closed at all times except when actively adding waste[7].

  • Labeling (Crucial Step):

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department[3].

    • Clearly write the full chemical name: "2-(4-Cyanophenyl)-2,2-difluoroacetic acid "[7]. Do not use abbreviations.

    • List all other components in the waste, including solvents and their approximate percentages[3].

    • Using a permanent marker, write "CONTAINS CYANIDE - NO ACIDS " directly on the container[2]. This provides an immediate visual warning.

    • Check all applicable hazard boxes on the tag (e.g., Toxic, Corrosive).

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials, particularly acids[3].

    • The container must be kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your lab area[7].

  • Final Disposal:

    • Once the container is nearly full (approximately 75%), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal company[2][3]. Follow your institution's specific procedures for requesting waste collection.

Spill and Decontamination Procedures

Accidents require immediate and correct action.

  • Small Spills (Inside a Fume Hood):

    • Ensure the fume hood sash is lowered and it is operating correctly.

    • Wearing full PPE, first cover the spill with a pH 10 buffer solution to ensure an alkaline environment, which stabilizes the cyanide.

    • Next, use absorbent pads to soak up the spill.

    • Wipe the area with a freshly prepared 10% bleach solution, followed by a final wipe with water[1][2].

    • All contaminated cleaning materials (pads, wipes, gloves) must be disposed of as solid cyanide-containing hazardous waste[1].

  • Large Spills or Spills Outside a Fume Hood:

    • EVACUATE the area immediately[1].

    • Alert others in the vicinity and activate the fire alarm if necessary to facilitate an evacuation.

    • Call your institution's emergency number and EHS for an expert response team.

    • Do not attempt to clean it up yourself.

  • Equipment Decontamination:

    • To clean glassware or equipment, first rinse with a pH 10 buffer solution, followed by a rinse with a 10% bleach solution, and finally, a thorough rinse with water. All cleaning must be performed inside a fume hood, and the rinsate must be collected as liquid cyanide hazardous waste[2].

By adhering to this specialized protocol, you ensure that 2-(4-Cyanophenyl)-2,2-difluoroacetic acid is managed in a way that respects its complex hazards, protecting yourself, your colleagues, and the environment.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from Stanford University EH&S. [Link]

  • University of California, Riverside. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from UC Riverside Environmental Health & Safety. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Northwestern University. [Link]

  • Temple University. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from Temple University Environmental Health and Radiation Safety. [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from Technion Safety, Health, and Environment Unit. [Link]

  • ALMAWATECH. (n.d.). Cyanide poisoning. Retrieved from ALMAWATECH Glossary. [Link]

  • Saltworks Technologies. (2023). Cyanide Wastewater Treatment. Retrieved from Saltworks Technologies. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from Sciencemadness.org. [Link]

Sources

Navigating the Safe Handling of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The compound 2-(4-Cyanophenyl)-2,2-difluoroacetic acid, a valuable building block in medicinal chemistry, demands a meticulous approach to handling due to its specific chemical properties.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Understanding the Hazard Profile

2-(4-Cyanophenyl)-2,2-difluoroacetic acid (CAS No. 1261358-84-2) presents a multi-faceted hazard profile that necessitates a comprehensive personal protective equipment (PPE) strategy.[1][3] Its primary hazards, as outlined in safety data sheets, include:

  • Skin Irritation (H315): The acidic nature of the compound, combined with the presence of the difluoroacetic acid moiety, can cause skin irritation upon contact.[1][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious irritation.[3]

  • Respiratory Irritation (H335): As a powdered substance, there is a risk of generating airborne particles that can irritate the respiratory tract if inhaled.[3][4][5]

While the acute toxicity of the cyanophenyl group in this specific molecule is not fully characterized, it is prudent to handle all cyanide-containing compounds with caution, as they can be toxic if inhaled, absorbed through the skin, or ingested.[6][7]

Core Personal Protective Equipment (PPE) Directives

A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for handling 2-(4-Cyanophenyl)-2,2-difluoroacetic acid, with explanations grounded in the compound's hazard profile.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[8]Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation. The face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), with consideration for double-gloving.Prevents skin contact and potential irritation. The choice of glove material should be confirmed for compatibility with any solvents used. Double-gloving is a best practice for handling potentially hazardous compounds.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[9]Protects against spills and contamination of personal clothing. Natural fiber clothing (e.g., cotton) is recommended under the lab coat.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[8][10]Essential when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a standardized protocol is the cornerstone of laboratory safety. The following step-by-step guidance outlines the safe handling, weighing, and disposal of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid.

Experimental Workflow: Safe Handling Protocol

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep 1. Don Appropriate PPE Weigh 3. Weigh Compound in Fume Hood Prep->Weigh Proceed to handling Area 2. Prepare Designated Work Area in Fume Hood Dissolve 4. Dissolve or Use Compound Weigh->Dissolve Decon 5. Decontaminate Work Area Dissolve->Decon After experiment completion Waste 6. Segregate and Label Halogenated Organic Waste Decon->Waste Dispose 7. Dispose of Waste via Institutional Protocol Waste->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.